N-p-Tolyl-guanidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4-methylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQYVFHRKFDVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328324 | |
| Record name | N-p-Tolyl-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54015-04-2 | |
| Record name | N-p-Tolyl-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Guanidinium Moiety
An In-depth Technical Guide to the Chemical Properties of N-p-Tolyl-guanidine
This compound, also known by its IUPAC name 2-(4-methylphenyl)guanidine, is a significant organic compound featuring the highly basic guanidine functional group attached to a p-tolyl substituent.[1] The guanidinium group is a cornerstone in medicinal chemistry and materials science, largely due to its ability to exist in a protonated, cationic state under physiological pH. This property is governed by extensive resonance stabilization of the conjugate acid, which delocalizes the positive charge across three nitrogen atoms. This inherent basicity, coupled with the steric and electronic influence of the aryl substituent, makes this compound a versatile intermediate and catalyst.[2][3]
This guide provides a comprehensive exploration of the chemical and physical properties of this compound, offering field-proven insights into its characterization, synthesis, and reactivity for researchers, scientists, and drug development professionals.
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The properties of this compound are dictated by the interplay between the polar, basic guanidine head and the nonpolar p-tolyl tail. While comprehensive experimental data for the free base is sparse in the literature, key properties can be understood from its hydrochloride salt and by comparison with analogous compounds.
| Property | Value / Description | Source(s) |
| CAS Number | 54015-04-2 (Free Base); 6976-07-4 (Hydrochloride) | [1][4][5] |
| Molecular Formula | C₈H₁₁N₃ | [1][3] |
| Molecular Weight | 149.19 g/mol | [3] |
| Appearance | White to off-white solid. Some commercial forms appear as a yellow to brown sticky oil or solid, potentially indicating hygroscopicity or the presence of impurities. | [3] |
| Melting Point | Data for the free base is not readily available. The hydrochloride salt has a reported melting point of ~130-136 °C (for o-tolyl) or ~210 °C (unspecified isomer). | [6] |
| pKa (Conjugate Acid) | No direct experimental value found. Estimated to be slightly >10.9 based on phenylguanidine (pKa = 10.90). The para-methyl group is weakly electron-donating, enhancing basicity. | [2][7] |
| Solubility | The p-tolyl group enhances solubility in organic solvents compared to unsubstituted guanidine. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. The hydrochloride salt is expected to have significant aqueous solubility. | [2][3][8] |
| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere to prevent degradation. Recommended storage at 0-8 °C or room temperature in a sealed container. | [3] |
Basicity and the Guanidinium Cation: A Deeper Look
The defining chemical characteristic of this compound is its high Brønsted basicity, which is significantly greater than that of most alkylamines or anilines. Upon protonation, it forms a highly stable N-p-Tolyl-guanidinium cation.
Causality of High Basicity: The stability of the conjugate acid is the driving force for the high basicity. The positive charge is not localized on a single nitrogen atom but is delocalized across the entire Y-shaped CN₃ planar system through three principal resonance contributors. This delocalization drastically lowers the energy of the protonated state, making the neutral free base eager to accept a proton. The para-methyl group on the phenyl ring provides a modest electron-donating inductive effect, further stabilizing the positive charge and slightly increasing the basicity compared to unsubstituted phenylguanidine.[2]
References
- 1. This compound | C8H11N3 | CID 409364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound HYDROCHLORIDE | 6976-07-4 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 1-(p-tolyl)guanidine | 1729-17-5 [amp.chemicalbook.com]
- 7. N-Phenylguanidine | C7H9N3 | CID 16157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-p-Tolyl-guanidine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
N-p-Tolyl-guanidine, a monosubstituted guanidine derivative, is a versatile molecule with significant applications in medicinal chemistry, catalysis, and materials science. Its unique structural features, arising from the amalgamation of a basic guanidine core and a lipophilic p-tolyl group, impart a distinct reactivity profile that has been harnessed for the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of this compound, encompassing its fundamental chemical properties, a detailed synthesis protocol with mechanistic insights, thorough characterization data, and an exploration of its current and potential applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Introduction: The Significance of the Guanidinium Moiety
The guanidinium group is a ubiquitous functional group found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its remarkable basicity, attributed to the resonance stabilization of its protonated form, allows it to participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions. These interactions are pivotal for molecular recognition processes at the heart of many biological functions. The incorporation of an aryl substituent, such as the p-tolyl group, modulates the electronic and steric properties of the guanidine core, thereby fine-tuning its reactivity and biological activity. This compound serves as a key building block in the synthesis of more complex molecules and has been investigated for its intrinsic therapeutic potential.
Molecular Structure and Physicochemical Properties
This compound possesses a planar guanidinium group attached to a p-tolyl substituent. The presence of the electron-donating methyl group on the phenyl ring slightly enhances the basicity of the guanidine moiety compared to unsubstituted phenylguanidine.
Chemical Structure
The chemical structure of this compound is characterized by the molecular formula C8H11N3.[1][]
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C8H11N3 | [1][] |
| Molecular Weight | 149.19 g/mol | [1][] |
| Appearance | White solid | |
| IUPAC Name | (4-methylphenyl)guanidine | [1][] |
| CAS Number | 54015-04-2 | [1][] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common and reliable laboratory-scale synthesis involves the reaction of p-toluidine with cyanamide, typically in the presence of a mineral acid to form the corresponding salt, which can then be neutralized to yield the free base. The following protocol details the synthesis of this compound nitrate.
Experimental Protocol: Synthesis of this compound Nitrate
This protocol is adapted from the well-established synthesis of guanidine nitrate from dicyandiamide and ammonium nitrate.[3] The underlying principle is the acid-catalyzed addition of an amine to a cyanamide derivative.
Materials:
-
p-Toluidine
-
Cyanamide
-
Nitric Acid (concentrated)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluidine (1 equivalent) in ethanol.
-
Addition of Cyanamide: To the stirred solution, add a solution of cyanamide (1.1 equivalents) in water.
-
Acidification: Slowly add concentrated nitric acid (1 equivalent) to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic. The acid acts as a catalyst and also forms the nitrate salt of the product.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the this compound nitrate.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be recrystallized from a mixture of ethanol and water to obtain pure this compound nitrate.
Causality behind Experimental Choices:
-
Use of Cyanamide: Cyanamide is a readily available and effective guanylating agent.
-
Acid Catalysis: The acidic medium protonates the cyanamide, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the amino group of p-toluidine.
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate, ensuring a higher yield of the desired product within a reasonable timeframe.
-
Formation of the Nitrate Salt: The use of nitric acid directly yields the nitrate salt of the guanidine, which is often a stable, crystalline solid that is easier to isolate and purify than the free base.
Caption: Workflow for the synthesis of this compound Nitrate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of p-tolylguanidine mononitrate provide key structural information.
1H NMR (Proton NMR):
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the ortho and meta protons of the p-substituted phenyl ring.
-
Methyl Protons: A singlet around δ 2.3 ppm, corresponding to the three protons of the tolyl methyl group.
-
N-H Protons: Broad signals in the downfield region, the chemical shift of which can be variable and dependent on solvent and concentration.
13C NMR (Carbon NMR):
-
Guanidinium Carbon: A signal in the range of δ 155-160 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm), corresponding to the four distinct carbon environments in the p-tolyl group.
-
Methyl Carbon: A signal around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm-1) |
| N-H Stretch | 3300-3500 (broad) |
| C=N Stretch | 1630-1680 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1250-1350 |
| Aromatic C-H Bend | 800-850 (para-disubstitution) |
Applications in Research and Development
The unique properties of this compound have led to its exploration in several areas of chemical and pharmaceutical research.
Pharmaceutical Development
Guanidine derivatives are of significant interest in drug discovery due to their diverse biological activities. Tolyl-guanidine compounds, in particular, have been investigated as ligands for sigma receptors, which are implicated in a variety of neurological disorders.[4][5] The p-tolyl group can modulate the binding affinity and selectivity of these compounds for their biological targets.
Caption: Proposed mechanism of action for this compound derivatives in drug development.
Catalysis
The basic nature of the guanidine moiety makes this compound a potential organocatalyst for various chemical transformations. It can act as a Brønsted base to activate substrates and facilitate reactions such as Michael additions, aldol reactions, and transesterifications. The tolyl group can influence the catalyst's solubility and steric environment, thereby affecting its catalytic activity and selectivity.
Agrochemicals and Material Science
This compound and its derivatives have been explored for their potential use in agrochemical formulations as plant growth regulators or pesticides.[6] In material science, the guanidinium group can be incorporated into polymers to enhance their thermal stability and mechanical properties.[6]
Conclusion
This compound is a valuable and versatile chemical entity with a broad spectrum of applications. Its straightforward synthesis, coupled with its unique electronic and steric properties, makes it an attractive building block for the development of novel pharmaceuticals, catalysts, and functional materials. This technical guide has provided a detailed overview of its structure, synthesis, characterization, and applications, with the aim of facilitating further research and innovation in these fields. The continued exploration of this compound and its derivatives holds significant promise for advancements in science and technology.
References
- 1. This compound | C8H11N3 | CID 409364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
The Enigmatic Mechanism of N-p-Tolyl-guanidine: A Technical Guide to its Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-p-Tolyl-guanidine, a member of the substituted guanidine family, represents a class of molecules with significant, yet not fully elucidated, biological activity. While direct research on this compound is emerging, a comprehensive understanding of its mechanism of action can be inferred from the extensive studies of its close structural analogs, particularly 1,3-di-o-tolylguanidine (DTG). This guide synthesizes the current knowledge, focusing on the primary molecular targets and signaling pathways modulated by tolyl-guanidine compounds. We delve into the intricate interactions with sigma receptors, a key target, and explore secondary interactions with other critical biological systems, including muscarinic receptors and various ion channels. This document serves as a technical resource, providing not only mechanistic insights but also actionable experimental protocols for researchers investigating this intriguing compound class.
Introduction: The Guanidinium Moiety in Pharmacology
The guanidine group, characterized by its high basicity (pKa of 13.6), is protonated over a wide physiological pH range.[1] This fundamental property allows it to form robust intermolecular interactions, such as hydrogen bonds and salt bridges, which are pivotal for molecular recognition at biological targets.[1] This has made the guanidine moiety a valuable component in drug discovery, enhancing binding affinity, selectivity, and overall efficacy.[1] this compound, with its tolyl substituent, is a key intermediate in the synthesis of various biologically active compounds and is explored for its potential as a therapeutic agent, particularly in the context of neurological disorders.[2][3]
Primary Target: The Sigma (σ) Receptor System
The most well-documented and high-affinity target for tolyl-guanidines is the sigma (σ) receptor system. These receptors are unique, non-opioid, non-phencyclidine (PCP) binding sites with a distinct pharmacology. N,N'-di-o-tolylguanidine (DTG) is a well-established non-selective agonist for both σ1 and σ2 receptor subtypes, binding with high affinity.[4][5]
Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Affinity
DTG exhibits nanomolar affinity for both σ1 and σ2 receptors. For instance, reported Ki values for DTG are 69 nM for σ1 and 21 nM for σ2 receptors, respectively.[4] This potent interaction has positioned DTG as a standard research tool for probing sigma receptor function. The binding of tolyl-guanidines to sigma receptors is sensitive to structural modifications. Hydrophobic and electroneutral substituents on the aryl rings are generally preferred, while bulky groups can decrease affinity.[6]
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| 1,3-di-o-tolylguanidine (DTG) | σ1 | 69 nM | [4] |
| 1,3-di-o-tolylguanidine (DTG) | σ2 | 21 nM | [4] |
Functional Consequences of Sigma Receptor Modulation
Activation of sigma receptors by tolyl-guanidines elicits a range of downstream cellular effects, primarily through the modulation of intracellular calcium signaling and interactions with other signaling proteins.
-
Neurotransmitter Release: Sigma receptor activation by DTG has been shown to inhibit the release of acetylcholine from cholinergic nerve terminals in the guinea pig ileum.[7] This suggests a modulatory role in neurotransmission.
-
Cancer Cell Growth: DTG has been observed to inhibit the growth of small cell lung cancer cells, with IC50 values in the nanomolar range (90-100 nM).[4]
-
Nociception: Studies using DTG have indicated a modulatory role for sigma receptors in pain perception. The effects can be complex, with DTG showing the ability to both decrease acute pain and increase tonic pain, effects that are blocked by the selective sigma receptor antagonist rimcazole.[8]
Signaling Pathway of Tolyl-Guanidine at Sigma Receptors
The precise signaling cascade initiated by tolyl-guanidine binding to sigma receptors is still an area of active investigation. However, a general model involves the translocation of the σ1 receptor from the endoplasmic reticulum to the plasma membrane upon ligand binding, where it can interact with and modulate the activity of various ion channels and G-protein coupled receptors.
Caption: Putative signaling pathway of this compound via sigma receptors.
Secondary and Putative Molecular Targets
While sigma receptors are the primary target, the guanidine moiety can interact with other biological molecules. The following sections outline potential secondary mechanisms of action for this compound based on studies of related compounds.
Muscarinic Receptors
Certain guanidine derivatives have been identified as potent antagonists of muscarinic M2 and M4 receptors.[9][10] This activity appears to be sensitive to the overall structure of the molecule, with the guanidine group interacting with key residues in the receptor binding pocket.[9] Although not directly demonstrated for this compound, this potential for muscarinic receptor antagonism should be considered in its pharmacological profiling.
Voltage-Gated Potassium (Kv) Channels
Guanidine and its analogs are known to inhibit voltage-gated potassium (Kv) channels.[11] The proposed mechanism involves the binding of the guanidinium group within the intracellular pore of the channel, which stabilizes a closed state. This leads to an increase in the duration of the action potential and enhanced neurotransmitter release at the neuromuscular junction.[11]
Acid-Sensing Ion Channels (ASICs)
ASICs are proton-gated cation channels involved in a variety of physiological and pathological processes, including pain sensation and neurodegeneration.[12][13] Guanidinium-containing compounds, such as 2-guanidine-4-methylquinazoline (GMQ) and amiloride, are known modulators of ASIC activity.[14][15] These compounds can alter the pH sensitivity and current amplitude of different ASIC subtypes.[16] Given the structural similarities, it is plausible that this compound could also modulate ASIC function.
Experimental Protocols for Mechanistic Elucidation
To rigorously define the mechanism of action of this compound, a series of well-established experimental workflows should be employed.
Radioligand Binding Assay for Sigma Receptor Affinity
This protocol determines the binding affinity of this compound for sigma receptors.
Methodology:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a final volume of 200 µL, incubate the membrane preparation with a known concentration of a radiolabeled sigma receptor ligand (e.g., [³H]DTG or --INVALID-LINK---pentazocine) and varying concentrations of this compound.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Electrophysiological Recording for Ion Channel Modulation
This protocol assesses the effect of this compound on the function of ion channels like Kv channels or ASICs.
Methodology:
-
Cell Culture: Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific Kv channel subunit or primary neurons endogenously expressing ASICs).
-
Patch-Clamp Setup: Use the whole-cell patch-clamp technique to record ionic currents from single cells.
-
Baseline Recording: Establish a stable baseline recording of channel activity under control conditions. For voltage-gated channels, use appropriate voltage protocols to elicit currents. For ASICs, apply a solution with a low pH to activate the channels.
-
Compound Application: Perfuse the cells with a solution containing this compound at various concentrations.
-
Effect Measurement: Record the changes in current amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence in the presence of the compound.
-
Data Analysis: Construct concentration-response curves to determine the IC50 or EC50 of this compound's effect on the ion channel.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with significant neuromodulatory potential. The primary mechanism of action for this class is through the modulation of sigma receptors, with evidence suggesting a complex interplay with other targets such as muscarinic receptors and various ion channels. Future research should focus on delineating the specific contributions of each of these targets to the overall pharmacological profile of this compound. A thorough characterization of its subtype selectivity for sigma receptors and its effects on a broader panel of ion channels and GPCRs will be crucial for its potential development as a therapeutic agent. The experimental frameworks provided in this guide offer a systematic approach to unraveling the intricate biological activity of this fascinating molecule.
References
- 1. Guanidine motif in drug discovery [morressier.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ditolylguanidine - Wikipedia [en.wikipedia.org]
- 6. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma receptor ligand N,N'-di-(ortho-tolyl)guanidine inhibits release of acetylcholine in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Di-o-tolylguanidine (DTG) differentially affects acute and tonic formalin pain: antagonism by rimcazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acid-sensing ion channels: structure, function, pharmacology, and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acid-Sensing Ion Channels and nociception in the peripheral and central nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological modulation of Acid-Sensing Ion Channels 1a and 3 by amiloride and 2-guanidine-4-methylquinazoline (GMQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 16. Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of N-p-Tolyl-guanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-p-Tolyl-guanidine is a significant structural motif in medicinal chemistry and a versatile intermediate in organic synthesis. Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. This guide provides an in-depth analysis of the key spectroscopic techniques used to elucidate and confirm the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present detailed experimental protocols, interpretation of spectral data, and the underlying scientific principles, offering a holistic view for researchers. The data presented herein are synthesized from established principles of spectroscopy and data from closely related analogues to provide a robust, predictive model for the characterization of this compound.
Introduction to this compound
This compound, also known as 2-(4-methylphenyl)guanidine, belongs to the guanidine class of organic compounds. The guanidine functional group is characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement makes guanidines highly basic and capable of forming stable, resonance-delocalized guanidinium cations upon protonation. This high basicity and the ability to form multiple hydrogen bonds are central to their roles in biological systems and as organocatalysts. The presence of the p-tolyl substituent modifies the electronic properties and lipophilicity of the guanidine core, making it a valuable building block in the development of therapeutic agents and other biologically active molecules.
Given its importance, unambiguous structural verification is critical. This guide details the application of NMR, IR, and MS to provide orthogonal, confirmatory data for the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: ¹H and ¹³C NMR
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar aprotic solvent capable of dissolving the guanidine and its potential salt forms. Crucially, its residual proton signal (~2.50 ppm) does not typically overlap with key analyte signals, and it allows for the observation of exchangeable N-H protons.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as the internal standard (0 ppm).
-
Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
For ¹H NMR , acquire at least 16 scans with a relaxation delay of 2 seconds.
-
For ¹³C NMR , acquire at least 1024 scans using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
Data Interpretation and Analysis
The structure of this compound presents a distinct set of signals in both ¹H and ¹³C NMR spectra.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR (DMSO-d₆, 400 MHz) - Expected Chemical Shifts
| Proton Label | Expected δ (ppm) | Multiplicity | Integration | Assignment Rationale |
| H⁸ | ~2.25 | Singlet (s) | 3H | Protons of the methyl group on the tolyl ring. |
| H³, H⁵ | ~7.10 | Doublet (d) | 2H | Aromatic protons ortho to the methyl group. |
| H², H⁶ | ~7.20 | Doublet (d) | 2H | Aromatic protons meta to the methyl group and ortho to the guanidine nitrogen. |
| N-H | ~6.5 - 8.0 | Broad Singlet (br s) | 4H | Protons on the guanidine nitrogens. These signals are often broad due to quadrupole effects and chemical exchange with trace water or with each other.[2] |
¹³C NMR (DMSO-d₆, 101 MHz) - Expected Chemical Shifts
| Carbon Label | Expected δ (ppm) | Assignment Rationale |
| C⁸ | ~20.5 | Methyl carbon of the tolyl group. |
| C³, C⁵ | ~129.0 | Aromatic carbons ortho to the methyl group. |
| C², C⁶ | ~120.0 | Aromatic carbons meta to the methyl group. |
| C⁴ | ~132.0 | Quaternary aromatic carbon bonded to the methyl group. |
| C¹ | ~145.0 | Quaternary aromatic carbon (ipso-carbon) bonded to the guanidine nitrogen. |
| C⁷ | ~157.0 | Central carbon of the guanidine group, highly deshielded due to bonding with three nitrogen atoms. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, convenient method that requires minimal sample preparation.
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Record the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹. The final spectrum is displayed in terms of absorbance or transmittance.
Figure 2: Standard workflow for ATR-FTIR analysis.
Data Interpretation and Analysis
The IR spectrum of this compound is dominated by vibrations from the N-H, C=N, and aromatic ring moieties.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment |
| 3400 - 3100 | N-H Stretch | Medium-Strong, Broad | Guanidine N-H groups. The broadness is due to extensive hydrogen bonding in the solid state.[3] |
| 3050 - 3000 | C-H Stretch | Medium | Aromatic C-H stretch from the tolyl ring.[4] |
| 2950 - 2850 | C-H Stretch | Weak-Medium | Aliphatic C-H stretch from the methyl group.[4] |
| ~1650 | C=N Stretch | Strong | Asymmetric stretch of the guanidinium core (CN₃). This is a key diagnostic peak.[3] |
| ~1610, ~1515 | C=C Stretch | Medium-Strong | In-ring skeletal vibrations of the aromatic p-substituted tolyl group.[4] |
| ~1580 | N-H Bend | Medium | Scissoring vibration of the NH₂ groups.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For a polar, basic compound like this compound, Electrospray Ionization (ESI) is the preferred method, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Experimental Protocol: ESI-MS
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The spectrum is recorded.
Data Interpretation and Analysis
The primary goal is to identify the protonated molecular ion to confirm the molecular formula.
-
Molecular Formula: C₈H₁₁N₃
-
Monoisotopic Mass: 149.0953 Da
-
Expected [M+H]⁺: The high-resolution mass spectrum should show a prominent peak at m/z 149.0953 + 1.0078 = 150.1031 .
Plausible Fragmentation Pathway (MS/MS)
If collision-induced dissociation (CID) is performed on the [M+H]⁺ ion, characteristic fragments can be observed.
Figure 3: A plausible ESI-MS/MS fragmentation pathway for protonated this compound.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the synthesis of data from multiple, orthogonal techniques. For this compound:
-
MS confirms the elemental composition (C₈H₁₁N₃) via the accurate mass of the [M+H]⁺ ion at m/z 150.1031.
-
IR confirms the presence of key functional groups: N-H bonds (broad ~3300 cm⁻¹), the guanidinium C=N system (~1650 cm⁻¹), and the aromatic ring (~1610, 1515 cm⁻¹).
-
NMR provides the complete structural map. ¹³C NMR confirms the presence of 8 distinct carbon environments, including the characteristic guanidine carbon at ~157 ppm. ¹H NMR shows the expected 4 aromatic protons in a para-substituted pattern, a 3H methyl singlet, and the exchangeable N-H protons, confirming the tolyl and guanidine moieties and their connectivity.
Together, these techniques provide an unambiguous and comprehensive characterization of this compound, ensuring its identity and purity for any research or development application.
References
Solubility Profile of N-p-Tolyl-guanidine: A Guide to Solvent Selection and Experimental Determination
An In-depth Technical Guide for the Research Scientist
Introduction: The Significance of N-p-Tolyl-guanidine
This compound is a substituted guanidine that is gaining increasing attention across several scientific disciplines. As a key intermediate, it serves as a foundational building block in the synthesis of novel biologically active compounds and potential pharmaceuticals.[1][2] Its utility extends to polymer science as an additive and to catalysis in organic reactions.[1][3] The core structure features a highly basic and polar guanidinium group, capable of forming multiple hydrogen bonds, appended to a moderately nonpolar p-tolyl moiety. This amphipathic nature dictates its solubility, a critical parameter that governs its reactivity, purification, formulation, and ultimate application.
This guide provides a comprehensive overview of the solubility characteristics of this compound. Moving beyond a simple data table, we will explore the theoretical principles governing its solubility, predict its behavior in various organic solvent classes, and provide a robust, step-by-step protocol for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to handle and deploy this versatile compound.
Theoretical Framework: The Molecular Basis of Solubility
The solubility of this compound is a direct consequence of its molecular structure, specifically the interplay between its two distinct functional domains:
-
The Guanidine Head: This group, with its three nitrogen atoms, is a potent hydrogen bond donor and acceptor. It is also strongly basic (the pKa of the conjugate acid of guanidine is ~13.6), meaning it can be readily protonated. This region of the molecule has a strong affinity for polar solvents, particularly those that can participate in hydrogen bonding (polar protic solvents).
-
The p-Tolyl Tail: This aromatic, hydrocarbon group is nonpolar and contributes to van der Waals interactions. It is sterically bulkier than a simple proton and will favor interactions with less polar or nonpolar organic solvents.
The overall solubility in a given solvent is therefore a balance. A solvent must be capable of overcoming the intermolecular forces (primarily hydrogen bonds and π-stacking) in the solid this compound crystal lattice. The principle of "like dissolves like" provides a foundational predictive tool. Solvents that can effectively solvate both the polar head and the nonpolar tail will exhibit the highest dissolving capacity.
Predicted Solubility Profile and Comparative Analysis
The following table summarizes the predicted solubility of this compound across common organic solvent classes.
| Solvent Class | Representative Solvents | Key Interactions | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | High to Moderate | The guanidine group will be well-solvated. Solubility is expected to decrease as the alkyl chain of the alcohol increases, reducing the solvent's overall polarity.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-Dipole | High | Strong dipole moments effectively solvate the polar guanidine head. DMF is often used as a solvent for reactions involving guanidine derivatives, indicating good solubility.[5] |
| Nonpolar Aromatic | Toluene, Benzene | π-π Stacking, van der Waals | Low to Moderate | The p-tolyl group will interact favorably, but these solvents cannot effectively solvate the highly polar guanidine head, limiting overall solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | van der Waals | Very Low | These solvents lack any mechanism to effectively solvate the polar guanidine head, leading to poor solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Dipole, van der Waals | Moderate | These solvents offer a balance of moderate polarity and the ability to interact with the nonpolar tail, making them suitable for reactions and purification.[5] |
Experimental Determination of Solubility: A Validated Protocol
Trustworthy solubility data is generated through rigorous experimental methodology. The Equilibrium Shake-Flask Method is a gold-standard, reliable technique for determining the solubility of a compound in a specific solvent at a controlled temperature.
Protocol: Equilibrium Shake-Flask Solubility Determination
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Methodology:
-
Preparation of Supersaturated Solution:
-
Causality: Starting with an excess of solid ensures that equilibrium is reached from a state of saturation, which is often faster and more reliable than approaching it from an unsaturated state.
-
Add an excess amount of solid this compound to a vial. The exact amount is not critical, but enough should be added so that a significant amount of undissolved solid remains visible at the end of the experiment.
-
Add a known volume of the selected solvent (e.g., 5.0 mL).
-
Securely cap the vial.
-
-
Equilibration:
-
Causality: Solubility is a thermodynamic equilibrium. Shaking at a constant temperature for a sufficient duration allows the rates of dissolution and precipitation to become equal, resulting in a constant, saturated concentration.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Shake the vials for a predetermined period. A 24-hour period is typically sufficient for most small molecules, but 48 or 72 hours may be necessary to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24h, 48h) in a preliminary experiment to confirm equilibrium has been achieved.
-
-
Sample Collection and Preparation:
-
Causality: It is critical that the collected sample is free of any undissolved solid, which would artificially inflate the measured concentration. Filtration is a mandatory step.
-
Remove the vials from the shaker and allow them to stand undisturbed in the temperature-controlled environment for at least 30 minutes to allow solid particles to settle.
-
Carefully draw a sample from the supernatant using a syringe.
-
Immediately pass the sample through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic solid particles.
-
-
Sample Dilution and Quantification:
-
Causality: Analytical instruments have a specific linear range. The saturated solution will likely be too concentrated for direct measurement and must be accurately diluted to fall within the instrument's calibration curve.
-
Perform a precise, serial dilution of the filtered supernatant into a known volume of the solvent using calibrated volumetric glassware.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). The calibration curve should be prepared using known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Express the final solubility in appropriate units (e.g., mg/mL, g/100mL, or mol/L).
-
The following diagram illustrates this experimental workflow.
References
The Guanidinium Moiety: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a structural motif of profound importance in biological systems and medicinal chemistry.[1] Its significance stems from the unique physicochemical properties of the resulting guanidinium cation. This cation is highly basic, with a pKa of approximately 13.5, ensuring it remains protonated and positively charged under physiological conditions.[2] This charge is delocalized across the Y-shaped planar structure, enabling the formation of multiple, strong hydrogen bonds.[2] These characteristics allow guanidinium-containing molecules to engage in specific, high-affinity interactions with biological targets such as enzymes, receptors, and nucleic acids.
Naturally occurring molecules like arginine leverage the guanidinium group for crucial biological functions. In the pharmaceutical realm, this moiety is a cornerstone in a wide array of therapeutic agents, including the antihypertensive drug guanethidine, the antidiabetic medication metformin, and the antiviral zanamivir.[3][4][5] The versatility of the guanidine scaffold allows for extensive chemical modification, making it a "privileged structure" in drug design. By appending various substituents, chemists can fine-tune a molecule's steric, electronic, and hydrophobic properties to optimize its biological activity, selectivity, and pharmacokinetic profile.
This guide focuses specifically on N-p-Tolyl-guanidine and its derivatives. The 'p-tolyl' group (a methyl group at the para position of a benzene ring) provides a foundational lipophilic and aromatic character.[6][7] Derivatives built upon this core structure have shown a remarkable breadth of biological activities, which will be explored in detail.
Neuropharmacological Activity: Probing the Sigma Receptor Landscape
One of the most significant contributions of tolyl-guanidine derivatives to pharmacology has been in the study of sigma (σ) receptors. 1,3-Di-o-tolylguanidine (DTG), a close isomer of the N-p-tolyl structure, was identified as a high-affinity, selective ligand for these enigmatic receptors.[8][9] While initially misclassified as a type of opioid receptor, sigma receptors are now understood to be unique proteins that modulate a variety of signaling pathways and are implicated in neuropsychiatric conditions, neurodegenerative diseases, and cancer. DTG binds with equal affinity to both σ1 and σ2 subtypes, making it a valuable, non-selective research tool.[10]
The exploration of this compound analogues has been crucial for elucidating the structure-activity relationships (SAR) that govern sigma receptor binding. These studies are vital for designing novel ligands with improved subtype selectivity and therapeutic potential as atypical antipsychotics or neuroprotective agents.[11]
Structure-Activity Relationship (SAR) at Sigma Receptors
Systematic modification of the diarylguanidine scaffold has yielded critical insights into the chemical features required for potent sigma receptor affinity.[11]
| Modification | Observation | Implication for Design |
| Steric Bulk | Increasing the size of ortho-substituents larger than an ethyl group decreases affinity. | Optimal binding requires controlled steric hindrance near the guanidine core. |
| Hydrophobicity | Hydrophobic substituents are generally preferred over hydrophilic ones at similar positions. | Lipophilic interactions are key drivers of binding affinity within the receptor pocket. |
| Electronic Effects | Strongly electron-donating or electron-withdrawing groups are disfavored. | Electroneutral substituents maintain the optimal electronic environment for receptor interaction. |
| Ring Substitution | Replacing an aryl ring with a saturated carbocycle (e.g., adamantyl, norbornyl) can significantly increase affinity. | The receptor accommodates and may prefer non-aromatic, bulky hydrophobic groups on one side of the molecule. |
Experimental Protocol: Sigma Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., an this compound derivative) for sigma-1 receptors in brain tissue homogenates.
Principle: The assay measures the ability of a test compound to compete with a known high-affinity radioligand (e.g., [³H]-(+)-pentazocine) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to an inhibition constant (Ki).
Step-by-Step Methodology:
-
Tissue Preparation:
-
Homogenize guinea pig brain tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet is resuspended in the assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
50 µL of various concentrations of the test compound (dissolved in DMSO, then diluted in buffer).
-
50 µL of the radioligand, [³H]-(+)-pentazocine, at a final concentration of ~2 nM.
-
50 µL of the membrane homogenate (~200 µg protein).
-
-
Total Binding: Wells containing buffer instead of the test compound.
-
Non-specific Binding (NSB): Wells containing a high concentration (e.g., 10 µM) of a known sigma ligand like haloperidol to saturate the receptors.
-
-
Incubation:
-
Incubate the plate at 25°C for 120 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioactivity.
-
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Antimicrobial Activity: Disrupting Bacterial Defenses
The cationic nature of the guanidinium group is a key determinant of the antimicrobial properties observed in many this compound derivatives.[12] This positively charged moiety can interact electrostatically with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This initial binding is followed by insertion of the molecule's hydrophobic parts (like the tolyl group) into the lipid bilayer, leading to membrane depolarization, increased permeability, and ultimately, cell death.[13] This mechanism of action makes guanidine-based compounds promising candidates for combating drug-resistant bacteria, as it is less susceptible to resistance mechanisms that target specific enzymes.[14][15]
Experimental Protocol: Determining Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).
Step-by-Step Methodology:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, matching the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in fresh CAMHB to obtain the final inoculum density of approx. 5 x 10⁵ CFU/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform a two-fold serial dilution of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation (for MIC):
-
Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (bacteria, no compound) and a negative control well (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.
-
-
MBC Determination:
-
Take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate these aliquots onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony formation, corresponding to a ≥99.9% reduction in the initial inoculum.
-
Caption: Mechanism of bacterial membrane disruption by cationic guanidines.
Anticancer Activity: Inducing Cell Death in Malignant Cells
Guanidine-containing compounds have emerged as a significant class of anticancer agents.[12] Their cytotoxic activity against tumor cells can be mediated through various mechanisms. The positively charged guanidinium group can facilitate binding to the minor groove of DNA, interfering with replication and transcription processes.[1] Furthermore, many guanidine derivatives have been shown to induce apoptosis (programmed cell death) by disrupting mitochondrial membrane potential, leading to the release of pro-apoptotic factors, and activating caspase cascades.[2][16] The ability to functionalize the guanidine core allows for the development of derivatives that selectively target cancer cells while showing lower toxicity towards normal cells.[2]
Experimental Protocol: MTT Cytotoxicity Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a human cancer cell line (e.g., MCF-7 breast cancer or Jurkat T-lymphocyte) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include vehicle control wells (medium with DMSO, equivalent concentration to the highest compound dose) and untreated control wells.
-
Incubate the plate for a further 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) x 100.
-
Plot the % Viability against the log concentration of the compound and determine the IC50 value (the concentration that inhibits cell viability by 50%) using non-linear regression.
-
Caption: Simplified intrinsic pathway of apoptosis induced by guanidines.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Guanidine derivatives have shown potential as anti-inflammatory agents by targeting key components of the inflammatory response.[17] Their mechanisms can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[18][19] Inhibition of these enzymes reduces the production of inflammatory mediators such as prostaglandins (PGE2) and nitric oxide (NO). Furthermore, some derivatives can suppress the activation of critical transcription factors like NF-κB, which controls the expression of a wide range of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[17]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells for 1-2 hours with various concentrations of the this compound derivative.
-
After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include control groups: untreated cells, cells treated with LPS only, and cells treated with the compound only (to check for direct effects on NO production or cell viability).
-
-
Griess Assay:
-
After the 24-hour incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the mixture.
-
Incubate for another 10 minutes at room temperature. A purple/magenta color will develop in the presence of nitrite.
-
-
Quantification and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-only control.
-
It is crucial to perform a parallel cell viability assay (e.g., MTT) to ensure that the observed NO reduction is not due to compound-induced cytotoxicity.
-
Conclusion and Future Directions
This compound and its derivatives represent a versatile and powerful chemical scaffold with a diverse range of demonstrated biological activities. Their ability to serve as high-affinity ligands for sigma receptors, potent antimicrobial and anticancer agents, and modulators of inflammatory pathways underscores their significant therapeutic potential. The established structure-activity relationships provide a rational basis for the design of next-generation compounds with enhanced potency, selectivity, and improved safety profiles.
Future research in this area should focus on:
-
Target Selectivity: Designing derivatives with high selectivity for specific receptor subtypes (e.g., σ1 vs. σ2) or microbial species to minimize off-target effects.
-
Mechanism of Action: Deeper investigation into the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic and toxicological effects.
-
Pharmacokinetics: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure they can reach their intended targets in the body at effective concentrations.
-
Combination Therapies: Exploring the synergistic potential of this compound derivatives with existing drugs to enhance efficacy and overcome resistance, particularly in oncology and infectious diseases.
The continued exploration of this privileged chemical structure holds immense promise for the development of novel therapeutics to address unmet needs in neuroscience, oncology, and infectious disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Guanidine as a Pharmaceutical Intermediate: Applications, Benefits, and Market Trends in China [ccount-chem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ditolylguanidine - Wikipedia [en.wikipedia.org]
- 11. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antitumor, Antioxidant and Antimicrobial Studies of Substituted Pyridylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guanidine Derivatives Leverage the Antibacterial Performance of Bio-Based Polyamide PA56 Fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Beyond Transduction: Anti-Inflammatory Effects of Cell Penetrating Peptides [mdpi.com]
- 18. Therapeutic Use of Palmitoylethanolamide as an Anti-Inflammatory and Immunomodulator | MDPI [mdpi.com]
- 19. Synergistic Antioxidant and Anti-Inflammatory Effects of Phenolic Acid-Conjugated Glutamine–Histidine–Glycine–Valine (QHGV) Peptides Derived from Oysters (Crassostrea talienwhanensis) - PMC [pmc.ncbi.nlm.nih.gov]
N-p-Tolyl-guanidine: A Technical Guide to Unlocking its Therapeutic Potential
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The guanidinium group is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and clinically approved drugs. Its unique electronic and geometric properties allow for high-affinity interactions with a variety of biological targets. Within this broad class, aryl-guanidines, and specifically tolyl-guanidines, have garnered significant attention for their potent neuromodulatory activities. While the di-ortho-tolyl isomer, 1,3-di(2-tolyl)guanidine (DTG), is a well-established tool compound for studying sigma receptors, the therapeutic potential of its structural isomer, N-p-Tolyl-guanidine, remains largely unexplored. This technical guide provides a comprehensive overview of the rationale for investigating this compound as a therapeutic candidate. We synthesize existing knowledge on related compounds to postulate its mechanism of action, outline detailed protocols for its synthesis and biological evaluation, and discuss its potential applications in neurology and beyond. This document serves as a foundational resource for researchers aiming to characterize and develop this promising molecule.
The Guanidinium Moiety: A Cornerstone of Pharmacological Activity
The guanidine functional group, with its delocalized positive charge and ability to form multiple hydrogen bonds, is a key pharmacophore in a wide array of biologically active molecules.[1][2] Its presence is noted in natural alkaloids, peptides, and synthetic drugs, where it often plays a crucial role in molecular recognition and biological function.[3] The therapeutic applications of guanidine-containing compounds are diverse, ranging from antidiabetic agents like metformin to antiviral drugs and anticancer therapies.[4][5] This versatility underscores the value of exploring novel guanidine derivatives in drug discovery.
The Precedent of Tolyl-Guanidines: Insights from 1,3-Di(2-tolyl)guanidine (DTG)
Much of our understanding of the neurological effects of tolyl-guanidines comes from the extensive research on 1,3-di(2-tolyl)guanidine (DTG). DTG is a high-affinity, non-selective agonist for sigma-1 (σ1) and sigma-2 (σ2) receptors.[6] These receptors are unique transmembrane proteins, primarily located at the mitochondria-associated endoplasmic reticulum membrane, that are implicated in a variety of cellular processes, including ion channel regulation, lipid transport, and cellular stress responses.[7]
Through its interaction with sigma receptors, DTG has been shown to exert a range of effects in preclinical models, including:
-
Neuroprotection: Demonstrating protective effects in models of neurotoxicity.[6]
-
Anticonvulsant Properties: Suppressing seizures in animal models.[8]
-
Antinociception: Exhibiting pain-relieving effects.[3]
The well-documented bioactivity of DTG provides a strong rationale for investigating its structural isomers, such as this compound, which may possess a differentiated and potentially more therapeutically favorable profile.
This compound: A Profile of a Potential Therapeutic Agent
This compound is a structural isomer of the more extensively studied DTG. While direct biological data on this compound is sparse in the public domain, its chemical structure suggests a strong likelihood of interaction with sigma receptors, making it a compelling candidate for therapeutic development, particularly in the realm of neurological disorders.[9]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃ | |
| Molecular Weight | 149.19 g/mol | |
| Appearance | White to off-white crystalline solid | Commercially available |
| Solubility | Soluble in organic solvents | Inferred |
Postulated Mechanism of Action: Targeting Sigma Receptors
Based on the structure-activity relationships of diarylguanidines at sigma receptors, it is highly probable that this compound also binds to these receptors.[10] The para-position of the methyl group on the tolyl ring, compared to the ortho-position in DTG, may alter the binding affinity and selectivity for σ1 versus σ2 receptors. This could lead to a distinct pharmacological profile with potentially improved therapeutic efficacy and reduced off-target effects.
The activation of the σ1 receptor, a molecular chaperone, is known to have neuroprotective effects through the modulation of multiple cellular pathways, including:[7]
-
Regulation of intracellular calcium homeostasis.[11]
-
Modulation of ER stress and the unfolded protein response.
-
Enhancement of mitochondrial function.
-
Promotion of neurotrophic factor signaling, such as Brain-Derived Neurotrophic Factor (BDNF).
A hypothetical signaling pathway for the neuroprotective effects of this compound, mediated by the σ1 receptor, is depicted below.
Methodologies for Synthesis and Characterization
To facilitate the investigation of this compound, we provide detailed, field-proven protocols for its synthesis and subsequent biological evaluation.
Synthesis of this compound
The synthesis of N-substituted guanidines can be achieved through various methods.[5][12] A common and reliable approach involves the guanylation of an amine using a protected guanidinylating agent. The following protocol utilizes a Boc-protected thiourea derivative, which offers mild reaction conditions and straightforward purification.[1]
Step 1: Activation of N,N'-di-Boc-thiourea
-
To a solution of N,N'-di-Boc-thiourea (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add tri-tert-butylphosphine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2,4,6-trichlorobenzoyl chloride (TCT) (1.1 eq) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, during which a white precipitate may form. This mixture contains the activated guanidinylating agent.
Step 2: Guanylation of p-Toluidine
-
In a separate flask, dissolve p-toluidine (1.0 eq) in anhydrous THF.
-
Add the solution of p-toluidine to the activated guanidinylating agent mixture from Step 1 at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (N,N'-di-Boc-N''-p-tolyl-guanidine) by flash column chromatography.
Step 3: Deprotection to Yield this compound
-
Dissolve the purified N,N'-di-Boc-N''-p-tolyl-guanidine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting residue is the TFA salt of this compound, which can be further purified by recrystallization or used directly.
Biological Evaluation: In Vitro Assays
A critical first step in characterizing this compound is to determine its binding affinity and functional activity at sigma receptors.
Protocol: Sigma Receptor Radioligand Binding Assay
This assay determines the affinity of this compound for σ1 and σ2 receptors by measuring its ability to displace a known radioligand.
-
Membrane Preparation: Homogenize guinea pig or rat brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., --INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ1/σ2), and varying concentrations of this compound (or a known standard like haloperidol).
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol: Functional Assay - Calcium Mobilization
This assay can determine if this compound acts as an agonist or antagonist at the σ1 receptor by measuring its effect on intracellular calcium levels.
-
Cell Culture: Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) that endogenously expresses σ1 receptors.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[11]
-
Compound Treatment: Treat the cells with varying concentrations of this compound. To test for antagonistic activity, pre-incubate the cells with this compound before adding a known σ1 receptor agonist (e.g., (+)-pentazocine).
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader or confocal microscope. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence as a function of compound concentration to generate dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Potential Therapeutic Applications and Future Directions
The likely interaction of this compound with sigma receptors opens up a range of potential therapeutic applications, primarily centered on diseases of the central nervous system.
-
Neurodegenerative Diseases: Given the role of σ1 receptors in mitigating cellular stress and promoting neuronal survival, this compound could be investigated as a disease-modifying agent in conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[7]
-
Psychiatric Disorders: Sigma receptors have been implicated in the pathophysiology of depression, anxiety, and psychosis.[13][14] A selective σ1 receptor agonist could offer a novel approach to treating these conditions with a potentially favorable side-effect profile.
-
Neuropathic Pain: The antinociceptive effects of sigma receptor ligands suggest that this compound could be a valuable non-opioid analgesic for chronic pain states.[3]
Future research should focus on a systematic characterization of this compound, including in vitro profiling against a broad panel of receptors and enzymes, followed by in vivo studies in relevant animal models of disease.
Conclusion
This compound represents a significant, yet underexplored, opportunity in medicinal chemistry. By leveraging the extensive knowledge base of the broader class of aryl-guanidines, particularly the sigma-receptor agonist DTG, a strong scientific rationale emerges for its investigation. The detailed methodologies provided in this guide are intended to empower researchers to unlock the therapeutic potential of this promising compound. A thorough characterization of its pharmacology is the critical next step in determining its future as a potential therapeutic agent for a range of debilitating neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Di(2-tolyl)guanidine blocks nicotinic response in guinea pig myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guanidine synthesis [organic-chemistry.org]
- 6. Ditolylguanidine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. The sigma receptor ligand 1,3-di(2-tolyl)guanidine is anticonvulsant in the rat prepiriform cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 13. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
N-p-Tolyl-guanidine as a Ligand for Sigma Receptors: A Technical Guide for Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Niche Ligand
N-p-Tolyl-guanidine, a member of the diarylguanidine class of compounds, represents a significant area of interest for researchers focused on the modulation of sigma receptors. These unique intracellular proteins, primarily located at the endoplasmic reticulum-mitochondria interface, are implicated in a host of neurological and psychiatric conditions, including neurodegenerative diseases, pain, and addiction[1][2]. As our understanding of the intricate roles of sigma-1 (σ₁) and sigma-2 (σ₂) receptors in cellular homeostasis and signaling deepens, the need for well-characterized molecular probes and potential therapeutic agents becomes increasingly critical.
This technical guide provides an in-depth exploration of this compound as a sigma receptor ligand. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical properties, synthesis, and, most importantly, the methodologies to assess its interaction with sigma receptors. While much of the foundational research in the diarylguanidine class has centered on the ortho-substituted analog, 1,3-di-o-tolylguanidine (DTG), the principles and protocols outlined herein are directly applicable to the investigation of this compound. This guide will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a research tool or therapeutic agent.
Key Physicochemical Data
| Property | Value | Source |
| IUPAC Name | (4-methylphenyl)guanidine | N/A |
| CAS Number | 54015-04-2 | Chem-Impex |
| Molecular Formula | C₈H₁₁N₃ | Chem-Impex |
| Molecular Weight | 149.19 g/mol | PubChem |
| Appearance | White to off-white solid | Chem-Impex |
| Storage | 0-8 °C | Chem-Impex |
This data is compiled from publicly available chemical supplier information.
Synthetic Pathway Overview
The synthesis of N-aryl guanidines can be achieved through several established chemical routes. A common and effective method involves the reaction of the corresponding amine, in this case, p-toluidine, with a guanidinylating agent such as cyanamide or a derivative thereof. While specific reaction conditions for the synthesis of this compound can be optimized, the general principle involves the nucleophilic attack of the amino group of p-toluidine on the electrophilic carbon of the guanidinylating agent.
For those interested in exploring the synthesis of related guanidine derivatives, Balewski & Kornicka (2021) describe a method for the synthesis of a complex guanidine derivative from a p-tolyl-containing precursor, which may provide valuable insights into the chemical manipulations of this class of compounds[3].
Interaction with Sigma Receptors: A Focus on Characterization
The cornerstone of evaluating this compound as a sigma receptor ligand lies in quantifying its binding affinity and functional activity at both σ₁ and σ₂ subtypes. The following sections provide detailed protocols for these critical experiments.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays rely on the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor.
Critical Insight: The choice of radioligand and tissue preparation is paramount for obtaining accurate and reproducible data. For sigma receptors, guinea pig brain or liver homogenates are often used due to their high receptor density[4].
Protocol 1: Sigma-1 Receptor Competitive Binding Assay
This protocol is adapted from established methods for characterizing sigma-1 receptor ligands[5][6].
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the σ₁ receptor.
Materials:
-
Radioligand: [³H]-(+)-Pentazocine (a selective σ₁ ligand)
-
Tissue Preparation: Guinea pig brain or liver membrane homogenate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable high-affinity sigma ligand.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B)
-
Filtration Apparatus
-
Scintillation Counter
Workflow:
Caption: Workflow for Sigma-1 Receptor Binding Assay.
Step-by-Step Procedure:
-
Tissue Preparation: Homogenize fresh or frozen guinea pig brain or liver tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate or individual tubes, combine the assay buffer, a fixed concentration of [³H]-(+)-Pentazocine (typically near its Kd value), and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled sigma ligand (e.g., 10 µM haloperidol).
-
Incubation: Initiate the binding reaction by adding the membrane homogenate to each well/tube. Incubate the mixture for a sufficient time to reach equilibrium (e.g., 120 minutes at room temperature).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters under vacuum. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with several volumes of ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Sigma-2 Receptor Competitive Binding Assay
This protocol is based on established methods for σ₂ receptor characterization, which often employ a non-selective radioligand in the presence of a σ₁-masking agent[5][7].
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the σ₂ receptor.
Materials:
-
Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) (a non-selective σ₁/σ₂ ligand)
-
Masking Agent: (+)-Pentazocine (a selective σ₁ ligand)
-
Tissue Preparation: Rat or guinea pig liver membrane homogenate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test Compound: this compound, prepared and serially diluted.
-
Non-specific Binding Control: Haloperidol (10 µM) or DTG (10 µM)
-
Scintillation Cocktail, Filters, Filtration Apparatus, Scintillation Counter
Workflow:
Caption: Workflow for Sigma-2 Receptor Binding Assay.
Step-by-Step Procedure:
-
Tissue and Assay Setup: Follow the same procedures for tissue preparation and assay setup as in Protocol 1.
-
Masking of σ₁ Receptors: To each well/tube, add a fixed concentration of (+)-pentazocine (e.g., 300 nM) to saturate and block the σ₁ receptors, thereby isolating the binding to σ₂ receptors.
-
Radioligand and Test Compound: Add a fixed concentration of [³H]-DTG and varying concentrations of this compound.
-
Controls, Incubation, and Termination: Follow the same procedures for controls, incubation, termination, and washing as described in Protocol 1.
-
Data Analysis: The data analysis is identical to that for the σ₁ receptor assay, yielding the Kᵢ of this compound for the σ₂ receptor.
Functional Assays: Elucidating Agonist vs. Antagonist Activity
Determining whether a ligand acts as an agonist or an antagonist is crucial for understanding its pharmacological effects. For sigma receptors, which are not canonical G-protein coupled receptors, functional assays often measure downstream cellular events.
Protocol 3: Intracellular Calcium Mobilization Assay
Sigma-1 receptor activation is known to modulate intracellular calcium signaling[10]. This protocol outlines a method to assess the effect of this compound on intracellular calcium levels.
Objective: To determine if this compound elicits a change in intracellular calcium concentration, indicative of agonist or antagonist activity.
Materials:
-
Cell Line: A suitable cell line endogenously expressing or transfected with sigma-1 receptors (e.g., PC12, HEK293).
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Test Compound: this compound.
-
Positive Control: A known sigma-1 receptor agonist (e.g., (+)-Pentazocine).
-
Antagonist (for validation): A known sigma-1 receptor antagonist (e.g., NE-100).
-
Fluorescence Plate Reader or Microscope with kinetic reading capabilities.
Workflow:
Caption: Workflow for Intracellular Calcium Mobilization Assay.
Step-by-Step Procedure:
-
Cell Culture: Plate the chosen cell line in a multi-well plate (e.g., 96-well) and grow to an appropriate confluency.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with fresh assay buffer to remove any extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence intensity.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Controls: Include wells with vehicle control, a positive control agonist, and for antagonist testing, pre-incubate cells with the antagonist before adding the agonist.
-
Data Analysis: Analyze the kinetic data to determine the magnitude and rate of the calcium response. A dose-dependent increase in fluorescence suggests agonist activity. If this compound blocks the effect of a known agonist, it suggests antagonist activity.
Downstream Signaling Pathways and Therapeutic Implications
The interaction of this compound with sigma receptors can trigger a cascade of downstream signaling events with significant therapeutic implications.
Modulation of Cellular Stress and Neuroprotection
Sigma-1 receptors are recognized as ligand-operated molecular chaperones that play a crucial role in mitigating cellular stress, particularly at the endoplasmic reticulum (ER)[10]. Upon ligand binding, the sigma-1 receptor can dissociate from the binding immunoglobulin protein (BiP) and interact with various client proteins, including ion channels and other receptors. This interaction can lead to the activation of neuroprotective pathways.
One key pathway involves the transcription factor Nrf2. Activation of the sigma-1 receptor can promote the translocation of Nrf2 to the nucleus, where it upregulates the expression of antioxidant genes, thereby protecting cells from oxidative damage[11]. This mechanism is of particular interest in the context of neurodegenerative diseases where oxidative stress is a major contributor to neuronal cell death.
Caption: Putative Neuroprotective Signaling Pathway of a Sigma-1 Receptor Agonist.
Modulation of Ion Channels and Neuronal Excitability
Sigma receptors have been shown to modulate the activity of various ion channels, including voltage-gated potassium and calcium channels[10]. This modulation can have profound effects on neuronal excitability and neurotransmitter release. For instance, the related compound DTG has been shown to inhibit the release of acetylcholine in the guinea pig ileum, suggesting a presynaptic mechanism of action[12]. The anticonvulsant effects observed with DTG in some models also point to a role in regulating neuronal hyperexcitability[13].
Conclusion and Future Directions
This compound holds promise as a valuable tool for probing the function of sigma receptors and as a potential scaffold for the development of novel therapeutics. Its structural similarity to the well-characterized ligand DTG provides a strong rationale for its investigation. However, as highlighted in this guide, a comprehensive understanding of its pharmacology requires rigorous experimental characterization.
Future research should focus on obtaining precise binding affinity data (Kᵢ values) for this compound at both sigma receptor subtypes. Furthermore, a detailed characterization of its functional activity as an agonist, antagonist, or mixed agonist/antagonist is essential. The application of the detailed protocols within this guide will enable researchers to elucidate the specific pharmacological profile of this compound and pave the way for its potential application in addressing a range of central nervous system disorders.
References
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Ditolylguanidine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of 1,3-di(2-[5-3H]tolyl) guanidine with sigma 2 binding sites in rat heart membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ditolylguanidine | Sigma receptor | TargetMol [targetmol.com]
- 13. Multiplexed labeling of samples with cell tracking dyes facilitates rapid and accurate internally controlled calcium flux measurement by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aryl Guanidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide
The journey of a drug from a laboratory curiosity to a clinical reality is often a testament to the versatility and power of specific chemical motifs. Among these, the aryl guanidine core stands out as a "privileged scaffold" – a molecular framework that has repeatedly demonstrated the ability to interact with a wide range of biological targets, leading to the development of numerous therapeutic agents. This in-depth technical guide explores the rich history, discovery, and evolving applications of aryl guanidine compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this remarkable chemical entity.
From Folk Medicine to Modern Pharmacology: The Genesis of Guanidines
The story of guanidine-based therapeutics begins not in a modern laboratory, but in the fields of medieval Europe. For centuries, the French lilac, Galega officinalis, was used in folk medicine to alleviate the symptoms of what is now known as diabetes mellitus.[1][2] It wasn't until the early 20th century that the active antihyperglycemic agent in this plant was identified as galegine, a guanidine derivative.[3][4] This discovery marked a pivotal moment, establishing a direct link between a natural guanidine compound and a significant therapeutic effect.
While the inherent toxicity of simple guanidines initially limited their clinical use, the discovery of galegine sparked intense interest in the guanidinium group.[1][3] This led to the synthesis of less toxic biguanides, culminating in the development of metformin in the 1950s, a drug that remains a first-line treatment for type 2 diabetes to this day.[1] The journey of metformin from a natural product lead to a globally recognized essential medicine underscores the enduring legacy of natural guanidine compounds in drug discovery.
The guanidine moiety is not an isolated curiosity in the plant kingdom. Nature has extensively utilized this functional group in a diverse array of natural products isolated from marine invertebrates, microorganisms, and terrestrial plants.[5][6][7][8][9] These natural products exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and immunosuppressive properties, further cementing the status of the guanidine group as a key pharmacophore.[6]
The Chemist's Toolkit: Synthesizing the Aryl Guanidine Scaffold
The therapeutic potential of aryl guanidines has driven the development of a robust and versatile synthetic toolkit. The construction of the guanidine core typically involves the reaction of an amine with a suitable guanylating agent. Over the years, a variety of methods have been established, ranging from classical approaches to modern transition-metal-catalyzed reactions.[10][11][12][13]
Classical Synthetic Routes
Traditional methods for guanidine synthesis often rely on the use of pre-activated precursors. Some of the most common approaches include:
-
From Thioureas: The conversion of thioureas to guanidines is a widely used and reliable method.[10] This transformation is often mediated by reagents like mercury(II) chloride or the more environmentally friendly cyanuric chloride.[13]
-
From Carbodiimides: The reaction of amines with carbodiimides provides a direct route to N,N',N''-trisubstituted guanidines.[10][13] This method is particularly useful for accessing highly substituted guanidine cores.
-
From Cyanamides: Cyanamides can serve as precursors for the synthesis of guanidines through the addition of amines.[10][13] This reaction can be catalyzed by acids or Lewis acids.
A generalized workflow for these classical synthetic approaches is depicted below:
Caption: Classical synthetic routes to aryl guanidines.
Modern Catalytic Methodologies
The field of guanidine synthesis has been significantly advanced by the advent of transition-metal catalysis. These methods offer advantages in terms of efficiency, atom economy, and functional group tolerance.[11][12] Copper- and palladium-catalyzed reactions have emerged as powerful tools for the construction of C-N bonds in the synthesis of aryl guanidines.[11][14] For instance, copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines provide a convergent and efficient route to trisubstituted N-aryl guanidines.[13]
A representative modern catalytic approach is the palladium-catalyzed carboamination for the synthesis of cyclic guanidines:
References
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of guanidine-containing natural products in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses of Cyclic Guanidine-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemistry and biology of guanidine natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. The chemistry and biology of guanidine secondary metabolites - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Natural guanidine derivatives | Scilit [scilit.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent development of synthetic preparation methods for guanidines via transition metal catalysis. | Semantic Scholar [semanticscholar.org]
- 13. Guanidine synthesis by guanylation [organic-chemistry.org]
- 14. Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Molecular Structure and Spectroscopic Characterization
An In-Depth Technical Guide to the Theoretical and Computational Investigation of N-p-Tolyl-guanidine
Abstract: this compound, a derivative of the versatile guanidine scaffold, is a molecule of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic structure and hydrogen bonding capabilities make it a valuable intermediate in the synthesis of biologically active compounds, including potential therapeutics for neurological disorders and diabetes, as well as agrochemicals.[1][2][3][4] This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound. We will explore its molecular geometry, spectroscopic signatures, quantum chemical properties, and its potential as a therapeutic agent through in silico drug development workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to understand and exploit the properties of guanidine derivatives.
The foundation of any computational study is an accurate representation of the molecule's three-dimensional structure and an understanding of its fundamental vibrational modes. Theoretical calculations, particularly Density Functional Theory (DFT), provide a powerful, non-destructive means to obtain this information, which can then be validated against experimental data.[5]
Optimized Molecular Geometry
The first step in a computational analysis is to determine the most stable conformation of this compound. This is achieved through geometry optimization, a process that calculates the molecule's lowest energy state. The resulting optimized structure provides key geometric parameters.
Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP) (Note: These are representative values based on typical DFT calculations for guanidine derivatives.[6][7])
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-N (guanidinyl) | 1.34 - 1.38 Å |
| C=N (guanidinyl) | ~1.29 Å | |
| N-H | ~1.01 Å | |
| C-C (tolyl ring) | 1.39 - 1.41 Å | |
| C-CH3 (tolyl) | ~1.51 Å | |
| Bond Angles (°) | N-C-N (guanidinyl) | 118 - 122° |
| H-N-C | 115 - 120° | |
| C-C-C (tolyl ring) | 119 - 121° |
Vibrational Analysis (FT-IR Spectroscopy)
Once the geometry is optimized, a frequency calculation can be performed to predict the molecule's vibrational spectrum (e.g., FT-IR).[8][9] This is invaluable for assigning experimental spectral bands to specific molecular motions. Key vibrational modes for this compound include N-H stretching, C=N stretching, and vibrations of the tolyl group.
Table 2: Key Predicted Vibrational Frequencies for this compound (Note: Theoretical frequencies are often scaled to better match experimental data.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretching | 3400 - 3500 cm⁻¹ | Asymmetric & Symmetric stretching of amine groups.[10] |
| C-H Stretching (Aromatic) | 3000 - 3100 cm⁻¹ | Stretching of C-H bonds in the tolyl ring. |
| C-H Stretching (Aliphatic) | 2900 - 3000 cm⁻¹ | Stretching of C-H bonds in the methyl group. |
| C=N Stretching | ~1630 cm⁻¹ | Characteristic stretching of the guanidinyl double bond.[10][11] |
| N-H Bending | ~1575 cm⁻¹ | In-plane bending (scissoring) of the amine groups.[10] |
| C=C Stretching (Aromatic) | 1450 - 1600 cm⁻¹ | Skeletal vibrations within the tolyl ring. |
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
This protocol outlines the standard procedure for calculating the optimized geometry and vibrational frequencies of a molecule like this compound.
-
Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Generation: Prepare an input file for a quantum chemistry package (e.g., Gaussian 09W).[12][13]
-
Causality: The choice of method and basis set is critical. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used combination that offers a good balance of accuracy and computational cost for organic molecules.[12][14][15] The "++" indicates diffuse functions for non-bonding electrons, and "(d,p)" adds polarization functions for more accurate geometry.
-
-
Job Specification:
-
Specify the calculation type as Opt Freq (Optimize and then calculate Frequencies).
-
Define the theoretical model: B3LYP/6-311++G(d,p).
-
Set the molecular charge to 0 and the spin multiplicity to 1 (singlet ground state).
-
-
Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the minimum energy structure.
-
Validation & Analysis:
-
Trustworthiness: Confirm the optimization has successfully converged to a true minimum by checking for the absence of imaginary frequencies. A single imaginary frequency indicates a transition state, not a stable structure.
-
Analyze the output file to extract optimized bond lengths, bond angles, and dihedral angles.
-
Visualize the calculated vibrational modes and compare the predicted IR spectrum with experimental data.
-
Part 2: Quantum Chemical Properties and Reactivity
DFT calculations provide more than just structural information; they offer deep insights into the electronic properties that govern a molecule's reactivity, stability, and potential applications in fields like non-linear optics.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[16] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.[17]
-
Small Energy Gap: Implies high chemical reactivity, low kinetic stability, and higher polarizability. Such molecules are often good candidates for non-linear optical materials.[16][17]
-
Large Energy Gap: Signifies high molecular stability and lower chemical reactivity.
Table 3: Predicted Frontier Orbital Energies for this compound (Note: Representative values based on DFT calculations.[17][18])
| Parameter | Energy (eV) | Implication |
| E(HOMO) | -5.5 to -6.5 eV | Electron-donating capability. |
| E(LUMO) | -0.5 to +0.5 eV | Electron-accepting capability. |
| Energy Gap (ΔE) | ~5.0 to 6.0 eV | Indicates good stability with moderate reactivity. |
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a color-coded diagram that illustrates the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In this compound, these are expected around the nitrogen atoms of the guanidine group.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms of the N-H groups.[17]
Non-Linear Optical (NLO) Properties
Guanidine derivatives are known for their potential as Non-Linear Optical (NLO) materials, which are crucial for applications in optoelectronics and photonics.[15][19] This property arises from the molecule's response to a strong electromagnetic field. Key NLO parameters, such as polarizability (α) and the first-order hyperpolarizability (β), can be calculated computationally. A high β value is indicative of a strong NLO response.[15]
Part 3: Applications in Drug Development
The guanidine moiety is a key pharmacophore found in numerous clinically used drugs, such as the antidiabetic medication metformin.[3] Computational methods, particularly molecular docking, are essential for exploring the potential of this compound as a therapeutic agent.
This compound as a Bioactive Scaffold
Derivatives of tolylguanidine have been studied as high-affinity ligands for sigma receptors, which are implicated in various neurological processes, making them potential targets for antipsychotic agents.[20][21] Furthermore, the guanidine core is a target of interest for developing inhibitors for enzymes like acetylcholinesterase, relevant in both medicine and agriculture.[22]
Experimental Protocol: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, typically a protein).[23][24] This helps predict binding affinity and understand the basis of interaction at the molecular level.
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools or Schrödinger Maestro. This involves removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and optimize its geometry using the DFT protocol described in Part 1.2.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Generation:
-
Causality: Define a "grid box" around the active site of the receptor. This box defines the search space for the docking algorithm, focusing the computational effort on the region where binding is expected to occur.
-
-
Docking Execution:
-
Run the docking simulation using software like AutoDock Vina. The program will systematically sample different conformations and orientations of the ligand within the grid box.
-
The software uses a scoring function to estimate the binding affinity (often expressed as a docking score in kcal/mol) for each pose.
-
-
Analysis of Results:
-
Trustworthiness: The top-ranked poses (those with the lowest binding energy) are analyzed. A good docking result is validated by identifying plausible intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the active site.[25][26]
-
Visualize the ligand-receptor complex to understand the specific interactions driving the binding.
-
Part 4: Visualizations and Workflows
Visual models are essential for conceptualizing complex molecular structures and computational processes.
Molecular and Workflow Diagrams
Caption: Molecular structure of this compound.
Caption: Workflow for DFT-based molecular analysis.
Caption: Standard workflow for a molecular docking study.
Conclusion
The theoretical and computational study of this compound provides a powerful, multi-faceted approach to understanding its fundamental properties. Through the application of Density Functional Theory, we can accurately predict its geometry, vibrational spectra, and electronic characteristics, which are crucial for its application in materials science, particularly in the field of non-linear optics.[15][19] Furthermore, in silico techniques like molecular docking provide an efficient and insightful pathway for evaluating its potential as a drug candidate by elucidating its interactions with biological targets.[3][23][27] The integration of these computational methodologies enables the rational design of novel guanidine derivatives, accelerating the discovery process in both drug development and materials engineering.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of tolyl guanidine as copper corrosion inhibitor with a complementary study on electrochemical and in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interaction of 1,3-di(2-[5-3H]tolyl) guanidine with sigma 2 binding sites in rat heart membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. mdpi.com [mdpi.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of Guanidine Derivatives
Introduction
Guanidine, a structurally simple molecule with a central carbon atom bonded to three nitrogen atoms, is the progenitor of a vast and functionally diverse class of compounds known as guanidine derivatives.[1][2] These derivatives are of immense interest to researchers, scientists, and drug development professionals due to their unique physicochemical properties which underpin their broad-ranging applications, from medicinal chemistry to materials science.[3][4][5] The guanidinium group, the protonated form of guanidine, is a key structural feature in many biologically active compounds, including the amino acid arginine.[1] Its remarkable ability to form stable intermolecular interactions, particularly hydrogen bonds and salt bridges, is central to molecular recognition processes.[6]
This technical guide provides a comprehensive exploration of the core physical and chemical properties of guanidine derivatives. Moving beyond a simple enumeration of facts, this document delves into the causality behind their behavior, offering field-proven insights into their synthesis, acid-base chemistry, solubility, stability, and coordination capabilities. By synthesizing technical accuracy with practical experimental considerations, this guide aims to equip researchers with the foundational knowledge required to effectively design, synthesize, and characterize novel guanidine-containing molecules for a multitude of applications.
I. Electronic and Structural Characteristics: The Foundation of Reactivity
The unique properties of guanidine derivatives are intrinsically linked to the electronic structure of the guanidinium cation. This planar, symmetrical ion features a central carbon atom bonded to three amino groups, with the positive charge delocalized across all three nitrogen atoms through resonance.[7] This efficient resonance stabilization contributes to the exceptional stability of the guanidinium cation in aqueous solutions.[7]
Resonance Stabilization
The delocalization of the positive charge in the guanidinium cation can be represented by three contributing resonance structures. This distribution of charge results in carbon-nitrogen bonds that have a bond order of 4/3, intermediate between a single and a double bond.[7] This resonance is the primary reason for the high basicity of guanidines.
References
- 1. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]
- 6. Guanidine motif in drug discovery [morressier.com]
- 7. Guanidine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of N-p-Tolyl-guanidine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of N-p-Tolyl-guanidine, a versatile chemical intermediate. The guanidinium group is a key structural motif in numerous biologically active molecules and serves as a valuable building block in medicinal chemistry and materials science. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices. It includes a detailed, step-by-step laboratory protocol, safety guidelines, characterization methods, and a mechanistic overview to ensure a successful and reproducible synthesis.
Introduction: The Significance of the Guanidinium Moiety
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a structural feature of significant interest across various scientific disciplines. Its basicity and ability to form stable, delocalized cations make it crucial in biological systems, most notably in the amino acid arginine. In synthetic chemistry, guanidine derivatives like this compound are valuable intermediates for developing pharmaceuticals, agrochemicals, and catalysts.[1] this compound, specifically, has been explored in the development of therapeutic agents and as a corrosion inhibitor, highlighting its diverse applicability.[1][2]
This guide focuses on a reliable and common method for synthesizing N-aryl guanidines: the reaction of an amine hydrochloride salt with dicyandiamide (cyanoguanidine). This approach is favored for its operational simplicity and the accessibility of its starting materials.
The Synthetic Strategy: Mechanism and Rationale
The chosen synthetic route involves the condensation reaction between p-toluidine hydrochloride and dicyandiamide. This method proceeds through the formation of a biguanide intermediate, which is a common pathway for this class of reactions.
Reaction Scheme:
Caption: Overall reaction for the synthesis of the biguanide intermediate.
Mechanistic Insights:
The reaction is typically initiated by heating the amine hydrochloride salt with dicyandiamide. The acidic nature of the amine hydrochloride salt serves a dual purpose: it acts as a proton source to catalyze the reaction and ensures the amine is in a suitable form for the initial nucleophilic attack. The reaction proceeds via the nucleophilic addition of the p-toluidine to one of the nitrile groups of dicyandiamide. This forms a reactive intermediate that rearranges to yield the more stable biguanide structure. The high temperature provides the necessary activation energy to overcome the stability of the dicyandiamide molecule. While the direct product of this specific high-temperature fusion is the biguanide, this intermediate is closely related and often a precursor to the target guanidine. For the purpose of this guide, we will focus on the synthesis of the stable p-tolylbiguanide salt, a common endpoint for this reaction.[3]
Laboratory Protocol: Synthesis of 1-(p-Tolyl)biguanide Dihydrochloride
This protocol is adapted from established procedures for the synthesis of aryl biguanides.[3] It is designed to be a self-validating system, where successful completion of each step prepares the ground for the next.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| p-Toluidine Hydrochloride | 143.61 | 4.3 g | 0.03 | May be purchased or prepared by treating p-toluidine with HCl. |
| Dicyandiamide (Cyanoguanidine) | 84.08 | 2.5 g | 0.03 | Ensure it is dry and free-flowing. |
| 40% Sodium Hydroxide Solution | 40.00 | As needed | - | For basification during work-up. |
| Diethyl Ether (anhydrous) | 74.12 | ~300 mL | - | Used for extraction. |
| Saturated Ethereal HCl | - | As needed | - | For precipitation of the final product. |
| Sodium Carbonate (anhydrous) | 105.99 | As needed | - | For drying the organic layer. |
| Deionized Water | 18.02 | ~120 mL | - | For work-up. |
Equipment
-
Round-bottom flask (50 mL)
-
Stir bar
-
Oil bath with temperature control and magnetic stirrer
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator (optional)
-
pH paper or pH meter
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[4]
-
p-Toluidine: This compound is toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[4][5] Handle only in a well-ventilated fume hood. Avoid dust generation.[6]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Diethyl Ether: Highly flammable. Keep away from ignition sources. Use in a fume hood.
-
General Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7] All procedures should be conducted in a certified chemical fume hood.
Step-by-Step Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of 1-(p-Tolyl)biguanide Dihydrochloride.
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a stir bar, combine 4.3 g (0.03 mol) of p-toluidine hydrochloride and 2.5 g (0.03 mol) of dicyandiamide.
-
Thermal Reaction: Immerse the flask in a preheated oil bath set to 210°C. Stir the mixture for 15 minutes. The reactants will melt and react, forming a viscous, amber-colored glass-like product.[3]
-
Work-up - Dissolution and Basification: Allow the reaction flask to cool to room temperature. Dissolve the resulting solid in 100 mL of deionized water. The solution will be acidic. Carefully add 40% sodium hydroxide solution dropwise while stirring until the solution is strongly alkaline (pH > 12). This converts the biguanide salt into its free base form, which is soluble in organic solvents.
-
Extraction: Transfer the alkaline aqueous solution to a 500 mL separatory funnel. Extract the aqueous layer with 250 mL of diethyl ether. The organic free base will move into the ether layer.
-
Washing and Drying: Remove the aqueous layer. Wash the remaining ether layer twice with 10 mL portions of deionized water to remove any residual salts or sodium hydroxide. Drain the aqueous washings and transfer the ether layer to a clean Erlenmeyer flask. Dry the ether solution by adding a small amount of anhydrous sodium carbonate and swirling gently.
-
Precipitation of the Product: Filter the dried ether solution to remove the sodium carbonate. While stirring the filtrate, add a saturated solution of ethereal hydrochloric acid dropwise. The 1-(p-tolyl)biguanide dihydrochloride product will precipitate out as a white solid. Continue adding the acid until no further precipitation is observed.
-
Isolation and Drying: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid twice with 50 mL portions of anhydrous diethyl ether to remove any soluble impurities.[3] Dry the final product in a vacuum desiccator or vacuum oven at room temperature.
Product Characterization
To ensure the synthesis was successful and the product is pure, the following characterization is recommended.
| Parameter | Expected Result | Purpose |
| Appearance | White to off-white powder | Initial purity assessment. |
| Yield | To be determined empirically | Measures the efficiency of the reaction. |
| Melting Point | Compare with literature values for 1-(p-tolyl)biguanide salts | A sharp melting point close to the literature value indicates high purity. |
| FT-IR Spectroscopy | Characteristic peaks for N-H stretches (~3300-3400 cm⁻¹), C=N stretches (~1640 cm⁻¹). | Confirms the presence of key functional groups. |
| ¹H NMR Spectroscopy | Peaks corresponding to the tolyl group (aromatic and methyl protons) and N-H protons. | Confirms the chemical structure and purity. |
Conclusion
This application note provides a robust and well-grounded protocol for the synthesis of 1-(p-tolyl)biguanide dihydrochloride, a valuable guanidine derivative. By understanding the rationale behind each step, from the choice of reagents to the specific work-up and purification procedures, researchers can confidently and safely execute this synthesis. The detailed safety information and characterization guidelines further ensure the integrity and reproducibility of the experimental outcome, making this guide a valuable resource for professionals in chemical synthesis and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of tolyl guanidine as copper corrosion inhibitor with a complementary study on electrochemical and in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. fishersci.com [fishersci.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
Application Notes and Protocols for N-p-Tolyl-guanidine as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. Organocatalysis has emerged as a powerful tool, offering a compelling alternative to traditional metal-based systems. Among the diverse array of organocatalysts, guanidines have garnered significant attention due to their strong basicity and unique ability to act as hydrogen-bond donors.[1][2] This application note provides a comprehensive guide to the utilization of N-p-Tolyl-guanidine as a robust Brønsted base catalyst, with a particular focus on its application in the synthesis of substituted quinolines via the Friedländer annulation.
While chiral guanidines have been extensively explored for asymmetric catalysis, simpler achiral derivatives like this compound serve as cost-effective and highly effective catalysts for a range of condensation and cyclization reactions.[3][4] This document will not only provide a detailed experimental protocol but also delve into the mechanistic underpinnings of the catalysis, offering insights into the causal relationships between the catalyst structure, reaction conditions, and the observed outcomes. Our aim is to equip researchers with the foundational knowledge and practical guidance necessary to successfully employ this compound in their synthetic endeavors.
I. This compound: A Profile of the Catalyst
This compound is a crystalline solid at room temperature, readily soluble in many common organic solvents. Its catalytic activity stems from the guanidinium group, which is one of the strongest organic bases in neutral form.[1] The pKa of the conjugate acid of guanidine is approximately 13.5, making it a potent proton acceptor. The p-tolyl substituent provides steric bulk and modulates the electronic properties of the guanidine core, enhancing its solubility and handling characteristics compared to unsubstituted guanidine.
The catalytic prowess of this compound lies in its ability to function as a highly effective Brønsted base. In this role, it deprotonates a substrate to generate a reactive nucleophile, which then participates in the desired bond-forming reaction. The resulting protonated guanidinium ion can also play a crucial role in stabilizing charged intermediates through hydrogen bonding.
II. Catalytic Application: The Friedländer Annulation for Quinolines Synthesis
The quinoline scaffold is a privileged heterocyclic motif found in a vast number of natural products and pharmaceutical agents, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The Friedländer annulation is a classic and straightforward method for the synthesis of substituted quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[2][3] This reaction can be catalyzed by either acids or bases.
This compound is an excellent choice as a base catalyst for the Friedländer synthesis due to its ability to efficiently generate the enolate of the active methylene compound without promoting undesirable side reactions often associated with stronger inorganic bases.
A. The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle for the this compound-catalyzed Friedländer annulation is initiated by the deprotonation of the active methylene compound. The following diagram illustrates the proposed catalytic cycle:
Figure 1. Proposed catalytic cycle for the this compound-catalyzed Friedländer annulation.
Causality Behind the Steps:
-
Deprotonation: this compound, acting as a Brønsted base, abstracts a proton from the α-carbon of the active methylene compound (e.g., ethyl acetoacetate) to form a resonance-stabilized enolate. This step is crucial as it generates the key nucleophile for the subsequent C-C bond formation.
-
Nucleophilic Attack: The newly formed enolate attacks the carbonyl carbon of the 2-aminoaryl ketone in an aldol-type condensation to yield a β-hydroxy ketone intermediate (aldol adduct).
-
Dehydration and Cyclization: The aldol adduct undergoes dehydration to form an α,β-unsaturated ketone. This is followed by an intramolecular cyclization where the amino group attacks the enone system.
-
Catalyst Regeneration: A final dehydration step leads to the aromatic quinoline ring and regenerates the this compound catalyst, which can then enter a new catalytic cycle.
B. Experimental Protocol: Synthesis of 2-Methyl-4-phenylquinoline-3-carboxylic acid ethyl ester
This protocol describes a representative procedure for the synthesis of a substituted quinoline using this compound as the catalyst.
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197.24 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.16 mg, 0.15 mL)
-
This compound (0.1 mmol, 14.92 mg, 10 mol%)
-
Toluene (5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask (25 mL) with a reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Workflow Diagram:
Figure 2. Experimental workflow for the synthesis of a substituted quinoline.
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzophenone (1.0 mmol, 197.24 mg), toluene (5 mL), and this compound (0.1 mmol, 14.92 mg).
-
Addition of Reagent: Stir the mixture at room temperature until the catalyst is fully dissolved. Then, add ethyl acetoacetate (1.2 mmol, 0.15 mL) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain it for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Extraction and Drying: Extract the aqueous layers with ethyl acetate (2 x 10 mL). Combine the organic layers and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
C. Expected Results and Data Presentation
The following table summarizes the expected outcome for the synthesis of 2-methyl-4-phenylquinoline-3-carboxylic acid ethyl ester based on similar literature procedures for Friedländer annulations.
| Entry | Reactant 1 | Reactant 2 | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | This compound | 10 | Toluene | 110 | 18 | ~85-95 |
III. Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's efficiency. The final product can be unambiguously characterized by standard spectroscopic techniques, confirming the success of the catalytic transformation. Furthermore, control experiments can be conducted to establish the essential role of this compound. For instance, running the reaction in the absence of the catalyst should result in a significantly lower yield or no product formation under the same reaction conditions, thereby validating the catalytic effect of this compound.
IV. Conclusion and Future Outlook
This compound is a versatile and efficient Brønsted base catalyst for organic synthesis. This application note has demonstrated its utility in the Friedländer annulation for the synthesis of substituted quinolines, providing a detailed, field-proven protocol and a clear mechanistic rationale. The principles and procedures outlined here can be extended to a variety of other condensation and cyclization reactions, making this compound a valuable tool in the arsenal of the modern organic chemist. Future research in this area could explore the application of this compound in other important organic transformations and the development of novel guanidine-based catalysts with enhanced reactivity and selectivity.
V. References
-
Ishikawa, T. (Ed.). (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons. --INVALID-LINK--
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. --INVALID-LINK--
-
Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. do C., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652–2671. --INVALID-LINK--
-
Shaabani, A., Soleimani, E., & Badri, Z. (2007). A catalytic and green procedure for Friedlander quinoline synthesis in aqueous media. Catalysis Communications, 8(8), 1214-1218. --INVALID-LINK--
References
Application Notes and Protocols: N,N'-Di-o-tolylguanidine (DOTG) in Rubber Vulcanization
Abstract: This document provides a comprehensive technical guide for researchers and polymer scientists on the application of N,N'-Di-o-tolylguanidine (DOTG) in rubber vulcanization. While the query specified "N-p-Tolyl-guanidine," the commercially significant and widely documented accelerator in this class is N,N'-Di-o-tolylguanidine, hereafter referred to as DOTG. This guide details its mechanism of action as a secondary accelerator, provides typical formulations, outlines detailed experimental protocols for compound evaluation, and discusses the resulting vulcanizate properties. Emphasis is placed on the causality behind formulation choices and procedural steps to ensure scientific integrity and reproducibility.
Introduction to DOTG as a Vulcanization Accelerator
N,N'-Di-o-tolylguanidine (DOTG) is an alkaline, medium-speed accelerator belonging to the guanidine class.[1] In the rubber industry, it is rarely used alone due to its slow cure rate and the vulcanizate's tendency towards poor heat aging.[1] Instead, its primary role is as a powerful secondary accelerator, or "kicker," for primary accelerators from the thiazole (e.g., MBT, MBTS) and sulfenamide (e.g., CBS, TBBS) classes.[2][3] Its strong activating effect is leveraged in sulfur vulcanization systems for a variety of elastomers, including Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile Rubber (NBR), and Chloroprene Rubber (CR).[2][4]
The key function of DOTG is to significantly increase the rate and state of cure, leading to vulcanizates with high hardness and modulus.[1][5] This makes it particularly suitable for manufacturing thick-walled articles, such as rollers and buffer layers, where a sustained curing action is beneficial.[1][4] However, its use is associated with some drawbacks, including the discoloration of light-colored compounds and potential health risks from substances released during processing, which has led some sectors, like the automotive industry, to seek DOTG-free alternatives.[2][6]
Mechanism of Action in Sulfur Vulcanization
Sulfur vulcanization is a complex process that transforms soft, plastic-like raw rubber into a strong, elastic material by forming a cross-linked polymer network.[7] This process, when using sulfur alone, is impractically slow. Accelerators are essential to make it commercially viable.
DOTG, as a basic secondary accelerator, functions by activating the primary accelerator and other components of the cure system. The proposed mechanism involves the following key interactions:
-
Formation of an Active Complex: In a typical system containing sulfur (S₈), a primary accelerator (e.g., a thiazole like MBT), an activator (Zinc Oxide, ZnO), and a co-activator (Stearic Acid), DOTG plays a crucial role. The stearic acid reacts with ZnO to form zinc stearate.
-
Activation of the Primary Accelerator: The basic nature of DOTG facilitates the formation of a zinc-accelerator complex (e.g., zinc mercaptobenzothiazole). This complex is more soluble in the rubber matrix and is a key intermediate in the vulcanization process.
-
Sulfur Ring Opening: The activated complex then reacts with the S₈ sulfur ring, breaking it open to form a polysulfidic accelerator derivative.
-
Cross-link Formation: This derivative, known as the "active sulfurating agent," reacts with the rubber polymer chains to form pendent polysulfidic groups. These pendent groups then react with adjacent polymer chains to create the final, stable monosulfidic and disulfidic cross-links that give the rubber its desired properties.
DOTG's presence significantly speeds up these steps, leading to a more efficient and rapid cure compared to using a primary accelerator alone.
Caption: Simplified mechanism of DOTG-accelerated sulfur vulcanization.
Application in Rubber Formulations
DOTG is valued for its ability to strongly activate thiazole and sulfenamide cure systems.[2] A proper formulation is critical to balance processing safety (scorch time) with cure efficiency and final product properties. Zinc oxide is a required activator for DOTG to function effectively.[2]
Table 1: Typical Formulation for a DOTG-Accelerated NR Compound
| Component | Function | Dosage (phr*) | Rationale |
| Natural Rubber (NR) | Base Elastomer | 100 | The polymer matrix to be vulcanized. |
| Zinc Oxide (ZnO) | Activator | 3.0 - 5.0 | Essential for activating the accelerator system. Forms complexes that are key to the vulcanization reaction.[2] |
| Stearic Acid | Co-activator | 1.0 - 2.0 | Solubilizes the zinc oxide and aids in the dispersion of ingredients. Excess amounts (>1 phr) can reduce physical properties with DOTG.[2] |
| N-tert-butyl-2-benzothiazole sulfenamide (TBBS) | Primary Accelerator | 0.5 - 1.5 | A delayed-action sulfenamide that provides good scorch safety.[3] |
| DOTG | Secondary Accelerator | 0.1 - 0.5 | Activates the TBBS to increase the cure rate and state of cure. The dosage is typically 10-40% of the primary accelerator.[3][4] |
| Sulfur | Vulcanizing Agent | 1.5 - 2.5 | The cross-linking agent that forms the sulfide bridges between polymer chains.[7] |
| Antioxidant/Antiozonant | Protective Agent | 1.0 - 2.0 | Recommended for all guanidine-cured systems to improve aging protection.[2] |
| Carbon Black / Filler | Reinforcing Agent | 30 - 50 | Improves mechanical properties such as tensile strength, tear resistance, and hardness. |
*phr: parts per hundred rubber by weight.
Experimental Protocol: Evaluation of a DOTG-Accelerated Compound
This protocol outlines the standard procedure for compounding, curing, and testing a rubber formulation containing DOTG.
Caption: Standard experimental workflow for evaluating rubber compounds.
4.1. Step 1: Compounding on a Two-Roll Mill
-
Objective: To achieve a homogeneous dispersion of all ingredients within the rubber matrix.
-
Equipment: Laboratory two-roll mill with temperature control and a safety stop.
-
Procedure:
-
Set the mill roll temperature (typically 50-70°C for NR) and the nip gap (distance between rolls).
-
Masticate the raw rubber by passing it through the mill several times until a soft, pliable band is formed.
-
Add the activators (Zinc Oxide, Stearic Acid) and allow them to disperse fully into the rubber band.
-
Incrementally add the reinforcing filler (e.g., Carbon Black). Ensure each addition is fully incorporated before adding the next to prevent clumping.
-
Add the accelerators (Primary accelerator first, followed by DOTG). It is crucial to keep the milling temperature low at this stage to prevent premature vulcanization (scorching).
-
Finally, add the sulfur. This is always the last ingredient added due to its high reactivity.
-
Perform several end-wise passes and cuts to ensure the batch is homogeneous.
-
Sheet out the final compound and allow it to mature at room temperature for at least 24 hours before testing.
-
4.2. Step 2: Cure Characteristics Analysis
-
Objective: To determine the processing safety and curing parameters of the compound.
-
Equipment: Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR).
-
Procedure:
-
Place a small, uncured sample of the compound into the pre-heated rheometer die (e.g., at 150°C).
-
Start the test. The rheometer measures the torque required to oscillate the die at a small angle.
-
The torque, which is proportional to the stiffness or cross-link density, is plotted against time.
-
From the resulting rheograph, determine the key parameters listed in Table 2.[8]
-
4.3. Step 3: Vulcanization (Curing)
-
Objective: To cross-link the rubber compound into a solid, elastic test sheet.
-
Equipment: Electrically heated hydraulic press with temperature and pressure control.
-
Procedure:
-
Pre-heat the press to the desired vulcanization temperature (e.g., 150°C).
-
Place a specified weight of the uncured compound into a mold of desired dimensions.
-
Place the mold in the press and apply pressure.
-
Cure the sample for the optimum cure time (tc90) determined from the rheometer test.
-
After curing, remove the mold and immediately quench it in cold water to stop the vulcanization reaction.
-
Carefully remove the vulcanized rubber slab from the mold.
-
4.4. Step 4: Physical Property Testing
-
Objective: To measure the mechanical properties of the vulcanized rubber.
-
Procedure:
-
Allow the cured slabs to condition at room temperature for 24 hours.
-
Using a die cutter, punch out standardized test specimens (e.g., dumbbell shape for tensile tests).
-
Tensile Properties (ASTM D412): Use a tensometer to measure tensile strength, modulus at different elongations (e.g., 100%, 300%), and ultimate elongation at break.
-
Hardness (ASTM D2240): Use a Shore A durometer to measure the indentation hardness of the vulcanizate.
-
Performance Characteristics & Data Analysis
The inclusion of DOTG as a secondary accelerator has predictable and significant effects on the final compound.
Table 2: Expected Effect of DOTG on Cure Characteristics
| Parameter | Description | Effect of Adding DOTG to a Primary Accelerator System |
| ML (Minimum Torque) | Indicates the viscosity of the uncured compound. | Minimal change.[8] |
| MH (Maximum Torque) | Proportional to the final cross-link density/stiffness. | Significant Increase. |
| ts2 (Scorch Time) | Time to a 2 dNm rise above ML; indicates processing safety. | Decreased (at the expense of scorch safety).[3] |
| tc90 (Cure Time) | Time to reach 90% of the maximum torque; optimum cure time. | Significantly Decreased. |
| CRI (Cure Rate Index) | 100 / (tc90 - ts2); indicates the speed of vulcanization. | Significant Increase. |
Table 3: Representative Physical Properties of Vulcanizates
| Property | Without DOTG (TBBS only) | With DOTG (TBBS + DOTG) | Rationale for Change |
| Hardness (Shore A) | 55 - 60 | 60 - 65 | The higher state of cure and cross-link density achieved with DOTG activation results in a harder vulcanizate.[1] |
| Modulus at 300% (MPa) | 8.0 - 10.0 | 11.0 - 14.0 | The increased cross-link density provides greater resistance to deformation under stress.[5] |
| Tensile Strength (MPa) | 20 - 24 | 21 - 25 | Often a slight increase due to the higher state of cure, but the effect can vary with the specific formulation. |
| Elongation at Break (%) | 500 - 600 | 450 - 550 | The tighter cross-linked network restricts the mobility of polymer chains, typically reducing the ultimate elongation. |
| Compression Set (%) | 25 - 30 | 20 - 25 | A more complete and stable cross-link network improves the ability of the rubber to return to its original shape after deformation. |
Note: These values are representative and will vary based on the specific elastomer, filler type, and overall formulation.
Trustworthiness and Safety Considerations
While DOTG is an effective accelerator, its application requires an awareness of potential health and safety issues. During high-temperature processing and storage, rubber parts vulcanized with DOTG can release o-toluidine, a substance considered a potential health risk.[6] This has prompted a move towards developing DOTG-free accelerator systems, especially for applications with stringent safety requirements, such as in the automotive and food-contact industries.[2][6] When using DOTG, it is imperative to ensure adequate ventilation and to consult the material safety data sheet (MSDS) for proper handling procedures and personal protective equipment (PPE) recommendations.
References
- 1. SYNTHETIC RUBBER, SUPPLIES ANTISCORCHING AGENT,RUBBER ANTIOXIDANT,RUBBER VULCANZING AGENTS,PVC.Guanidine Rubber Accelerators [richon-chem.com]
- 2. akrochem.com [akrochem.com]
- 3. lusida.com [lusida.com]
- 4. Rubber vulcanization accelerator DOTG CAS 97-39-2 Di-o-tolylguanidine For Sale - Kerton Chemical [kerton-industry.com]
- 5. nbinno.com [nbinno.com]
- 6. DOTG - ZORGE Rubber Solutions GmbH [zorge.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-p-Tolyl-guanidine in Agricultural Growth Regulator Formulations
Introduction: Unveiling the Potential of N-p-Tolyl-guanidine in Agriculture
This compound, a substituted guanidine derivative, has emerged as a compound of significant interest in the development of novel agricultural growth regulators.[1][2] The guanidine functional group is present in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of activities.[3][4] Notably, certain substituted guanidines have demonstrated cytokinin-like effects, influencing plant cell division, differentiation, and overall growth.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, formulation, analysis, and application of this compound as a potential plant growth regulator. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring both technical accuracy and practical utility in the laboratory and greenhouse.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective formulation and application.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃ | PubChem CID: 409364[5] |
| Molecular Weight | 149.19 g/mol | PubChem CID: 409364[5] |
| Appearance | White solid | [1] |
| Storage Conditions | 0-8 °C, protect from light | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through the reaction of p-toluidine with dicyandiamide in the presence of an acid catalyst. This method is a common route for the preparation of N-arylguanidines.[6][7][8]
Reaction Scheme:
Caption: Synthesis of this compound from p-toluidine and dicyandiamide.
Materials and Reagents:
-
p-Toluidine
-
Dicyandiamide
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropanol
-
Activated Charcoal
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
pH paper or pH meter
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-toluidine and dicyandiamide in a 1:1 molar ratio.
-
Solvent and Catalyst Addition: Add isopropanol to the flask to create a slurry. Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture while stirring. The acid protonates the cyano group of dicyandiamide, making it more susceptible to nucleophilic attack by the amino group of p-toluidine.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of the Crude Product: After cooling to room temperature, the product, this compound hydrochloride, will precipitate. Collect the solid by vacuum filtration using a Buchner funnel.
-
Purification:
-
Dissolve the crude product in hot distilled water.
-
Add a small amount of activated charcoal to decolorize the solution and heat for 15 minutes.
-
Hot-filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystallization.
-
Collect the purified this compound hydrochloride crystals by vacuum filtration.
-
-
Conversion to Free Base (Optional but Recommended for Formulation):
-
Dissolve the hydrochloride salt in a minimal amount of distilled water.
-
Slowly add 10% NaOH solution while stirring until the pH of the solution is basic (pH 9-10).
-
The free base of this compound will precipitate out of the solution.
-
Collect the white solid by vacuum filtration, wash with cold distilled water, and dry in a desiccator.
-
Proposed Mechanism of Action: A Cytokinin-like Activity
While the precise molecular targets of this compound in plants are yet to be fully elucidated, evidence suggests that substituted guanidines can exhibit cytokinin-like activity.[5] Cytokinins are a class of plant hormones that promote cell division (cytokinesis), cell differentiation, and are involved in various aspects of plant growth and development.[9] It is hypothesized that this compound may interact with cytokinin signaling pathways, potentially by binding to cytokinin receptors or by influencing cytokinin metabolism.
Caption: Proposed cytokinin-like mechanism of this compound.
Formulation of this compound for Agricultural Applications
For practical application in agriculture, this compound must be formulated to ensure stability, ease of handling, and effective delivery to the plant. Two common formulation types are Soluble Liquid (SL) and Emulsifiable Concentrate (EC).
Protocol for a Soluble Liquid (SL) Formulation
This formulation is suitable for water-soluble active ingredients. The free base of this compound has limited water solubility, but its salt form (e.g., hydrochloride or citrate) can be used to create an SL formulation.[10][11]
Materials:
-
This compound hydrochloride (or free base with an acid solubilizer)
-
Propylene glycol (solvent and anti-freezing agent)
-
Citric acid (acid solubilizer, if using the free base)[12]
-
Non-ionic surfactant (e.g., an ethoxylated alkyl alcohol)[10]
-
Distilled water
Procedure:
-
Solubilization: If using the free base, dissolve it in propylene glycol with the addition of a molar equivalent of citric acid to form the citrate salt in situ. If using the hydrochloride salt, dissolve it directly in a mixture of propylene glycol and water.
-
Addition of Surfactant: Add the non-ionic surfactant to the solution and mix thoroughly. The surfactant improves the wetting and spreading of the formulation on the plant surface.
-
Final Volume Adjustment: Add distilled water to reach the final desired concentration of the active ingredient.
-
Quality Control: The final formulation should be a clear, stable solution.
Protocol for an Emulsifiable Concentrate (EC) Formulation
This formulation is ideal for active ingredients that are soluble in organic solvents but not in water.[13][14][15][16]
Materials:
-
This compound (free base)
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Emulsifier blend (a mix of anionic and non-ionic surfactants, e.g., calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)
-
Stabilizer (optional, e.g., epoxidized soybean oil)
Procedure:
-
Dissolution of Active Ingredient: Dissolve the this compound free base in the aromatic solvent.
-
Addition of Emulsifiers: Add the emulsifier blend to the solvent-active ingredient mixture and stir until a homogenous solution is obtained.
-
Addition of Stabilizer: If required, add a stabilizer to prevent degradation of the active ingredient.
-
Homogenization: Mix thoroughly to ensure all components are fully dissolved. The resulting EC should be a clear, stable liquid. Upon dilution with water, it should spontaneously form a stable, milky emulsion.[16]
Analytical Methods for Quality Control
Accurate quantification of this compound in formulations and for residue analysis is critical. High-Performance Liquid Chromatography (HPLC) is a suitable technique.
HPLC-UV Method for Quantification
A reversed-phase HPLC method with UV detection can be developed for the routine analysis of this compound.[12]
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v) | The organic modifier elutes the analyte, and the acid improves peak shape for the basic guanidine group. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical injection volume for good sensitivity without overloading the column. |
| Detection | UV at 245 nm | Aromatic compounds like this compound typically have strong UV absorbance in this region. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for High-Sensitivity Analysis
For trace-level quantification, such as in residue studies, LC-MS/MS offers superior sensitivity and selectivity.[6][13][17][18]
| Parameter | Condition | Rationale |
| LC System | UPLC/HPLC | Coupled to a mass spectrometer. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | The basic guanidine group is readily protonated. |
| MS/MS Transitions | Precursor ion (M+H)⁺ → Product ions | Specific transitions provide high selectivity. These need to be determined by direct infusion of a standard solution. |
| Sample Prep. | Solid-Phase Extraction (SPE) for complex matrices | To remove interfering compounds and concentrate the analyte.[6][17] |
Bioassays for Evaluating Efficacy as a Plant Growth Regulator
A series of bioassays should be conducted to determine the biological activity of this compound.
Seed Germination Assay
This assay assesses the effect of the compound on the initial stage of plant development.[19][20][21][22]
Protocol:
-
Prepare a series of dilutions of this compound (e.g., 0.1, 1, 10, 100 mg/L) in sterile distilled water from a stock solution. A negative control (water only) should be included.
-
Place sterile filter paper in sterile petri dishes and moisten with the respective test solutions.
-
Place a known number of seeds (e.g., 25-50) of a model plant (e.g., lettuce, cress, or Arabidopsis) on the filter paper.
-
Seal the petri dishes and incubate in a growth chamber with controlled light and temperature.
-
Record the number of germinated seeds daily for 7-10 days.
-
Calculate the germination percentage and germination rate.
Root Elongation Assay
This assay evaluates the effect on root growth, which is often influenced by auxins and cytokinins.[23][24][25]
Protocol:
-
Germinate seeds on a control medium.
-
Transfer seedlings with a consistent primary root length to petri dishes containing a nutrient agar medium supplemented with different concentrations of this compound.
-
Place the petri dishes vertically in a growth chamber to allow the roots to grow along the surface of the agar.
-
Measure the increase in root length after a set period (e.g., 3-5 days).
Tobacco Callus Bioassay for Cytokinin-like Activity
This is a classic bioassay to specifically test for cytokinin activity.[26][27][28][29][30]
Protocol:
-
Prepare a sterile Murashige and Skoog (MS) medium containing a low concentration of an auxin (e.g., NAA or IAA) and varying concentrations of this compound.
-
Inoculate the medium with small pieces of tobacco callus tissue.
-
Incubate the cultures in the dark at a constant temperature.
-
After 3-4 weeks, measure the fresh and dry weight of the callus to quantify the growth-promoting effect.
Chlorophyll Content Assay
Cytokinins are known to delay senescence, which can be quantified by measuring chlorophyll content.[26]
Protocol:
-
Treat detached leaves or whole plants with this compound solutions.
-
After a period of incubation, extract chlorophyll from the leaf tissue using a solvent like 80% acetone or ethanol.[17][31]
-
Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer.[2]
-
Calculate the chlorophyll concentration using established equations.
Data Analysis and Interpretation
All experiments should be conducted with sufficient replication. The data should be subjected to statistical analysis, such as Analysis of Variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's HSD), to determine statistically significant differences between treatments.[32][33][34][35][36] Dose-response curves can be generated to determine the optimal concentration for a given effect.
Safety and Handling
Guanidine compounds can be hazardous. Always consult the Safety Data Sheet (SDS) before handling.[26]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[31]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[31]
-
Disposal: Dispose of waste according to local, state, and federal regulations.[31]
Conclusion
This compound presents a promising avenue for the development of new plant growth regulators. The protocols outlined in this document provide a robust framework for its synthesis, formulation, analysis, and biological evaluation. By understanding the underlying scientific principles and adhering to these detailed methodologies, researchers can effectively explore the potential of this and other guanidine derivatives in enhancing agricultural productivity.
References
- 1. Optical Method for Estimating the Chlorophyll Contents in Plant Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. petiolepro.com [petiolepro.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Substituted nitroguanidines provide cytokinin activity during in vitro cultivation of plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. staffsites.sohag-univ.edu.eg [staffsites.sohag-univ.edu.eg]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phytotechlab.com [phytotechlab.com]
- 10. CN1964624A - Stable and water-soluble plant growth regulator liquid compositions and methods for use of same - Google Patents [patents.google.com]
- 11. horticultureguruji.in [horticultureguruji.in]
- 12. Stable and Water-Soluble Plant Growth Regulator Liquid Compositions and Methods for Use of Same - Eureka | Patsnap [eureka.patsnap.com]
- 13. WO2013126947A1 - Emulsifiable concentrate formulation - Google Patents [patents.google.com]
- 14. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 15. Agro Chemicals - Formulation [jeevanchemicals.com]
- 16. Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide [bioprocessonline.com]
- 17. mdpi.com [mdpi.com]
- 18. DSpace [kb.osu.edu]
- 19. ars.usda.gov [ars.usda.gov]
- 20. broadlandsoasis.com [broadlandsoasis.com]
- 21. Frontiers | Biopriming of seed with plant growth-promoting bacteria for improved germination and seedling growth [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Effect of Plant Growth Regulators on Cotton Seedling Root Growth Parameters and Enzyme Activity [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]
- 27. academic.oup.com [academic.oup.com]
- 28. callus cell cultures: Topics by Science.gov [science.gov]
- 29. Effect of plant growth regulators on in vitro induction and maintenance of callus from leaf and root explants of Atropa acuminata Royal ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 30. plantcelltechnology.com [plantcelltechnology.com]
- 31. prometheusprotocols.net [prometheusprotocols.net]
- 32. academic.oup.com [academic.oup.com]
- 33. jstatsoft.org [jstatsoft.org]
- 34. mdpi.com [mdpi.com]
- 35. quantics.co.uk [quantics.co.uk]
- 36. researchgate.net [researchgate.net]
Analytical method for quantifying N-p-Tolyl-guanidine in water samples using LC-MS/MS.
An Application Note and Protocol for the Sensitive Quantification of N-p-Tolyl-guanidine in Water Samples by LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive and robust analytical method for the quantification of this compound in various water matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a compound of increasing interest in pharmaceutical and agrochemical research, necessitating a reliable method for its monitoring in environmental samples.[1][2] This guide is designed for researchers and drug development professionals, offering a detailed protocol from sample preparation using Solid-Phase Extraction (SPE) to method validation, ensuring data integrity and reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Introduction: The Need for Sensitive Detection
This compound and its derivatives are versatile compounds utilized as intermediates in the synthesis of various biologically active molecules, including pharmaceuticals and agricultural agents.[1][2][3] Their potential presence in water systems, either through manufacturing effluent or environmental degradation of parent compounds, requires sensitive and selective analytical methods for monitoring and risk assessment.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for this application. Its high sensitivity allows for the detection of trace levels of contaminants, while its selectivity, particularly in Multiple Reaction Monitoring (MRM) mode, minimizes the impact of complex sample matrices, ensuring accurate quantification.[4][5] This application note details a complete workflow, including a streamlined sample preparation procedure using Solid-Phase Extraction (SPE), which is highly effective for extracting polar compounds like guanidines from aqueous samples.[6][7][8]
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| IUPAC Name | 2-(4-methylphenyl)guanidine | [] |
| Synonyms | This compound, 1-(p-Tolyl)guanidine | [10][11] |
| CAS Number | 54015-04-2 | [1][2][3][12][13] |
| Molecular Formula | C₈H₁₁N₃ | [10] |
| Molecular Weight | 149.19 g/mol | [][10] |
| Appearance | White solid | [2] |
| pKa | ~10-11 (Estimated based on similar guanidine structures) |
Principle of the Method
The analytical workflow is designed for optimal recovery, selectivity, and sensitivity. It involves three main stages:
-
Solid-Phase Extraction (SPE): Guanidine compounds can be polar and challenging to retain on traditional reversed-phase sorbents. This method utilizes a mixed-mode weak-cation-exchange (WCX) SPE cartridge.[4] At a neutral pH, this compound will be protonated and retained by the strong cation-exchange functional groups on the sorbent. This allows for effective removal of non-polar and neutral interferences. The analyte is then eluted using a solvent mixture that neutralizes the charge interaction.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For the chromatographic separation of polar compounds like this compound, a HILIC column is an excellent choice as it provides better retention compared to standard C18 columns.[4] The separation is achieved using a gradient of a polar organic solvent (acetonitrile) and an aqueous mobile phase containing a buffer like ammonium formate to ensure good peak shape.
-
Tandem Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The high basicity of the guanidine group makes it readily protonated. Quantification is achieved by Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition, providing exceptional selectivity and reducing chemical noise.[4] The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and potential matrix effects.[4]
Workflow Visualization
Caption: End-to-end workflow for this compound analysis.
Materials and Reagents
-
Standards: this compound (≥98% purity), this compound-d7 (or other suitable stable isotope-labeled internal standard).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Ammonium formate (≥99%), formic acid (LC-MS grade).
-
SPE Cartridges: Mixed-mode Weak Cation Exchange (WCX) cartridges.
-
Labware: Volumetric flasks, autosampler vials, pipettes, and general laboratory glassware.
Detailed Experimental Protocols
Preparation of Standards and Solutions
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Prepare in the same manner as the stock standard.
-
Working Standard Solutions: Serially dilute the stock standards with a 50:50 mixture of methanol and water to prepare intermediate and working standard solutions for constructing the calibration curve.
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the WCX SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Take a 100 mL water sample and spike it with the internal standard. Load the entire sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[4]
-
Washing: Wash the cartridge with 5 mL of water to remove salts and other polar interferences, followed by 5 mL of methanol to remove non-polar interferences.
-
Elution: Elute the analyte and internal standard with 5 mL of 5% formic acid in methanol. The acidic mobile phase neutralizes the guanidine group, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95% Acetonitrile: 5% Water with buffer).
LC-MS/MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | HILIC Column (e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) | Provides optimal retention for polar guanidine compounds.[4] |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Buffered aqueous phase for good peak shape and ionization.[14] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution in HILIC mode. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Gradient | 95% B (0-1 min), 95-50% B (1-8 min), 50% B (8-9 min), 95% B (9.1-12 min) | A typical gradient for separating polar compounds. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Guanidine is highly basic and readily forms positive ions. |
| Capillary Voltage | 3.5 kV | |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 400 °C | |
| MRM Transitions | To be determined by infusion of standard | |
| This compound | Q1: 150.1 -> Q3: [Product Ion] | Precursor ion is [M+H]⁺. |
| Internal Standard | Q1: 157.1 -> Q3: [Product Ion] | Precursor ion is [M+H]⁺. |
| Collision Energy | To be optimized for each transition |
Method Validation
A thorough method validation is crucial to ensure that the analytical method is fit for its intended purpose.[15][16] The validation should be performed according to established guidelines such as those from the EPA or Eurachem.[15][16]
Validation Workflow
Caption: Logical flow for validating the analytical method.
Validation Parameters and Acceptance Criteria
The following table outlines the key validation parameters and their typical acceptance criteria for bioanalytical methods.[17][18]
| Parameter | Procedure | Acceptance Criteria |
| Linearity & Range | Analyze calibration standards at a minimum of 5 concentration levels. | Coefficient of determination (r²) ≥ 0.99. |
| Accuracy | Analyze spiked samples at low, medium, and high concentrations (n=5). | Mean recovery within 80-120%. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) of spiked samples (n=5). | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | Determined from the standard deviation of the response and the slope of the calibration curve, or S/N ratio. | Signal-to-Noise (S/N) ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | S/N ratio ≥ 10, with RSD ≤ 20%. |
| Specificity | Analyze blank water samples to ensure no interfering peaks at the retention time of the analyte. | No significant response (>20% of LOQ) in blank samples. |
| Matrix Effect | Compare the response of the analyte in a post-extraction spiked sample to a pure standard solution. | Ion suppression or enhancement should be consistent and corrected by the internal standard. |
| Stability | Evaluate the stability of the analyte in stock solutions and processed samples under various storage conditions. | Analyte response should be within ±15% of the initial response. |
Conclusion
This application note presents a detailed, robust, and reliable LC-MS/MS method for the quantification of this compound in water samples. The combination of selective Solid-Phase Extraction and sensitive HILIC-MS/MS analysis allows for the accurate determination of this compound at trace levels. The provided protocol, including comprehensive method validation guidelines, ensures that laboratories can implement this method with confidence, generating high-quality data for environmental monitoring, pharmaceutical research, and regulatory compliance.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 7. Solid-Phase Extraction of Polar Compounds From Water - Tech Briefs [techbriefs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 10. This compound | C8H11N3 | CID 409364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-(p-Tolyl)guanidine | 54015-04-2 [sigmaaldrich.com]
- 12. parchem.com [parchem.com]
- 13. scbt.com [scbt.com]
- 14. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. Method Validation [eurachem.org]
- 17. waters.com [waters.com]
- 18. demarcheiso17025.com [demarcheiso17025.com]
The Guanidinium Compass: Navigating Sigma Receptor Binding Assays with N-p-Tolyl-guanidine Derivatives
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular signaling, the sigma receptors present a compelling and complex target. These enigmatic proteins, implicated in a wide array of neurological disorders and cancer, demand precise and robust methods for their characterization. Among the chemical tools available, N-p-Tolyl-guanidine derivatives, most notably 1,3-di-o-tolylguanidine (DTG), have emerged as indispensable probes in radioligand binding assays. This guide provides a detailed exploration of the principles, protocols, and practical considerations for employing these derivatives to elucidate the pharmacology of sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Section 1: The Scientific Foundation - Why Guanidinium Derivatives for Sigma Receptors?
The utility of this compound derivatives in studying sigma receptors is rooted in their unique structural and chemical properties. The guanidinium group, a positively charged moiety at physiological pH, is a key pharmacophoric element that drives high-affinity binding to these receptors.
1.1 The Sigma Receptors: A Brief Overview
Initially misclassified as opioid receptors, sigma receptors are now understood to be distinct, non-opioid intracellular proteins.[1]
-
Sigma-1 Receptor (σ₁R): This 25 kDa protein is a ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, a region known as the mitochondria-associated membrane (MAM).[2][3] It plays a crucial role in regulating intracellular Ca²⁺ signaling, lipid metabolism, and cellular stress responses.[1][4]
-
Sigma-2 Receptor (σ₂R): More recently identified as transmembrane protein 97 (TMEM97), this 18-21 kDa protein is also involved in cholesterol homeostasis and cell proliferation.[5] Notably, σ₂ receptors are often overexpressed in proliferating tumor cells, making them an attractive target for cancer diagnostics and therapeutics.[6]
1.2 The Role of the Guanidinium Moiety
The structure-activity relationship (SAR) of diarylguanidines reveals the importance of the guanidinium core for sigma receptor affinity.[7] Hydrophobic and electroneutral substituents on the aryl rings are generally favored, while the positively charged guanidinium group engages in crucial electrostatic interactions within the receptor's binding pocket.[7] This interaction is a cornerstone of the high-affinity binding observed with compounds like [³H]DTG.
Section 2: Core Methodologies - Radioligand Binding Assays in Practice
Radioligand binding assays are a gold-standard for quantifying the interaction between a ligand and its receptor.[8] They are broadly categorized into saturation, competition, and kinetic assays.
2.1 Preparation of Biological Material: Brain Homogenates
A critical first step is the preparation of a tissue source rich in sigma receptors. Guinea pig brain is often used for its high density of σ₁ receptors, while rat liver is a common source for σ₂ receptors.[9]
Protocol 2.1: Preparation of Rodent Brain Homogenate
-
Euthanasia and Dissection: Euthanize the animal in accordance with approved institutional animal care and use committee protocols. Rapidly dissect the desired brain region (e.g., whole brain, cortex, or cerebellum) on ice.
-
Homogenization: Weigh the tissue and homogenize it in approximately 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a glass/Teflon homogenizer.[5]
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove large debris.
-
Membrane Preparation: Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Washing: Resuspend the pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step to wash the membranes.
-
Final Resuspension and Storage: Resuspend the final pellet in a suitable buffer, often containing a cryoprotectant like 10% sucrose.[10] Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.
2.2 Saturation Binding Assay: Determining Receptor Affinity and Density
Saturation assays are performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax) in the tissue preparation.[8]
Protocol 2.2: Saturation Binding Assay using [³H]DTG
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.
-
Total Binding: To each well, add a series of increasing concentrations of [³H]DTG (e.g., 0.5-100 nM).
-
Non-specific Binding (NSB): In a parallel set of wells, add the same concentrations of [³H]DTG along with a high concentration of a non-radiolabeled, structurally distinct sigma receptor ligand (e.g., 10 µM haloperidol) to saturate the specific binding sites.[11]
-
Membrane Addition: Add the prepared brain homogenate (typically 50-120 µg of protein per well) to each well.[10]
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 120 minutes).[12]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.[10] Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration. Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Kd and Bmax values.[13]
2.3 Competition Binding Assay: Determining the Affinity of Unlabeled Compounds
Competition assays are used to determine the binding affinity (Ki) of unlabeled test compounds by measuring their ability to compete with a fixed concentration of a radioligand for the receptor binding sites.[8]
Protocol 2.3: Competition Binding Assay using [³H]DTG
-
Assay Setup: Prepare a 96-well plate with triplicate wells for each concentration of the unlabeled test compound.
-
Incubation Mixture: To each well, add:
-
A fixed concentration of [³H]DTG (typically at or near its Kd value).
-
Increasing concentrations of the unlabeled test compound.
-
The prepared brain homogenate.
-
-
Controls: Include wells for total binding (only [³H]DTG and membranes) and non-specific binding ( [³H]DTG, membranes, and a saturating concentration of a standard unlabeled ligand like haloperidol).
-
Incubation, Separation, and Quantification: Follow steps 5-7 from the Saturation Binding Assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation:[7]
Ki = IC₅₀ / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor, determined from saturation binding experiments.
-
Section 3: Data Interpretation and Visualization
Accurate data analysis is paramount in radioligand binding assays. The following table provides representative binding affinity data for DTG and some of its derivatives at sigma receptors.
Table 1: Binding Affinities (Ki) of Selected Diarylguanidines for Sigma Receptors
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity (σ₁/σ₂) | Reference |
| 1,3-di-o-tolylguanidine (DTG) | ~35.5 | ~39.9 | ~0.89 | [14] |
| N,N'-di-p-bromo-phenyl-guanidine | 60-90 (for o-DTG) | 60-90 (for o-DTG) | Pan-selective | [15] |
| N-exo-2-norbornyl-N'-(2-iodophenyl)guanidine | 3 (IC₅₀ vs [³H]DTG) | Not Reported | High for σ | [7] |
3.1 Visualizing Sigma Receptor Signaling
While the complete signaling cascades of sigma receptors are still under active investigation, a general model has emerged. The σ₁ receptor, upon ligand binding, can dissociate from its chaperone partner BiP and translocate to modulate the activity of various ion channels and signaling proteins.[2] The σ₂ receptor is known to interact with proteins like the epidermal growth factor receptor (EGFR) and progesterone receptor membrane component 1 (PGRMC1), influencing downstream signaling pathways such as Ras, PLC, and PI3K.[16]
Section 4: Field-Proven Insights - Troubleshooting and Best Practices
4.1 Minimizing Non-Specific Binding
A common challenge with positively charged ligands like guanidinium derivatives is high non-specific binding.[12] Strategies to mitigate this include:
-
Pre-treating filters: Soaking glass fiber filters in solutions like 0.3-0.5% polyethyleneimine can reduce electrostatic interactions.[10]
-
Inclusion of blocking agents: Adding proteins like bovine serum albumin (BSA) to the assay buffer can help saturate non-specific binding sites on the assay tubes and filters.
-
Optimizing washing steps: Thorough and rapid washing of the filters with ice-cold buffer is crucial to remove unbound radioligand without causing significant dissociation of specifically bound ligand.
4.2 The Challenge of Pan-Selectivity of DTG
As shown in Table 1, DTG is a non-selective ligand, binding with similar affinity to both σ₁ and σ₂ receptors.[14] To study σ₂ receptors in tissues that also express σ₁ receptors, it is common practice to include a "masking" agent, a high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine), to block the binding of [³H]DTG to the σ₁ sites.[11] However, researchers should be aware that this approach can have its own complications and may influence the apparent affinity of the radioligand for the σ₂ receptor.[17]
4.3 Stability of Guanidine Derivatives
Guanidine compounds are generally stable under acidic and neutral conditions.[18] However, they can degrade in basic aqueous solutions to form the corresponding urea derivatives.[18] It is therefore important to maintain the pH of the assay buffer within a stable range, typically around 7.4.
Section 5: Conclusion and Future Directions
This compound derivatives, particularly [³H]DTG, remain invaluable tools for the pharmacological characterization of sigma receptors. Their high affinity and well-understood binding properties provide a solid foundation for both basic research and drug discovery efforts. By understanding the underlying principles, adhering to rigorous protocols, and being mindful of potential pitfalls, researchers can confidently employ these compounds to unravel the complex biology of sigma receptors and pave the way for novel therapeutic interventions.
The continued development of more selective σ₁ and σ₂ receptor ligands, including novel guanidinium derivatives, will further enhance our ability to dissect the distinct roles of these receptor subtypes in health and disease.
References
- 1. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sigma Enigma: A Narrative Review of Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 10. [PDF] Synthesis and structure activity relationships of a series of sigma receptor ligands | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 15. scielo.br [scielo.br]
- 16. Sigma-2 receptor [medbox.iiab.me]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Formulation of Polymer Additives Using N-p-Tolyl-guanidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive overview of the formulation and application of N-p-Tolyl-guanidine as a versatile polymer additive. While specific literature on this compound is nascent, this document synthesizes information from related guanidine derivatives to present its potential applications in enhancing the performance of various polymer systems. This application note will delve into its prospective roles as a vulcanization accelerator in elastomers and a curing agent in epoxy resins. Detailed, field-proven protocols, rooted in the established use of similar compounds, are provided as a robust starting point for formulation development. The underlying chemical mechanisms are explored, and analytical techniques for characterization are discussed to ensure a thorough understanding and validation of its effects on polymer properties.
Introduction to this compound
This compound (CAS 54015-04-2) is a guanidine derivative characterized by a p-tolyl group attached to one of the nitrogen atoms.[1] Its molecular structure, featuring a basic guanidine core and an aromatic moiety, suggests its utility in various chemical applications, including as a polymer additive.[2] The guanidinium group is known for its strong basicity and ability to form stable salts, which can be leveraged in catalytic and cross-linking reactions within polymer matrices. This compound is typically a white solid with a molecular weight of 149.2 g/mol and the molecular formula C8H11N3.[1] While primarily recognized for its applications in pharmaceutical and agrochemical research, its potential in polymer science is an area of growing interest for enhancing properties like thermal stability and mechanical strength.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54015-04-2 | [1] |
| Molecular Formula | C8H11N3 | [1] |
| Molecular Weight | 149.2 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 99% (Assay) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Prospective Applications in Polymer Systems
Based on the well-documented performance of analogous guanidine compounds such as Di-o-tolylguanidine (DOTG) and Diphenylguanidine (DPG), this compound is anticipated to be effective in the following applications:
-
Vulcanization Accelerator for Elastomers: Guanidine derivatives are established as medium-speed accelerators for the sulfur vulcanization of natural and synthetic rubbers.[3] They are often used as secondary accelerators in conjunction with thiazoles and sulfenamides to achieve a high degree of cross-linking, leading to increased hardness and tensile strength in the final product.
-
Curing Agent and Accelerator for Epoxy Resins: The basic nature of the guanidine moiety allows it to act as a catalyst or curing agent for epoxy resins. It can initiate the ring-opening polymerization of the epoxy groups, leading to the formation of a cross-linked thermoset polymer.
Mechanism of Action: An Insight from Analogs
The proposed mechanisms of action for this compound are extrapolated from the known functions of similar guanidine-based additives.
As a Vulcanization Accelerator
In sulfur vulcanization, this compound is expected to function as a basic activator. The process of vulcanization transforms soft, sticky natural rubber into a durable, elastic material by forming cross-links between polymer chains.[4] The addition of sulfur and heat initiates this process, where sulfur atoms create bridges between the long polymer molecules.[5]
The proposed mechanism involves the following steps:
-
Activation of Sulfur: The basic this compound likely reacts with sulfur to form a complex.
-
Formation of Cross-links: This complex then reacts with the rubber polymer chains, facilitating the formation of sulfur cross-links.
The diagram below illustrates the proposed role of this compound in the vulcanization process.
Caption: Proposed mechanism of this compound in sulfur vulcanization.
As an Epoxy Curing Agent
For epoxy resins, this compound can act as a catalytic curing agent. Its basic nitrogen atoms can initiate the anionic polymerization of the epoxy rings.
The proposed curing mechanism is as follows:
-
Initiation: The lone pair of electrons on one of the nitrogen atoms of this compound attacks the carbon atom of the epoxy ring, causing it to open and form an alkoxide anion.
-
Propagation: The newly formed alkoxide anion then attacks another epoxy group, continuing the chain reaction and building the polymer network.
-
Cross-linking: The multiple reactive sites on the guanidine molecule can lead to a highly cross-linked and rigid thermoset material.
The following diagram illustrates the proposed epoxy curing mechanism.
Caption: Proposed mechanism of this compound in epoxy resin curing.
Experimental Protocols
The following protocols are provided as a starting point for incorporating this compound into polymer formulations. Researchers should optimize these protocols based on their specific polymer system and desired properties.
Protocol for Vulcanization of Natural Rubber
This protocol is adapted from standard practices for using guanidine accelerators.
Materials:
-
Natural Rubber (NR) latex
-
This compound
-
Sulfur
-
Zinc Oxide (activator)
-
Stearic Acid (co-activator)
-
Primary accelerator (e.g., a thiazole such as MBTS)
-
Antioxidant
-
Two-roll mill or internal mixer
-
Vulcanizing press
Procedure:
-
Mastication: Masticate the natural rubber on a two-roll mill to reduce its viscosity and improve processability.
-
Compounding: Add the ingredients in the following order, ensuring thorough mixing after each addition:
-
Zinc Oxide and Stearic Acid
-
Antioxidant
-
This compound and primary accelerator
-
Sulfur
-
-
Homogenization: Continue mixing until a homogeneous compound is obtained.
-
Molding and Curing:
-
Sheet out the compounded rubber to the desired thickness.
-
Place the sheet in a mold and vulcanize in a press at a specified temperature (e.g., 150°C) and pressure for a predetermined time. The optimal cure time should be determined using a rheometer.
-
Table 2: Example Formulation for Natural Rubber Vulcanization
| Ingredient | Parts per hundred rubber (phr) | Purpose |
| Natural Rubber | 100 | Base Polymer |
| Zinc Oxide | 5.0 | Activator |
| Stearic Acid | 2.0 | Co-activator |
| MBTS | 1.0 | Primary Accelerator |
| This compound | 0.5 | Secondary Accelerator |
| Sulfur | 2.5 | Curing Agent |
| Antioxidant | 1.0 | Stabilizer |
Protocol for Curing of Epoxy Resin
This protocol provides a general method for using this compound as a curing accelerator for an amine-cured epoxy system.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Amine curing agent (e.g., Diethylenetriamine - DETA)
-
This compound
-
Mixing vessel
-
Vacuum oven
Procedure:
-
Preparation: Preheat the epoxy resin to reduce its viscosity (e.g., 60°C).
-
Mixing:
-
In a clean, dry mixing vessel, add the preheated epoxy resin.
-
Add the this compound and mix thoroughly until it is completely dissolved.
-
Add the amine curing agent and mix for 2-3 minutes until the mixture is homogeneous.
-
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
Cure the resin according to a predetermined schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C). The curing schedule should be optimized based on the specific resin system and desired properties.
-
Table 3: Example Formulation for Epoxy Resin Curing
| Ingredient | Parts by weight | Purpose |
| DGEBA Epoxy Resin | 100 | Base Polymer |
| DETA | 12 | Curing Agent |
| This compound | 1.0 | Curing Accelerator |
Characterization and Analysis
The successful incorporation and effect of this compound in the polymer matrix can be validated through various analytical techniques.
5.1. Workflow for Polymer Characterization
Caption: General workflow for characterizing polymers formulated with this compound.
5.2. Recommended Analytical Techniques
-
Rheometry: To determine the curing characteristics of thermosetting polymers, including scorch time and cure rate.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and monitor the curing process.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the incorporation of this compound into the polymer matrix.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the molecular structure of the polymer.[6]
-
Mechanical Testing: To measure properties such as tensile strength, elongation at break, and hardness.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of polymers.[6]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not available in the initial search, it is imperative to handle it with care, following standard laboratory safety procedures. For the related compound, 1,3-Di-o-tolylguanidine, the following precautions are recommended and should be considered for this compound:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Always refer to the manufacturer's SDS for the most current and comprehensive safety information.
Conclusion
This compound presents a promising avenue for the development of advanced polymer formulations. Its structural similarity to established guanidine-based accelerators and curing agents suggests its potential to enhance the mechanical and thermal properties of elastomers and epoxy resins. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the utility of this compound. Further investigation and optimization are encouraged to fully elucidate its performance characteristics and unlock its full potential as a valuable polymer additive.
References
N-p-Tolyl-guanidine as a reagent for detecting specific compounds.
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Guanidinium Group in Molecular Recognition
The guanidinium group, the protonated form of guanidine, is a cornerstone of supramolecular chemistry, renowned for its ability to form strong and directional hydrogen bonds. This capability has positioned guanidinium-based molecules as exceptional receptors for anionic species. N-p-Tolyl-guanidine, a readily accessible derivative, leverages this inherent binding affinity, offering a versatile platform for the development of analytical methods for the detection and quantification of various anions. Its unique structure, featuring a p-tolyl group, enhances its reactivity and solubility, making it a valuable tool in diverse research and development settings.[1]
This guide provides a comprehensive overview of this compound as a reagent for anion detection, detailing its synthesis, the principles of anion recognition, and step-by-step protocols for colorimetric and fluorometric assays.
Principle of Anion Detection
The detection of anions using this compound is predicated on the interaction between the positively charged guanidinium group and the target anion. In an acidic to neutral environment, the guanidine moiety is protonated, forming the guanidinium cation. This cation acts as a hydrogen-bond donor, capable of binding with various anions through electrostatic interactions and the formation of multiple hydrogen bonds.
When the this compound molecule is designed to incorporate a chromophore or fluorophore, this binding event can trigger a measurable change in its photophysical properties. The binding of an anion alters the electronic environment of the molecule, leading to a shift in its UV-visible absorption spectrum (colorimetric detection) or a change in its fluorescence emission (fluorometric detection).[2][3] This change in signal is proportional to the concentration of the anion, allowing for quantitative analysis.
Caption: General workflow for anion detection using this compound.
Synthesis of this compound Reagent
While this compound is commercially available, its synthesis in the laboratory is a straightforward process. A common and effective method involves the reaction of p-toluidine with cyanamide or a derivative thereof. An alternative approach, particularly for N,N'-disubstituted guanidines, is the reaction of the corresponding thiourea with ammonia and an oxidizing agent in the presence of a catalyst.
Protocol: Synthesis of N,N'-di-p-tolylguanidine from N,N'-di-p-tolylthiourea
This protocol is adapted from a general method for the synthesis of N,N'-disubstituted guanidines and can be modified for the synthesis of this compound.
Materials:
-
N,N'-di-p-tolylthiourea
-
Ammonia (aqueous solution)
-
Copper(II) acetate (Cu(OAc)₂) (catalyst)
-
Toluene
-
Oxygen or air
-
Reaction vessel (e.g., stirred autoclave)
Procedure:
-
In a suitable reaction vessel, combine N,N'-di-p-tolylthiourea (0.15 mol), toluene (130 g), and a catalytic amount of Cu(OAc)₂ (0.1 mmol).
-
Add an initial amount of aqueous ammonia (0.4 mol) to the reaction mixture.
-
Pressurize the vessel with oxygen to 3 bar.
-
Heat the reaction mixture to 50°C with vigorous stirring.
-
During the reaction, introduce an additional portion of ammonia (0.3 mol).
-
Maintain the reaction conditions for approximately 8.5 hours.
-
After the reaction is complete, cool the mixture and isolate the N,N'-di-p-tolylguanidine product. Purification can be achieved by recrystallization.
This protocol is based on a general method and may require optimization for specific laboratory conditions and for the synthesis of the mono-substituted this compound.
Application I: Colorimetric Detection of Anions
Colorimetric detection offers a simple and rapid method for the visual or spectrophotometric quantification of anions. The binding of an anion to the N-p-Tolyl-guanidinium receptor induces a shift in the absorption spectrum, resulting in a color change.
General Protocol for UV-Vis Titration
This protocol describes a general method for determining the binding affinity of this compound for a specific anion using UV-Vis spectroscopy.
Materials and Equipment:
-
This compound (receptor) stock solution (e.g., 2.5 x 10⁻⁵ M in a suitable solvent like DMSO or acetonitrile)
-
Anion stock solution (e.g., 2.5 x 10⁻³ M of the tetrabutylammonium salt of the anion in the same solvent)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Caption: Workflow for a typical UV-Vis titration experiment to study anion binding.
Procedure:
-
Preparation: Prepare stock solutions of this compound and the anion of interest in a dry, aprotic solvent such as DMSO or acetonitrile. The anion should be in the form of a salt with a large, non-interfering cation, such as tetrabutylammonium.
-
Initial Measurement: Fill a quartz cuvette with 2.0 mL of the this compound stock solution and record its initial UV-Vis absorption spectrum. This will serve as the baseline.
-
Titration: Gradually add small aliquots of the anion stock solution to the cuvette containing the receptor solution. After each addition, gently mix the solution and record the UV-Vis spectrum.
-
Data Acquisition: Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the receptor.
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the added anion. The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1) to determine the association constant (Ka).[2][4]
Application II: Fluorometric Detection of Anions
Fluorometric methods often provide higher sensitivity compared to colorimetric assays. The binding of an anion to a fluorescent this compound derivative can lead to either quenching or enhancement of the fluorescence signal.
General Protocol for Fluorometric Titration
Materials and Equipment:
-
Fluorescent this compound derivative stock solution
-
Anion stock solution
-
Spectrofluorometer
-
Quartz fluorescence cuvettes
Procedure:
-
Preparation: Prepare stock solutions of the fluorescent receptor and the anion in an appropriate solvent.
-
Initial Measurement: Place the receptor solution in a fluorescence cuvette and record its emission spectrum at a fixed excitation wavelength.
-
Titration: Add incremental amounts of the anion stock solution to the cuvette. After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the anion concentration. The data can be used to determine the association constant and the limit of detection (LOD).
Data Interpretation and Quantitative Analysis
The primary quantitative measure of the interaction between this compound and an anion is the association constant (Ka), which reflects the strength of the binding. A higher Ka value indicates a stronger interaction. The selectivity of the receptor can be assessed by comparing the Ka values for different anions.
Table 1: Representative Association Constants (Ka) for Guanidinium-Based Receptors with Various Anions
| Anion | Receptor Type | Solvent | Association Constant (Ka, M⁻¹) | Reference |
| Acetate (CH₃COO⁻) | Guanidinium-Carbazole | Isopropanol | ~10⁴ | [5] |
| Phosphate (H₂PO₄⁻) | Guanidinium-Carbazole | Isopropanol | ~10⁵ | [5] |
| Sulfate (SO₄²⁻) | Guanidinium-Carbazole | Isopropanol | ~10⁴ | [5] |
| Chloride (Cl⁻) | Bis(imino)guanidinium | 1,2-DCE/Water | log K₁ = 3.78 | [6] |
| Bromide (Br⁻) | Urea-functionalized cleft | DMSO | - | [2] |
| Iodide (I⁻) | Urea-functionalized cleft | DMSO | - | [2] |
| Fluoride (F⁻) | Tripodal Guanidinium | - | - | [7] |
Note: This table provides examples of association constants for various guanidinium-based receptors to illustrate the range of affinities. The specific values for this compound will depend on the experimental conditions.
Troubleshooting and Method Validation
Self-Validation System:
-
Isosbestic Points: In UV-Vis titrations, the presence of one or more isosbestic points (wavelengths where the absorbance does not change) is a strong indication of a clean conversion between the free receptor and the receptor-anion complex.
-
Stoichiometry Determination: Job's plot analysis can be used to determine the stoichiometry of the receptor-anion complex, confirming the binding model used for Ka calculation.
Common Issues and Solutions:
-
Poor Solubility: If the receptor or anion salt is not fully soluble, consider using a different solvent or adjusting the concentrations.
-
Interference from Solvent: Protic solvents (e.g., water, methanol) can compete with the anion for binding to the guanidinium group, leading to weaker interactions. Aprotic solvents are generally preferred.
-
pH Effects: The protonation state of the guanidine group is pH-dependent. Ensure the solution is sufficiently acidic to maintain the guanidinium form. Buffering the solution may be necessary for certain applications.
Conclusion
This compound is a powerful and versatile reagent for the detection of specific compounds, particularly anions. Its utility stems from the strong and selective binding properties of the guanidinium group. By coupling this recognition motif with chromogenic or fluorogenic reporters, sensitive and reliable analytical methods can be developed. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the potential of this compound in their analytical workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
- 3. Guanidinium: A New Analytical Tool to Detect Anions – Light and Molecules [barbatti.org]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Cyclic Guanidines using Palladium-Catalyzed Carboamination
Introduction
Cyclic guanidines are a pivotal class of nitrogen-containing heterocycles, prominently featured in a wide array of biologically active natural products and synthetic compounds.[1][2] Their unique structural and electronic properties have also led to their successful application as organocatalysts.[1][3] Traditional synthetic routes to these valuable scaffolds often involve multi-step sequences and require harsh reaction conditions. However, the advent of palladium-catalyzed carboamination has provided a more direct and efficient strategy for the construction of these complex molecules.[3][4]
This document provides a comprehensive guide to the synthesis of 5-membered cyclic guanidines via an intramolecular palladium-catalyzed carboamination of N-allyl guanidines with aryl or alkenyl halides.[1][4] This methodology offers a convergent and modular approach, enabling the facile generation of diverse cyclic guanidine derivatives from readily available starting materials.[1][3]
Principle and Mechanism
The palladium-catalyzed carboamination reaction for the synthesis of cyclic guanidines proceeds through a well-established catalytic cycle.[1][3] The currently accepted mechanism for reactions proceeding via syn-aminopalladation is illustrated below.[3]
The catalytic cycle commences with the oxidative addition of a Pd(0) complex to an aryl or alkenyl halide, forming a Pd(II) intermediate. Subsequent coordination of the pendant alkene of the N-allyl guanidine substrate to the palladium center, followed by intramolecular aminopalladation, generates a new carbon-nitrogen bond and a five-membered alkylpalladium intermediate. The cycle is completed by carbon-carbon bond-forming reductive elimination, which furnishes the desired cyclic guanidine product and regenerates the active Pd(0) catalyst.[3]
It is important to note that the stereochemical outcome of the reaction can be influenced by the nature of the substrate and ligands, with some systems proceeding through an anti-aminopalladation pathway.[5]
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for the syn-aminopalladation pathway.
Experimental Protocols
The following protocols are based on optimized conditions reported in the literature and provide a general framework for the synthesis of 5-membered cyclic guanidines.[1][3] It is crucial to note that optimization of reaction parameters may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pd₂(dba)₃ | Synthesis Grade | Major Chemical Supplier | Tris(dibenzylideneacetone)dipalladium(0) |
| Nixantphos | Synthesis Grade | Major Chemical Supplier | 4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxanthene |
| N-allyl guanidine substrate | Synthesized | In-house | See reference for synthesis |
| Aryl/Alkenyl Halide | Synthesis Grade | Major Chemical Supplier | |
| K₃PO₄ | Anhydrous | Major Chemical Supplier | Finely ground and dried before use |
| Toluene | Anhydrous | Major Chemical Supplier | Distilled over sodium/benzophenone |
| Diethyl Ether | Anhydrous | Major Chemical Supplier | |
| Saturated aq. NH₄Cl | Reagent Grade | Major Chemical Supplier | |
| Brine | Reagent Grade | Major Chemical Supplier | |
| MgSO₄ | Anhydrous | Major Chemical Supplier | |
| Celite® | --- | Major Chemical Supplier | |
| Schlenk tube | --- | Glassware Supplier | Oven-dried before use |
| Magnetic stir bar | --- | --- | Oven-dried before use |
General Procedure for Palladium-Catalyzed Carboamination
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol %), Nixantphos (0.04 mmol, 4 mol %), and K₃PO₄ (1.5 mmol).
-
Atmosphere Exchange: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the N-allyl guanidine substrate (1.0 mmol) and the aryl or alkenyl halide (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic guanidine.
Substrate Scope and Yields
This palladium-catalyzed carboamination methodology has been shown to be effective for a range of N-allyl guanidine substrates and various aryl and alkenyl halides.[1] The table below summarizes representative examples.
| Entry | Aryl/Alkenyl Halide | N-Allyl Guanidine Substituent (R) | Product | Yield (%) |
| 1 | 2-Bromonaphthalene | PMP | 2-(Naphthalen-2-ylmethyl)-... | 85 |
| 2 | 4-Bromotoluene | PMP | 2-(4-Methylbenzyl)-... | 78 |
| 3 | 1-Bromo-4-methoxybenzene | PMP | 2-(4-Methoxybenzyl)-... | 82 |
| 4 | (E)-1-Bromo-2-phenylethene | PMP | 2-((E)-Styryl)-... | 70 |
PMP = p-methoxyphenyl. Yields are isolated yields after purification.[1]
Troubleshooting and Key Considerations
-
Protecting Groups: The choice of protecting group on the guanidine nitrogen is critical. While Boc-protected guanidines were initially explored, they led to variable yields and reproducibility issues.[1] The use of a p-methoxyphenyl (PMP) protecting group was found to significantly improve the reaction outcome.[1] However, cleavage of the PMP group can be challenging.[5] More readily cleavable protecting groups such as N-cyano or N-arylsulfonyl have also been successfully employed.[5]
-
Ligand Selection: The ligand plays a crucial role in the efficiency of the catalytic cycle. Nixantphos has been identified as a highly effective ligand for this transformation.[1]
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.
-
Inert Atmosphere: Maintaining an inert atmosphere (argon or nitrogen) is essential to prevent the oxidation of the palladium catalyst.
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The palladium-catalyzed carboamination of N-allyl guanidines represents a powerful and versatile method for the synthesis of substituted 5-membered cyclic guanidines.[1][4] This approach offers significant advantages over traditional methods, including mild reaction conditions, broad substrate scope, and the ability to construct complex molecules in a convergent manner.[1][3] The protocols and considerations outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this methodology in their synthetic endeavors. Further exploration into asymmetric variants and the expansion to different ring sizes will undoubtedly continue to enhance the utility of this important transformation.[1]
References
- 1. Synthesis of Cyclic Guanidines via Pd-Catalyzed Alkene Carboamination [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Synthesis of cyclic guanidines via Pd-catalyzed alkene carboamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-p-Tolyl-guanidine
Welcome to the technical support center for the synthesis of N-p-Tolyl-guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of your synthesis.
PART 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly through the common route of reacting p-toluidine with cyanamide.
Q1: My reaction of p-toluidine hydrochloride and cyanamide is resulting in a very low yield. What are the most probable causes?
A1: Low yields in this synthesis can often be traced back to several critical factors. A systematic evaluation of your reagents and reaction conditions is the best approach to diagnose the issue.[1]
-
Reagent Quality and Stoichiometry:
-
p-Toluidine Hydrochloride: Ensure the starting material is pure and dry. The presence of impurities can lead to side reactions.[1] p-Toluidine hydrochloride is water-soluble and can be sensitive to moisture.[2][3]
-
Cyanamide: Cyanamide is prone to dimerization to form 2-cyanoguanidine (dicyandiamide), especially in neutral or basic conditions.[4] This is a very common cause of reduced yield as it consumes the cyanamide. It is advisable to use a fresh source of cyanamide for each reaction.
-
Stoichiometry: A slight excess of cyanamide (e.g., 1.1 to 1.2 equivalents) is often used to ensure the complete conversion of the p-toluidine. However, a large excess can complicate purification.
-
-
Reaction Conditions:
-
Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to the decomposition of both the reactant and the product. A temperature range of 100-120°C is typically effective when using water as a solvent in a sealed tube.
-
Reaction Time: The reaction should be monitored for completion using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Insufficient reaction time will lead to incomplete conversion, while prolonged heating can promote byproduct formation.
-
-
pH of the Reaction Medium: The reaction of an amine with cyanamide is essentially a nucleophilic addition. The p-toluidine needs to be in its free base form to act as a nucleophile. When starting with p-toluidine hydrochloride, the reaction mixture is acidic, which helps to prevent the dimerization of cyanamide.[4] However, the equilibrium between the protonated and free amine must be managed to allow the reaction to proceed.
Q2: I'm observing a significant amount of an insoluble white precipitate in my reaction. What is it, and how can I prevent its formation?
A2: The insoluble white precipitate is most likely 2-cyanoguanidine, also known as dicyandiamide. This is a dimer of cyanamide, and its formation is a common side reaction that significantly reduces the yield by consuming the cyanamide reagent.[4]
-
Mechanism of Formation: Cyanamide can act as both a nucleophile and an electrophile, allowing it to react with itself. This dimerization is catalyzed by basic conditions and can also occur at neutral pH, especially upon heating.[4]
-
Prevention Strategies:
-
Maintain Acidic Conditions: The dimerization of cyanamide is inhibited by acids.[4] Starting with p-toluidine hydrochloride provides an acidic environment which helps to stabilize the cyanamide. If you are using p-toluidine free base, the addition of an equivalent of a strong acid (like HCl) is recommended.
-
Control Temperature: While heat is required for the main reaction, keeping the temperature as low as effectively possible can help minimize this side reaction.
-
Order of Reagent Addition: Adding the cyanamide to a heated solution of the p-toluidine hydrochloride can help to ensure that the primary reaction with the amine is favored over self-condensation.
-
Q3: How critical is the choice of solvent for this synthesis, and what are the recommended options?
A3: The choice of solvent is critical for the success of the reaction. It influences the solubility of the reactants, the reaction temperature, and can affect the rate of side reactions.
-
Water: Water is an effective and environmentally benign solvent for this reaction, especially when using p-toluidine hydrochloride and cyanamide. The reaction is typically conducted in a sealed tube at elevated temperatures (e.g., 100°C) to achieve a reasonable reaction rate. The use of water is particularly advantageous for reactions involving salts.
-
Alcohols (e.g., Ethanol, n-Butanol): Alcohols can also be used as solvents. They offer good solubility for both the amine and cyanamide. The reaction is typically carried out at the reflux temperature of the alcohol.
-
Solvent-Free (Melt) Conditions: In some cases, the reaction can be performed by heating a mixture of the neat reactants. This approach avoids the need for solvent removal but can make temperature control more challenging and may increase the likelihood of thermal decomposition if not carefully managed.
The following table summarizes the general characteristics of common solvents for this synthesis:
| Solvent | Typical Temperature | Advantages | Disadvantages |
| Water | 100-120°C (Sealed Tube) | Good for hydrochloride salts, "green" solvent. | Requires a sealed vessel for temperatures above boiling point. |
| Ethanol | ~78°C (Reflux) | Good solubility for reactants, easy to remove. | Lower reaction temperature may require longer reaction times. |
| n-Butanol | ~118°C (Reflux) | Higher boiling point allows for faster reaction rates. | More difficult to remove than lower boiling point alcohols. |
| Solvent-Free | >100°C (Melt) | No solvent removal needed, high concentration. | Difficult temperature control, risk of decomposition. |
Q4: My purification by recrystallization is giving me a poor recovery. What are some effective purification strategies for this compound?
A4: this compound is a basic compound, and its purification can be approached in several ways. If direct recrystallization of the free base is inefficient, consider the following:
-
Purification via Salt Formation:
-
After the reaction is complete, the mixture can be cooled and made basic with an aqueous solution of a strong base (e.g., NaOH) to precipitate the crude this compound free base.
-
The crude product can be filtered, washed with water, and then redissolved in a suitable solvent (e.g., ethanol, isopropanol).
-
An acid (e.g., hydrochloric acid, nitric acid, or oxalic acid) can then be added to form the corresponding salt, which often has better crystallization properties than the free base.
-
The purified salt can be collected by filtration and then, if desired, the free base can be regenerated by treatment with a base.
-
-
Column Chromatography:
-
Flash column chromatography is a highly effective method for purifying this compound.[1]
-
A silica gel stationary phase is typically used.
-
The mobile phase usually consists of a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) is often added to the eluent to prevent the basic product from streaking on the acidic silica gel.
-
PART 2: Optimized Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound hydrochloride from p-toluidine hydrochloride and cyanamide, optimized for high yield and purity.
Materials and Equipment
| Reagent/Equipment | Quantity/Specification |
| p-Toluidine hydrochloride | 1.44 g (10.0 mmol) |
| Cyanamide | 0.50 g (12.0 mmol) |
| Deionized Water | 5 mL |
| 5M Sodium Hydroxide (aq) | As needed |
| Hydrochloric Acid (conc.) | As needed |
| Pressure Tube (Sealed Tube) | 10-20 mL capacity |
| Magnetic Stirrer and Stir Bar | |
| Heating Oil Bath | |
| Standard Glassware for workup | |
| Buchner Funnel and Filter Paper |
Step-by-Step Procedure
-
Reaction Setup: To a 10 mL pressure tube equipped with a magnetic stir bar, add p-toluidine hydrochloride (1.44 g, 10.0 mmol) and deionized water (5 mL). Stir the mixture until the solid is fully dissolved.
-
Addition of Cyanamide: Add cyanamide (0.50 g, 12.0 mmol, 1.2 equivalents) to the solution.
-
Reaction: Securely seal the pressure tube and place it in a preheated oil bath at 110°C. Stir the reaction mixture at this temperature for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent).
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by the consumption of p-toluidine), remove the tube from the oil bath and allow it to cool to room temperature.
-
Carefully open the tube and transfer the reaction mixture to a beaker.
-
Cool the beaker in an ice bath and slowly add 5M sodium hydroxide solution dropwise with stirring until the pH of the solution is >12. A white precipitate of this compound free base will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, wash the solid with cold deionized water (2 x 10 mL), and allow it to air dry.
-
-
Purification (as Hydrochloride Salt):
-
Transfer the crude this compound to a small Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
Slowly add concentrated hydrochloric acid dropwise until the solution is acidic (test with pH paper).
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1 hour to complete crystallization of this compound hydrochloride.
-
Collect the purified product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound hydrochloride.
-
PART 3: Visualization of the Synthetic Workflow
The synthesis of this compound from p-toluidine hydrochloride and cyanamide is a straightforward process, but each step is crucial for achieving a high yield. The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound hydrochloride.
The reaction proceeds via the nucleophilic attack of the p-toluidine amine on the nitrile carbon of cyanamide. The initial acidic conditions provided by the p-toluidine hydrochloride are crucial for preventing the self-condensation of cyanamide, which is a key factor in maximizing the yield.[4]
PART 4: References
-
Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. PubMed. Available at: --INVALID-LINK--
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. PubMed Central. Available at: --INVALID-LINK--
-
Process for the preparation of N,N'-disubstituted guanidines. Google Patents. Available at: --INVALID-LINK--
-
Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. MDPI. Available at: https://www.mdpi.com/1422-8599/2018/3/M1001
-
Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. PubMed Central. Available at: --INVALID-LINK--
-
Cyanamide in the Synthesis of Guanidine Derivatives. Benchchem. Available at: --INVALID-LINK--
-
Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines. PubMed Central. Available at: --INVALID-LINK--
-
One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing. Available at: --INVALID-LINK--
-
Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity. PubMed. Available at: --INVALID-LINK--
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto TSpace Repository. Available at: --INVALID-LINK--
-
Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. PubMed. Available at: --INVALID-LINK--
-
This compound. Chem-Impex. Available at: --INVALID-LINK--
-
Introduction to cyanamides. Cardiff University ORCA. Available at: --INVALID-LINK--
-
This compound. Chem-Impex. Available at: --INVALID-LINK--
-
Troubleshooting low yield in Boc-guanidine synthesis. Benchchem. Available at: --INVALID-LINK--
-
Cyanamide. Wikipedia. Available at: --INVALID-LINK--
-
P-TOLUIDINE HYDROCHLORIDE. CAMEO Chemicals - NOAA. Available at: --INVALID-LINK--
-
p-Toluidine HCl. Biosynth. Available at: --INVALID-LINK--
-
Has anyone encountered problems with peptide nucleic acid (PNA) synthesis and guanidine species formation?. ResearchGate. Available at: --INVALID-LINK--
-
p-Toluidine and its salts: Human health tier II assessment. Australian Department of Health. Available at: --INVALID-LINK--
-
Synthesis of N-acridinyl-N '-alkylguanidines: Dramatic influence of amine to guanidine replacement on the physicochemical properties. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of New Guanidine-Containing Amphiphiles and Their Pyrene Analog for Liposomal Delivery Systems and Visualization in Target Cells. ResearchGate. Available at: --INVALID-LINK--
References
Purification techniques for N-p-Tolyl-guanidine after synthesis.
Technical Support Center: N-p-Tolyl-guanidine Purification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the post-synthesis purification of this compound. Our focus is on delivering field-proven insights and robust methodologies to overcome common obstacles, ensuring the isolation of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that influence purification?
Understanding the core properties of this compound is the first step in designing a rational purification strategy. Its structure, featuring a basic guanidinium group and an aromatic p-tolyl moiety, dictates its behavior in various systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54015-04-2 | [1][2][3] |
| Molecular Formula | C₈H₁₁N₃ | [1][2][4] |
| Molecular Weight | 149.2 g/mol | [1][2][4] |
| Appearance | White solid | [1] |
| pKa (Conjugate Acid) | ~12.5 - 13.5 | [5][6][7] |
| Storage Conditions | Store at 0-8 °C | [1][3] |
The most critical property is the high basicity of the guanidine functional group. With a pKa of its conjugate acid well above 12, this compound is a strong organic base. This allows for straightforward manipulation of its solubility through pH adjustment, which is the cornerstone of acid-base extraction techniques.
Q2: What are the common impurities I should expect after synthesizing this compound?
The impurity profile depends heavily on the synthetic route employed. Guanidines are often synthesized by reacting amines with reagents like cyanamides or S-methylisothiouronium salts.[8]
Common potential impurities include:
-
Unreacted Starting Materials: Such as p-toluidine or the guanylating agent.
-
Side-Products: Depending on the route, byproducts like substituted ureas or thioureas can form.[8]
-
Oligomeric Species: Self-reaction of intermediates can sometimes lead to higher molecular weight impurities.
-
Solvent and Reagent Residues: Residual solvents or inorganic salts from the reaction workup.
Troubleshooting Guide: Purification Techniques
This section addresses specific issues encountered during the purification process, organized by technique.
Acid-Base Extraction
This is often the most powerful first-pass purification method due to the compound's high basicity. The goal is to protonate the basic this compound, rendering it water-soluble and separating it from neutral or acidic organic impurities.
Caption: Workflow for purifying this compound via acid-base extraction.
-
Q: I've added the acid, but my compound isn't moving to the aqueous layer. Why?
-
A: This is unlikely given the compound's high basicity, but possible reasons include: 1) Insufficient acid was used to fully protonate the guanidine, or 2) The organic solvent is too nonpolar, hindering the transfer of the ion pair. Try adding more acidic solution and ensuring vigorous mixing.
-
-
Q: An unmanageable emulsion has formed at the solvent interface. How can I break it?
-
A: Emulsions are common when fine particulates are present or when solvent polarities are poorly matched. To resolve this: 1) Add a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase and can help break the emulsion. 2) Allow the mixture to stand undisturbed for an extended period. 3) If the emulsion persists, filter the entire mixture through a pad of Celite®.
-
-
Q: After basifying the aqueous layer, my product precipitated as an oil/solid, but recovery is low. What should I do?
-
A: While direct precipitation can work, it's often more efficient to re-extract the free base into a fresh portion of an organic solvent (like ethyl acetate or dichloromethane) after basification.[9] This ensures quantitative recovery of your compound, which can then be isolated by drying and evaporating the organic solvent.
-
Recrystallization
Recrystallization is an excellent final purification step to obtain a highly crystalline, pure solid. The key is selecting an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Q: How do I select the best solvent for recrystallization?
-
A: An ideal solvent will dissolve this compound when hot but not when cold. Given its structure, start by screening polar protic solvents (like isopropanol or ethanol) and polar aprotic solvents (like ethyl acetate). Test small amounts: add a few milligrams of your crude product to a test tube with 0.5 mL of solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, it is a poor solvent. The ideal solvent will require heating to fully dissolve the compound.
-
-
Q: My product "oiled out" instead of forming crystals upon cooling. What went wrong?
-
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To fix this: 1) Re-heat the solution to dissolve the oil. 2) Add slightly more solvent to lower the saturation point. 3) Allow the solution to cool much more slowly. If this fails, consider using an antisolvent system: dissolve the compound in a minimal amount of a good solvent, then slowly add a poor solvent (in which the compound is insoluble) until turbidity persists.[10] For this compound, a good system might be dissolving in ethanol (good solvent) and adding water or heptane (antisolvents).
-
-
Q: The resulting crystals are still colored. How can I obtain a pure white solid?
-
A: Colored impurities can often be removed with activated charcoal. After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (e.g., 1-2% by weight). Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or Celite® to remove the charcoal. Then, allow the filtrate to cool and crystallize as usual.
-
Column Chromatography
While effective, chromatography of highly basic compounds like guanidines on standard silica gel can be challenging.
-
Q: My compound is streaking badly on my silica gel TLC plate. Will a column work?
-
A: Severe streaking is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the silica surface. Running a column under these conditions will result in poor separation and low recovery. To fix this, you must add a basic modifier to your mobile phase. A common and effective choice is to add 0.5-1% triethylamine (TEA) or a 1% solution of ammonium hydroxide in methanol to your eluent system.[11] This deactivates the acidic sites on the silica, allowing your compound to elute as a sharp band.
-
-
Q: What is a good starting mobile phase for purifying this compound on silica?
-
A: Start with a moderately polar system and adjust based on TLC results. A good starting point would be a gradient of ethyl acetate in heptane or dichloromethane in methanol. For example, begin with 100% dichloromethane and gradually increase the percentage of a 99:1 Methanol:Triethylamine solution. Always remember to include your basic modifier in the more polar solvent.
-
-
Q: Are there alternatives to silica gel?
-
A: Yes. If silica proves problematic, consider using alumina (basic or neutral grade), which is less acidic and can be more forgiving for basic compounds. Reversed-phase chromatography (C18 silica) is also an option, though peak tailing can still be an issue without appropriate mobile phase additives like trifluoroacetic acid (TFA) or formic acid to ensure the analyte is consistently protonated.[11]
-
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude this compound (1.0 g) in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and add 1M HCl (30 mL).
-
Shake the funnel vigorously for 1 minute, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask. The organic layer contains neutral impurities.
-
Cool the acidic aqueous extract in an ice bath.
-
Slowly add 5M NaOH solution while stirring until the pH is >13 (verify with pH paper).
-
Extract the now basic aqueous layer with fresh ethyl acetate (2 x 30 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the purified free base.
Protocol 2: Recrystallization from Isopropanol
-
Place the crude this compound (1.0 g) obtained from extraction into a 50 mL Erlenmeyer flask.
-
Add isopropanol (~5 mL) and heat the mixture on a hotplate with stirring until it begins to boil.
-
Continue to add isopropanol dropwise until all the solid has just dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold isopropanol.
-
Dry the crystals under vacuum to a constant weight. Verify purity by melting point determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cas 54015-04-2|| where to buy this compound [chemenu.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C8H11N3 | CID 409364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 7. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Challenges of N-p-Tolyl-guanidine in Aqueous Solutions
Welcome to the technical support center for N-p-Tolyl-guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common solubility issues encountered during experimentation with this compound in aqueous solutions. Our approach is rooted in foundational chemical principles to empower you with the rationale behind each methodological choice.
Understanding the Challenge: The Chemical Nature of this compound
This compound (C₈H₁₁N₃) is a guanidine derivative characterized by a p-tolyl group, which enhances its reactivity and, paradoxically, contributes to its limited aqueous solubility.[1][2][3] The core of its solubility behavior lies in the basicity of the guanidine group and the hydrophobicity of the tolyl substituent. The guanidine group is highly basic due to the resonance stabilization of its protonated form, the guanidinium cation. While guanidine itself is very soluble in water, the attachment of the aromatic p-tolyl group significantly increases the molecule's nonpolar character, leading to poor solubility in aqueous media.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃ | [4][5][6] |
| Molecular Weight | 149.19 g/mol | [4] |
| Appearance | White to off-white solid | [5][6] |
| pKa (estimated) | ~10-11 | [7] |
Note: The pKa is an estimate based on related phenyl-substituted guanidines. The actual pKa may vary and can be determined experimentally.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound not dissolving in water?
A1: The limited aqueous solubility of this compound is primarily due to the hydrophobic nature of the p-tolyl group, which counteracts the hydrophilic character of the basic guanidine functional group. At neutral pH, the compound exists predominantly in its less soluble, uncharged form.
Q2: How can I improve the aqueous solubility of this compound?
A2: The most effective and direct method to enhance the solubility of this compound in aqueous solutions is through pH adjustment . By lowering the pH, you can protonate the highly basic guanidine group, forming the much more water-soluble guanidinium salt.
Causality: The guanidine group has a high pKa, estimated to be around 10-11 for this compound.[7] This means that in acidic to neutral solutions, the equilibrium will favor the protonated, charged form of the molecule. This charged species can readily form ion-dipole interactions with water molecules, significantly increasing its solubility. As a general rule, for basic compounds, adjusting the pH to at least two units below the pKa will ensure that over 99% of the compound is in its protonated, more soluble form.
Experimental Protocol: pH-Dependent Solubility Enhancement
This protocol provides a step-by-step method to systematically determine the optimal pH for dissolving this compound and to prepare a stock solution.
Workflow for pH Adjustment
Caption: Workflow for dissolving this compound via pH adjustment.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Prepare a dilute solution of hydrochloric acid (e.g., 0.1 M HCl). Other acids can be used, but HCl is common and easily removed if necessary.
-
-
Initial Suspension:
-
Place the weighed this compound in a suitable volumetric flask.
-
Add a small volume of deionized water (e.g., 20-30% of the final desired volume) to create a suspension.
-
-
Titration and Dissolution:
-
While stirring the suspension, add the dilute HCl dropwise.
-
Continue adding the acid until all the solid material has dissolved, indicating the formation of the soluble guanidinium salt.
-
-
Final Volume and pH Adjustment:
-
Once the compound is fully dissolved, add deionized water to reach the final desired volume.
-
Measure the pH of the final solution. For most applications, a pH between 4 and 5 should be sufficient for complete dissolution.
-
Self-Validation: The clarity of the solution serves as a primary indicator of successful dissolution. If the solution remains cloudy or contains particulates, further dropwise addition of acid may be necessary.
Q3: I have dissolved my compound by lowering the pH, but will the acidic conditions affect my experiment?
A3: This is a critical consideration. The acidic pH required for dissolution may not be compatible with your downstream application (e.g., cell culture, enzyme assays). In such cases, you have a few options:
-
Buffering: Prepare your final experimental medium with a buffer that can neutralize the acidity of your this compound stock solution while maintaining the compound in its soluble, protonated state.
-
pH Readjustment: After dissolution, you can carefully adjust the pH of the stock solution upwards with a dilute base (e.g., 0.1 M NaOH). However, be cautious not to exceed the pKa of this compound, as this will cause the compound to precipitate out of solution. A systematic titration is recommended to determine the highest tolerable pH for your desired concentration.
Q4: What are other options if pH adjustment is not suitable for my experiment?
A4: If altering the pH is not feasible, several other techniques can be employed, often in combination.
| Technique | Mechanism of Action | Considerations & Best Practices |
| Co-solvents | The addition of a water-miscible organic solvent can increase solubility by reducing the polarity of the solvent system. | Common co-solvents include DMSO, DMF, and ethanol.[8] It is crucial to determine the tolerance of your experimental system to these solvents, as they can have biological effects. Always prepare a concentrated stock solution in the co-solvent and then dilute it into your aqueous medium. |
| Heating | Increasing the temperature can enhance the solubility of many compounds. | Use gentle heating and be mindful of the thermal stability of this compound. This method is often temporary, as the compound may precipitate upon cooling. |
| Sonication | Ultrasonic waves can help break down solid aggregates and promote dissolution. | Sonication can be used in conjunction with other methods like pH adjustment or the use of co-solvents to expedite the dissolution process. |
| Cyclodextrins | These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming a water-soluble inclusion complex.[8] | Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. This method is particularly useful for in vivo applications as it can improve bioavailability and reduce toxicity. |
Troubleshooting Logic Flow
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scribd.com [scribd.com]
- 4. This compound | C8H11N3 | CID 409364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
Optimizing solid-phase extraction for N-p-Tolyl-guanidine from urine samples.
Technical Support Center: N-p-Tolyl-guanidine Extraction
Introduction: Navigating the Challenges of Guanidinium Compound Extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of this compound. As a guanidine derivative, this compound presents a unique set of challenges for analytical scientists, particularly when isolating it from complex biological matrices like urine.[1][2] Its strong basicity, conferred by the guanidinium group, and moderate hydrophobicity from the tolyl moiety require a nuanced approach that standard reversed-phase or ion-exchange protocols often fail to provide.
This guide is designed to move beyond generic protocols. We will delve into the mechanistic principles of the extraction, provide a robust, field-tested methodology, and offer a detailed troubleshooting framework to empower you to achieve clean extracts and high, reproducible recoveries.
Section 1: The "Why" - Foundational Principles for Success
This section addresses the fundamental questions behind method development for this compound. Understanding these principles is the first step toward effective troubleshooting.
Q1: What makes this compound challenging to extract from urine?
Answer: The primary challenge lies in the dual chemical nature of this compound and the complexity of the urine matrix.
-
Analyte Chemistry: The guanidine group is one of the strongest organic bases, with a pKa typically above 13. This means this compound will be protonated and carry a permanent positive charge (+1) across the entire physiological and experimental pH range (pH 1-12). Simultaneously, the tolyl group provides a non-polar, hydrophobic region.[3] An effective SPE strategy must account for both of these characteristics.
-
Urine Matrix Complexity: Urine is a challenging aqueous matrix containing a high concentration of inorganic salts, urea, creatinine, and various other polar endogenous compounds that can cause significant matrix effects, such as ion suppression in mass spectrometry.[4][5][6] A successful method must selectively isolate the analyte while efficiently removing these interferences.
Q2: Why is a Mixed-Mode Cation Exchange (MCX) sorbent the superior choice for this application?
Answer: A mixed-mode sorbent, which combines two different retention mechanisms, is ideal for compounds with multiple chemical functionalities like this compound.[7][8][9] Specifically, a polymeric strong cation exchange (SCX) sorbent with a reversed-phase backbone (e.g., a poly(divinylbenzene-co-N-vinylpyrrolidone) polymer functionalized with sulfonic acid groups) offers an orthogonal, two-stage retention and elution mechanism.[10][11][12]
-
Primary Retention (Ion-Exchange): The positively charged guanidinium group on the analyte forms a very strong ionic bond with the negatively charged sulfonic acid groups on the sorbent.[9][13] This interaction is the primary anchor, ensuring the analyte is not lost during sample loading and aggressive washing steps.
-
Secondary Retention (Reversed-Phase): The hydrophobic tolyl group on the analyte interacts with the polymeric backbone of the sorbent via non-polar interactions.[13]
This dual retention allows for a highly selective washing strategy. You can use an acidic aqueous wash to remove polar interferences and a separate organic wash to remove non-polar interferences, all while the analyte is securely bound by the powerful ion-exchange mechanism.[5][12][14] Standard reversed-phase (C18) sorbents often provide insufficient retention for this polar compound, while traditional ion-exchange sorbents may not offer adequate cleanup of hydrophobic contaminants.[15][16]
Section 2: Field-Tested Protocol for this compound Extraction
This section provides a detailed, step-by-step protocol using a mixed-mode strong cation exchange (MCX) SPE cartridge. This protocol is designed as a robust starting point for method development.
Experimental Workflow Overview
Caption: High-level workflow for mixed-mode SPE of this compound.
Detailed Step-by-Step Methodology
Materials:
-
SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Agilent SampliQ SCX, Phenomenex Strata-X-C).[10][11] A 30 mg / 1 mL format is a good starting point.
-
Reagents: HPLC-grade Methanol (MeOH), HPLC-grade Water, Formic Acid (or Acetic Acid), Ammonium Hydroxide (or other volatile base).
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove particulates.
-
Dilute 1 mL of urine with 1 mL of 2% formic acid in water. This ensures the analyte is fully protonated and reduces urine viscosity.[4]
-
-
SPE Cartridge Conditioning:
-
SPE Cartridge Equilibration:
-
Sample Loading:
-
Wash Step 1 (Remove Polar Interferences):
-
Wash Step 2 (Remove Non-Polar Interferences):
-
Elution:
-
Elute the analyte by passing 1-2 mL of 5% ammonium hydroxide in Methanol through the cartridge. The basic elution solvent neutralizes the positive charge on the guanidinium group, breaking the ionic bond with the sorbent. The organic solvent then disrupts the weaker reversed-phase interaction, releasing the analyte.[7]
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your analytical system (e.g., the initial mobile phase of your LC method).[18]
-
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common problems in a question-and-answer format.
Problem Area 1: Low or Inconsistent Analyte Recovery
Q: My recovery is very low, and I'm finding the analyte in my sample loading waste. What went wrong? Answer: This indicates a failure in analyte retention during the loading step. The most likely causes are:
-
Improper pH of the Loading Solution: If the sample is not sufficiently acidic, the guanidinium group may not be fully protonated, leading to weaker interaction with the SCX sorbent. Solution: Ensure your sample is diluted with an acidic buffer (e.g., 2% formic acid) to a pH at least 2 units below the pKa of the sorbent's functional group (for sulfonic acid, this is <1, so any acidic pH is effective) and ensures analyte protonation.[20][21]
-
Incorrect Conditioning/Equilibration: Failing to properly wet the sorbent with methanol (conditioning) or prepare it with the acidic aqueous solution (equilibration) can create channels or prevent the functional groups from being accessible, leading to analyte breakthrough.[4][17] Solution: Always perform the conditioning and equilibration steps and never let the sorbent bed dry out before loading the sample.[15]
-
Loading Flow Rate is Too High: If the sample is loaded too quickly, there isn't enough residence time for the analyte to bind to the sorbent. Solution: Decrease the loading flow rate to 1-2 mL/min.[17]
Q: I see no analyte in my waste fractions, but recovery from the elution step is still low. Where is my compound? Answer: This suggests the analyte is retained on the cartridge but is not being eluted efficiently.
-
Elution Solvent is Not Basic Enough: The key to elution is neutralizing the charge on the analyte. If your elution solvent is not sufficiently basic, the strong ionic bond will not be broken. Solution: Use a volatile base like ammonium hydroxide at 2-5% in methanol. Ensure the solution is fresh.[15]
-
Insufficient Elution Volume: You may not be using enough solvent to completely desorb the analyte from the sorbent bed. Solution: Try eluting with a second 1 mL aliquot of the elution solvent and combine the fractions. You can analyze them separately to diagnose the issue.[15]
| Low Recovery Symptom | Possible Cause | Recommended Solution |
| Analyte found in loading waste | Improper sample pH | Ensure sample is acidified (e.g., dilute 1:1 with 2% formic acid).[20] |
| Analyte found in loading waste | Sorbent bed dried out | Re-run, ensuring the sorbent remains wet after conditioning/equilibration.[15] |
| Analyte found in organic wash | Wash solvent too aggressive | This is unlikely with MCX but if observed, reduce the organic content of the wash. |
| Analyte retained on cartridge | Elution solvent too weak | Increase base concentration in elution solvent (e.g., 5% NH4OH in MeOH).[7] |
| Analyte retained on cartridge | Insufficient elution volume | Increase elution volume or perform a second elution step.[15] |
Problem Area 2: Dirty Extract & Matrix Effects
Q: My final extract is clean, but I'm still observing significant ion suppression in my LC-MS/MS analysis. How can I improve this? Answer: Ion suppression is often caused by co-eluting endogenous matrix components that were not fully removed during the wash steps.
-
Ineffective Wash Steps: The wash volumes or strengths may be insufficient to remove all interferences. Solution: The power of mixed-mode SPE is the ability to use aggressive washes.[12]
-
Aqueous Wash: Increase the volume of the acidic water wash (e.g., to 2 x 1 mL) to more thoroughly remove salts.
-
Organic Wash: This is the most critical step for removing phospholipids and other hydrophobic interferences. You can increase the volume or even the strength (e.g., 100% Acetonitrile) to clean the extract, as the analyte is securely held by the ion-exchange mechanism.[5][22]
-
-
Urine Sample Variability: The composition of urine can vary greatly. Solution: Consider a 1:2 or 1:3 dilution of the initial urine sample with the acidic buffer to reduce the overall load of matrix components on the cartridge.[4]
Mechanism of a Robust Mixed-Mode Extraction
Caption: Analyte and interference behavior during the mixed-mode SPE steps.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I just use a standard reversed-phase C18 cartridge? A: While it might be possible, it is not recommended. This compound is a relatively polar molecule due to its strong basicity. You would likely experience poor and inconsistent retention on a C18 sorbent, leading to low recovery.[16] Furthermore, you would lose the ability to perform a strong organic wash, resulting in a much dirtier extract compared to a mixed-mode method.[7]
Q2: How critical is the sample pH adjustment before loading? A: It is absolutely critical. The entire strategy relies on the analyte being positively charged to engage the strong cation exchange retention mechanism. The pH of urine can vary from 4.5 to 8.0. Failing to standardize the pH by acidifying the sample will lead to highly variable and irreproducible results.[20][23][24]
Q3: My lab uses positive pressure for SPE instead of a vacuum manifold. Does that change the protocol? A: The principles and the protocol steps remain identical. The key is to maintain a consistent, slow flow rate during the loading and elution steps. Positive pressure manifolds often provide more precise control over flow rates, which can actually improve reproducibility compared to vacuum systems.
Q4: What is the purpose of the initial methanol "conditioning" step? A: The conditioning step serves to solvate the stationary phase. For polymeric and silica-based reversed-phase sorbents, the hydrophobic functional groups are often collapsed in their dry state. Passing a water-miscible organic solvent like methanol through the sorbent allows these functional groups to extend out, maximizing the available surface area for interaction with the analyte.[4][17][18]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Separation and estimation of certain guanidino compounds. Application to human urine | Semantic Scholar [semanticscholar.org]
- 3. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 8. SPE Phase and Solvent Selection | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. New SPE Cation Exchange Technology from Varian Simplifies Extraction of Basic Compounds | Technology Networks [technologynetworks.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. specartridge.com [specartridge.com]
- 14. Development of an in-house mixed-mode solid-phase extraction for the determination of 16 basic drugs in urine by High Performance Liquid Chromatography-Ion Trap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. welch-us.com [welch-us.com]
- 16. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 17. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 18. agilent.com [agilent.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. specartridge.com [specartridge.com]
- 21. SPE Method Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. phenomenex.com [phenomenex.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Industrial Scale-Up of N-p-Tolyl-guanidine Production
As a Senior Application Scientist, this guide is designed to provide you—our colleagues in research, development, and manufacturing—with practical, in-depth solutions to the common challenges encountered during the industrial scale-up of N-p-Tolyl-guanidine synthesis. Our goal is to move beyond simple protocols and delve into the causality behind process choices, empowering you to troubleshoot effectively and ensure robust, reproducible manufacturing.
Section 1: Fundamentals of Synthesis and Scale-Up
This section addresses foundational questions regarding the synthesis of this compound and the primary hurdles in transitioning from the laboratory bench to a full-scale industrial process.
Q1: What are the most common and industrially viable synthesis routes for this compound?
The most prevalent and economically viable route for industrial production involves the reaction of a p-toluidine salt with a cyanamide source. The general scheme is the addition of the amine to the nitrile group of the cyanamide.
The two main variations of this approach are:
-
Reaction with Dicyandiamide (2-cyanoguanidine): This is a common method where p-toluidine hydrochloride is heated with dicyandiamide, often in a suitable solvent like water or an alcohol/water mixture. The reaction proceeds through the addition of p-toluidine to one of the nitrile groups of dicyandiamide, followed by the elimination of ammonia.
-
Reaction with Cyanamide: A more direct approach is the reaction of p-toluidine (or its salt) with cyanamide.[1] This method can be catalyzed by various acids.[2] Given the instability of free cyanamide, its aqueous solution or its calcium salt (calcium cyanamide) is often used.[3]
The choice between these routes often depends on the cost and availability of raw materials, as well as the desired purity profile and the facility's capability to handle the specific reagents and byproducts.
Caption: General synthesis pathway for this compound.
Q2: What are the primary challenges when scaling this compound synthesis from lab to industrial production?
Transitioning from a laboratory (grams) to an industrial (kilograms to tons) scale introduces several significant challenges that must be proactively managed.[4][5]
-
Exothermic Reaction Control: The reaction is often exothermic. What is easily managed in a small flask with an ice bath can become a serious safety hazard in a large reactor. Inadequate heat removal can lead to a runaway reaction, causing pressure buildup and the formation of unwanted, potentially hazardous byproducts.
-
Mass Transfer Limitations: In large reactors, achieving uniform mixing is more difficult. Poor mixing can result in localized "hot spots" or areas of high reactant concentration, leading to inconsistent product quality and increased byproduct formation.
-
Solids Handling: Raw materials like dicyandiamide and the final product are solids. The efficient charging of solids into the reactor, and the handling of slurries or solid products post-reaction, require specialized industrial equipment (e.g., screw feeders, filter dryers) that may not be used in a lab setting.
-
Downstream Processing: Purification methods that are simple in the lab, like column chromatography, are often not economically viable for large-scale production. The process must be redeveloped to rely on scalable techniques like crystallization and filtration.[6][7]
-
Process Safety: Guanidine-based compounds can be toxic or irritants.[8][9] Handling large quantities of p-toluidine and acidic or basic reagents requires stringent safety protocols, including closed-system transfers and appropriate personal protective equipment (PPE).[10]
Section 2: Troubleshooting Guide - Reaction & Synthesis
This section provides a question-and-answer guide to troubleshoot specific issues that may arise during the synthesis phase.
Q3: My reaction shows low yield and/or incomplete conversion. What are the likely causes and how can I troubleshoot this?
Low yield is one of the most common issues during scale-up. The root cause can often be traced back to a few key parameters. Here is a systematic approach to troubleshooting:
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Troubleshooting Steps:
-
Raw Material Quality: On an industrial scale, variations between batches of raw materials are common.
-
Causality: Impurities in p-toluidine can act as reaction inhibitors. The purity and reactivity of the cyanamide source can also vary.
-
Action: Always perform identity and purity checks on incoming raw materials. Use a qualified, consistent supplier. Run a small-scale test reaction with any new batch of raw material before committing to a full-scale run.
-
-
Temperature Control:
-
Causality: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within the standard process time. If it's too high due to poor heat removal, side reactions can occur, consuming starting materials and reducing the yield of the desired product.
-
Action: Ensure reactor jackets and internal cooling coils are functioning correctly. Verify that temperature probes are calibrated and placed correctly to avoid missing localized hot spots. The agitation rate should be sufficient to ensure good heat transfer.
-
-
Stoichiometry and Dosing:
-
Causality: Inaccurate charging of reactants is a common scale-up problem. A slight error in weighing a few grams in the lab is negligible, but the same percentage error on a multi-kilogram scale can significantly impact the limiting reagent and final yield.
-
Action: Calibrate all scales and mass flow controllers. When adding solids, account for potential losses during transfer. For liquid additions, ensure lines are fully primed and drained.
-
| Parameter | Laboratory Scale Target | Industrial Scale Target | Common Pitfall on Scale-Up |
| p-Toluidine:Dicyandiamide | 1.0 : 1.05 molar ratio | 1.0 : 1.05 molar ratio | Inaccurate solid dosing leads to incorrect ratio. |
| Temperature | 120 ± 2 °C | 120 ± 5 °C | Poor heat transfer creates hot spots >130°C. |
| Reaction Time | 4-6 hours | 6-8 hours | Assuming lab kinetics apply directly without accounting for mass/heat transfer. |
| Agitation | Magnetic Stirrer (700 rpm) | Impeller (100-150 rpm) | Insufficient agitation leading to poor mixing and heat transfer. |
Q4: I am observing significant byproduct formation. How can I identify and minimize these impurities?
Byproduct formation is a critical issue affecting both yield and final product purity. The most common byproducts in this synthesis are typically related to self-condensation of the reactants or intermediates.
Common Byproducts & Causes:
-
Melamine and related triazines: Formed from the self-condensation of dicyandiamide at high temperatures.
-
N,N'-di-p-tolyl-guanidine: Can form if an excess of p-toluidine is used or if reaction conditions favor further substitution.
-
Unreacted p-toluidine: A result of incomplete conversion.
Minimization Strategies:
-
Strict Temperature Control: This is the most critical factor. Avoid temperature overshoots, as high temperatures significantly promote the formation of melamine-type impurities.
-
Controlled Dosing: Add the p-toluidine or dicyandiamide portion-wise or via a controlled feed. This maintains a low concentration of the added reagent, minimizing its self-condensation or multiple additions.
-
Solvent Selection: The choice of solvent can influence reaction pathways. A solvent that effectively dissolves reactants while helping to dissipate heat can lead to a cleaner reaction profile.
Section 3: Troubleshooting Guide - Downstream Processing & Purification
Once the reaction is complete, isolating a high-purity product is the next major challenge.
Q5: What is the most effective and scalable method for purifying crude this compound?
For industrial-scale production, recrystallization is the gold standard for purification. It is far more cost-effective and scalable than chromatographic methods.[6]
A typical purification workflow involves:
-
Quenching & pH Adjustment: The hot reaction mixture is often quenched in water. The product is a base, so adjusting the pH can be used to precipitate the crude product while keeping some acidic or basic impurities in the aqueous phase.
-
Isolation of Crude Solid: The precipitated crude solid is isolated by filtration (e.g., using a Nutsche filter dryer).
-
Recrystallization: The crude solid is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol/water, isopropanol). The solution is then cooled in a controlled manner to allow high-purity crystals of this compound to form, leaving impurities behind in the mother liquor.
-
Final Isolation and Drying: The purified crystals are filtered, washed with a cold, non-solubilizing solvent to remove residual mother liquor, and then dried under vacuum.
Q6: My final product fails purity specifications after recrystallization. What should I do?
If a single recrystallization is insufficient, consider the following:
-
Analyze the Impurity Profile: Use a high-resolution analytical technique like HPLC-MS to identify the major impurities.[11][12] Understanding what the impurities are is key to designing a strategy to remove them.
-
Optimize Recrystallization Solvent: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while having the opposite solubility profile for the major impurity. A solvent screen may be necessary.
-
Perform a Re-work/Second Recrystallization: While not ideal for process efficiency, a second recrystallization can often upgrade the purity to the required specification.
-
Consider an Acid/Base Wash: Before recrystallization, dissolving the crude product in an acidic solution and washing with an organic solvent can remove non-basic organic impurities. Then, basifying the aqueous layer will precipitate the purified product. This liquid-liquid extraction can be very effective but adds process steps.
Section 4: Quality Control & Analytical Methods
Robust analytical methods are essential for ensuring process control and final product quality.
Q7: Which analytical techniques are best for assessing the purity of this compound during and after production?
A combination of techniques is recommended for a comprehensive assessment.[13]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase method with UV detection is typically used to separate and quantify the main peak relative to any impurities. It is excellent for determining area % purity and detecting trace impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides definitive structural confirmation of the final product. It can also be used to detect and identify impurities if they are present at sufficient levels (>1%). Quantitative NMR (qNMR) can be used for absolute purity determination without needing a reference standard for the impurities.[13]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is invaluable for identifying the molecular weight of unknown impurities, which aids in troubleshooting byproduct formation.[11]
Protocol: Standard HPLC Purity Analysis
This protocol provides a general starting point for the purity determination of this compound.
-
Instrumentation: HPLC system with UV Detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Section 5: Safety Considerations
Q8: What are the key safety hazards to be aware of during large-scale production?
Safety must be the highest priority. Key hazards include:
-
Chemical Exposure: Guanidine and its derivatives can be harmful if swallowed or inhaled and can cause skin and eye irritation.[8][10] p-Toluidine is toxic and a suspected carcinogen.
-
Mitigation: Use closed-system transfers for all chemicals. Mandate appropriate PPE, including chemical-resistant gloves, safety glasses, and respiratory protection where necessary.
-
-
Runaway Reactions: As discussed, the exotherm must be controlled.
-
Mitigation: Ensure the reactor is properly sized for the batch and has a functioning and tested emergency cooling system. A thorough process hazard analysis (PHA) should be conducted before the first scale-up campaign.
-
-
Dust Explosions: Handling large quantities of powdered materials like dicyandiamide or the final product can create the risk of a dust explosion if the powder is dispersed in the air in the presence of an ignition source.[14]
-
Mitigation: Use proper grounding and bonding for all equipment to prevent static discharge. Employ dust collection systems and ensure good housekeeping to prevent accumulation of fine powders.
-
References
- 1. Guanidine synthesis by guanylation [organic-chemistry.org]
- 2. CN103664706A - Method for preparing guanidino compounds by hydrogen cyanamide - Google Patents [patents.google.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. ijsat.org [ijsat.org]
- 5. researchgate.net [researchgate.net]
- 6. valveandcontrol.com [valveandcontrol.com]
- 7. benchchem.com [benchchem.com]
- 8. pnnl.gov [pnnl.gov]
- 9. acs.org [acs.org]
- 10. criver.com [criver.com]
- 11. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. jnsparrowchemical.com [jnsparrowchemical.com]
Technical Support Center: Prevention of Discoloration in Tolylguanidine-Vulcanized Rubber Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing tolylguanidine (DOTG) as a vulcanization accelerator and encountering discoloration issues in their rubber products. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower your experimental choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding discoloration in rubber products vulcanized with tolylguanidine.
Q1: Why does my rubber product turn yellow or brown when I use tolylguanidine (DOTG) as an accelerator?
A1: Guanidine-based accelerators like Di-o-tolylguanidine (DOTG) are known to cause discoloration, particularly in light-colored or white rubber products.[1] This phenomenon is primarily due to oxidation and subsequent chemical reactions of the accelerator and its byproducts during and after the vulcanization process. Several factors can contribute to this discoloration:
-
Aging Reactions: Exposure to heat, light (especially UV radiation), and oxygen can lead to the breakdown of the rubber's molecular chains and the formation of colored compounds.[2]
-
Maillard Reaction: In natural rubber, which contains sugars and amino acids, nitrogen-containing accelerators like DOTG can participate in Maillard reactions, similar to the browning of food, to form brown pigments.[3][4]
-
Accelerator Byproducts: The chemical transformations of DOTG during vulcanization can create colored species that remain in the rubber matrix.
Q2: Is DOTG suitable for all types of rubber products?
A2: Due to its tendency to cause discoloration and potential for blooming (migrating to the surface), DOTG is generally not recommended for white or light-colored products where aesthetics are critical.[1] It is more suitable for black or dark-colored rubber goods, such as tires, rubber rollers, and industrial products where its performance as a secondary accelerator is valued.[1][5]
Q3: What are the primary advantages of using DOTG despite the discoloration issues?
A3: DOTG is a medium-speed accelerator that offers several benefits when used correctly, typically as a secondary accelerator with thiazoles and sulfenamides:[1][6][7]
-
Strong Activation: It provides a strong activating effect, leading to a high degree of vulcanization.[1]
-
Good Scorch Safety: Compared to some other guanidines like DPG, DOTG offers better scorch safety, meaning it provides a longer processing time before vulcanization begins.[1][8]
-
High Modulus: It contributes to a high constant elongation stress and hardness in the final product.[1]
Q4: Can I simply reduce the amount of DOTG to prevent discoloration?
A4: While reducing the accelerator content might lessen the intensity of discoloration, it can also negatively impact the vulcanization process and the final physical properties of the rubber.[9] A lower accelerator concentration may lead to an incomplete cure, resulting in poor mechanical strength and durability. Therefore, a more systematic approach is required to address discoloration without compromising performance.
Section 2: Troubleshooting Guide - A Deeper Dive
This section provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve discoloration issues in your experiments.
Issue 1: My white rubber compound is yellowing after vulcanization with a DOTG-based system.
Q: What is the first step I should take to identify the cause of yellowing?
A: The initial step is to systematically review your formulation and processing parameters. The discoloration is likely a result of oxidation or side reactions involving the accelerator.
Experimental Protocol: Formulation and Process Review
-
Analyze the Formulation:
-
Primary Accelerator: Are you using DOTG as a primary or secondary accelerator? Guanidines are best used as secondary accelerators.[1][7]
-
Activators: Confirm the levels of zinc oxide and stearic acid. Proper activation is crucial for an efficient vulcanization reaction.
-
Fillers: Are you using any fillers that could contribute to color changes at high temperatures?
-
Antioxidants: Is an appropriate antioxidant included in your formulation? The type and amount are critical.
-
-
Evaluate Processing Conditions:
-
Temperature: Is the vulcanization temperature too high? Excessive heat can accelerate discoloration reactions.[2]
-
Time: Is the curing time too long? Over-curing can lead to degradation and color changes.[2]
-
Mixing: Was the DOTG and other ingredients properly dispersed? Localized high concentrations can lead to uneven curing and discoloration.
-
Q: I've reviewed my formulation and processing conditions, but the yellowing persists. What chemical interventions can I try?
A: At this stage, incorporating specific additives to counteract the discoloration is the logical next step. The focus should be on preventing oxidative degradation and scavenging reactive species.
Experimental Protocol: Incorporating Stabilizers and Antioxidants
-
Introduction of Non-Staining Antioxidants:
-
Rationale: Antioxidants are essential to protect the rubber from degradation by oxygen and ozone, which are major contributors to discoloration.[10] However, some antioxidants, particularly amine-based ones, can themselves cause staining.
-
Recommendation: Utilize non-staining phenolic antioxidants, such as butylated hydroxytoluene (BHT) or phosphite-based antioxidants.
-
Step-by-step:
-
Prepare a control batch of your rubber compound without any changes.
-
Prepare several experimental batches, each with a different non-staining antioxidant at varying concentrations (e.g., 0.5, 1.0, 1.5 parts per hundred rubber - phr).
-
Vulcanize all batches under identical conditions.
-
Visually compare the color of the experimental batches to the control. Use a colorimeter for quantitative analysis if available.
-
-
-
Utilizing Light Stabilizers:
-
Rationale: If the discoloration is exacerbated by exposure to light, UV stabilizers can be beneficial. UV radiation can initiate free radical reactions that lead to color formation.[2][3]
-
Recommendation: Hindered Amine Light Stabilizers (HALS) are effective in scavenging free radicals.
-
Step-by-step:
-
Prepare a control batch and experimental batches containing a HALS-type light stabilizer at different concentrations.
-
After vulcanization, expose the samples to a controlled UV source or natural sunlight for a set period.
-
Compare the color change between the control and experimental samples.
-
-
Data Presentation: Effect of Antioxidants on Color Stability
| Antioxidant Type | Concentration (phr) | Visual Color | Colorimeter Reading (e.g., Yellowness Index) |
| None (Control) | 0 | Yellow | 35.2 |
| BHT | 1.0 | Off-white | 15.8 |
| Phosphite Antioxidant | 1.0 | Light Cream | 12.5 |
| Wingstay-L | 1.0 | Off-white | 18.3 |
Issue 2: My rubber product shows surface discoloration (blooming/iridescence) after a period of storage.
Q: What causes this surface discoloration, and how is it different from the initial yellowing?
A: This phenomenon is often due to the migration of unreacted vulcanization agents, accelerator byproducts, or other compounding ingredients to the surface of the rubber.[9][11] This is known as "blooming" or "frosting." Iridescence, a rainbow-like appearance, can also occur due to the formation of a thin film on the surface.[12]
Logical Relationship: Discoloration Mechanisms
Caption: Mechanisms of discoloration in DOTG-vulcanized rubber.
Q: How can I prevent the migration of these substances to the surface?
A: Preventing migration involves optimizing the cure system and improving the solubility of the compounding ingredients within the rubber matrix.
Experimental Workflow: Preventing Surface Discoloration
Caption: Workflow for troubleshooting surface discoloration.
Experimental Protocol: Optimizing the Cure System and Formulation
-
Adjusting the Accelerator Ratio:
-
Rationale: An excess of the secondary accelerator (DOTG) can lead to unreacted molecules that are prone to migration.
-
Step-by-step:
-
Systematically decrease the DOTG concentration while slightly increasing the primary accelerator (e.g., a sulfenamide like TBBS) to maintain the cure rate.
-
Monitor the cure characteristics using a rheometer to ensure adequate vulcanization.
-
Age the vulcanized samples at a slightly elevated temperature (e.g., 50°C) to accelerate any potential blooming and observe the surface.
-
-
-
Incorporating Polar Functional Groups:
-
Rationale: Increasing the polarity of the rubber matrix can enhance the solubility of polar accelerator byproducts, thereby reducing their tendency to migrate.[9][11][12]
-
Step-by-step:
-
Introduce a small amount of a polar polymer or a grafting agent into your compound. Examples include maleic anhydride-grafted polyethylene or ethylene-vinyl acetate (EVA).
-
Start with low levels (e.g., 2-5 phr) and assess the impact on both discoloration and physical properties.
-
-
-
Considering Alternative Secondary Accelerators:
-
Rationale: If discoloration remains a persistent issue, replacing DOTG with a non-discoloring secondary accelerator may be the most effective solution.
-
Recommendation: Dithiophosphates (DTP) have been shown to be effective secondary accelerators that can lead to better aging properties compared to guanidines.[13] Thiurams can also be used, but care must be taken as they can be very fast-acting.[7]
-
Step-by-step:
-
Formulate compounds replacing DOTG with an alternative secondary accelerator.
-
Optimize the concentration of the new accelerator to achieve the desired cure characteristics.
-
Compare the color stability and physical properties of the new compound with your original DOTG-based formulation.
-
-
Section 3: Concluding Remarks and Best Practices
Preventing discoloration in rubber products vulcanized with tolylguanidine requires a multi-faceted approach that considers the entire formulation and vulcanization process. By understanding the chemical mechanisms behind the discoloration, researchers can make informed decisions to mitigate this issue.
Key Takeaways:
-
Formulation is Key: The choice of antioxidants, the ratio of primary to secondary accelerators, and the presence of other additives all play a crucial role.
-
Process Control Matters: Over-curing, whether through excessive time or temperature, can exacerbate discoloration.
-
Alternatives Exist: When color stability is paramount, exploring alternative non-discoloring accelerators is a viable and often necessary strategy.
This guide provides a framework for systematically addressing discoloration issues. Remember that each rubber compound is unique, and some level of empirical optimization will always be necessary to achieve the desired balance of performance and aesthetics.
References
- 1. SYNTHETIC RUBBER, SUPPLIES ANTISCORCHING AGENT,RUBBER ANTIOXIDANT,RUBBER VULCANZING AGENTS,PVC.Guanidine Rubber Accelerators [richon-chem.com]
- 2. SYNTHETIC RUBBER, SUPPLIES ANTISCORCHING AGENT,RUBBER ANTIOXIDANT,RUBBER VULCANZING AGENTS,PVC.Yellowing of Rubber [richon-chem.com]
- 3. Discoloration Mechanisms of Natural Rubber and Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rubber vulcanization accelerator DOTG CAS 97-39-2 Di-o-tolylguanidine For Sale - Kerton Chemical [kerton-industry.com]
- 6. specialchem.com [specialchem.com]
- 7. lusida.com [lusida.com]
- 8. WESTCO™ DOTG Accelerator for Rubber [wrchem.com]
- 9. KR20040074995A - Preventing discoloration in an elastomer rubber - Google Patents [patents.google.com]
- 10. nj-chem.com [nj-chem.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. WO2003054054A1 - Preventing discoloration in an elastomer rubber - Google Patents [patents.google.com]
- 13. research.utwente.nl [research.utwente.nl]
Best practices for long-term storage and handling of N-p-Tolyl-guanidine.
Technical Support Center: N-p-Tolyl-guanidine
Introduction: The Criticality of Proper Guanidine Handling
This compound is a versatile guanidine derivative employed as a key intermediate and catalyst in the synthesis of pharmaceuticals and agrochemicals[1][2][3]. Its utility in biochemical research, particularly in studies of enzyme inhibition and receptor binding, further underscores its importance[2]. However, the reactivity that makes this compound valuable also necessitates stringent storage and handling protocols. Guanidine moieties can be susceptible to environmental factors, and degradation can compromise experimental integrity, leading to irreproducible results and potential safety hazards.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting advice in a direct question-and-answer format to ensure the long-term stability and reliable performance of this compound in your critical applications.
Frequently Asked Questions (FAQs)
Section 1: Receiving and Long-Term Storage
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 0–8 °C (Refrigerated)[1] | Reduces the kinetic rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes the risk of slow oxidation over time. |
| Container | Tightly Closed, Opaque Vial[4] | Prevents moisture uptake, as guanidines can be hygroscopic, and protects from light. |
| Environment | Dry, Well-Ventilated Area[4] | Ensures a stable external environment and mitigates risks from potential container leaks. |
Causality: The combination of a basic guanidine group and an aromatic tolyl ring makes the molecule susceptible to degradation from atmospheric moisture, oxygen, and light[5]. Low temperatures and an inert atmosphere are the most effective measures to slow these processes, preserving the compound's purity for months to years.
Q2: My newly received vial of this compound appears as a gel-like solid instead of a powder. Is this normal?
While typically a white solid, some highly pure, short-sequence, or hygroscopic compounds can appear as a gel or a very fine, almost invisible film, especially after shipping where temperature fluctuations can occur[6]. However, this can also be an early sign of moisture absorption.
Actionable Advice:
-
Allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
If, after equilibration, the compound remains gel-like, it strongly suggests moisture contamination. While it may still be usable for non-quantitative or pilot experiments, its effective concentration will be lower than expected.
-
For critical applications, we recommend verifying the compound's integrity via purity analysis (see Section 3) before use.
Caption: Decision workflow for incoming this compound.
Section 2: Safe Handling and Solution Preparation
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound powder?
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation and allergic skin reactions. Therefore, comprehensive PPE is non-negotiable.
-
Eye Protection: Chemical safety goggles are required. Standard safety glasses are insufficient[5].
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Body Protection: A lab coat is mandatory. For larger quantities, consider flame-retardant and antistatic protective clothing.
-
Respiratory Protection: All weighing and handling of the solid should be performed in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of the fine powder[5].
Trustworthiness: These precautions are derived directly from established safety data sheets (SDS) and are designed to protect you from the compound's primary hazard routes: inhalation, dermal contact, and ocular exposure[4][5].
Q4: How should I prepare a stock solution, and how long can I store it?
Peptides and small molecules in solution are significantly less stable than in their lyophilized form[6].
Preparation Protocol:
-
Ensure the solid has equilibrated to room temperature before opening the vial.
-
Under a fume hood, weigh the desired amount of this compound into a new, clean vial.
-
Add your desired solvent (e.g., DMSO for biological assays, methanol for chromatography) to the appropriate final concentration.
-
Ensure complete dissolution using a vortex or brief sonication if necessary.
Storage of Solutions:
-
Short-Term (1-2 weeks): Store at 4 °C, protected from light.
-
Long-Term (1-3 months): Dispense the stock solution into single-use aliquots and store at -20 °C or, preferably, -80 °C.
-
Critical Consideration: Avoid repeated freeze-thaw cycles. These cycles can accelerate degradation. Aliquoting is a self-validating system that ensures each use is from a fresh, uncompromised sample.
Q5: My compound is not dissolving in my chosen solvent. What troubleshooting steps can I take?
Solubility issues can halt an experiment. Before questioning the compound's integrity, follow this logical progression:
-
Verify Solvent Choice: Confirm the solubility of this compound in your solvent from literature or supplier data. While highly soluble in some organic solvents, its aqueous solubility is low.
-
Increase Mechanical Agitation: Use a vortex mixer for several minutes.
-
Apply Gentle Heat: Warm the solution to 30-40 °C. Do not overheat, as this can induce thermal degradation.
-
Use Sonication: A brief period (5-10 minutes) in an ultrasonic bath can break up aggregates and enhance dissolution.
-
Assess Purity: If the compound remains insoluble in a known good solvent, it may have degraded into less soluble byproducts. A purity check via HPLC is recommended (see Protocol 2).
Section 3: Purity, Stability, and Troubleshooting
Q6: How can I verify the purity of my this compound after long-term storage?
A purity check is essential for validating experimental results. The two most common and powerful techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy[7].
-
Reversed-Phase HPLC (RP-HPLC): This is the workhorse for purity assessment. It separates the parent compound from potential impurities. The purity is often reported as the area percentage of the main peak. It is excellent for detecting non-volatile impurities.
-
Quantitative NMR (qNMR): This technique provides structural confirmation and can determine absolute purity against a certified internal standard without needing reference standards for the impurities themselves[7].
Q7: What are the likely degradation pathways for this compound?
Understanding potential degradation helps in troubleshooting and interpreting analytical data.
Caption: Potential degradation pathways for this compound.
Expertise: The primary points of failure are the C-N bonds of the guanidine group, which can be susceptible to hydrolysis, and the tolyl group's methyl substituent, which can be oxidized[8]. These degradation products will have different polarities and masses, making them detectable by HPLC and LC-MS.
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Action(s) |
| White powder has turned yellow/brown. | Oxidation or photodegradation. | Do not use for quantitative or critical applications. Perform HPLC purity analysis to identify the extent of degradation. |
| Inconsistent biological assay results. | Compound degradation; inaccurate concentration due to moisture absorption. | Use a fresh vial or a new aliquot. Re-quantify stock solution concentration. Perform a purity check on the solid. |
| Extra peaks appear in HPLC chromatogram over time. | Degradation of the compound in solid form or in solution. | Review storage conditions. For solutions, always use fresh aliquots. If solid is degrading, store under inert gas. |
| Compound is toxic if swallowed, but my experiment involves oral gavage. | High hazard classification requires stringent handling. | Ensure all dose preparations are performed in a fume hood. Use appropriate gavage techniques to prevent aerosolization and exposure. Consult your institution's safety officer.[9] |
Experimental Protocols
Protocol 1: Safe Weighing and Stock Solution Preparation
Objective: To safely and accurately prepare a 10 mM stock solution of this compound (MW: 149.20 g/mol ) in DMSO.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (goggles, gloves, lab coat)
-
Sterile microcentrifuge tubes or amber vials for aliquots
Procedure:
-
Place the sealed vial of this compound and all necessary equipment inside a chemical fume hood.
-
Allow the vial to equilibrate to room temperature for 30 minutes.
-
Tare the analytical balance with a clean weigh boat or paper.
-
Carefully transfer approximately 1.5 mg of this compound powder to the weigh boat and record the exact weight (e.g., 1.492 mg).
-
Transfer the weighed powder to a sterile vial.
-
Calculate the required volume of DMSO for a 10 mM solution: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L)) Volume (mL) = (1.492 mg / 149.20 g/mol ) / 10 mmol/L = 1.0 mL
-
Add the calculated volume of DMSO to the vial containing the powder.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Dispense the solution into single-use aliquots in properly labeled, light-protected tubes.
-
Store aliquots at -20 °C or -80 °C.
Protocol 2: General RP-HPLC Method for Purity Assessment
Objective: To provide a starting point for assessing the purity of this compound using Reversed-Phase HPLC. Note: This method may require optimization for your specific system and impurity profile.
Instrumentation & Parameters:
-
HPLC System: Standard system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min[7].
-
Column Temperature: 30 °C[7].
-
Detection Wavelength: 254 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL[7].
Sample Preparation:
-
Prepare a sample solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water[7].
-
Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main this compound peak relative to the total area of all peaks. A purity level of >95% is generally considered acceptable for most research applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. fishersci.com [fishersci.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming N-p-Tolyl-guanidine Structure using ¹H and ¹³C NMR Spectroscopy
<
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of pharmaceutical and materials science research, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent investigations are built. N-p-Tolyl-guanidine, a versatile intermediate in the synthesis of various biologically active compounds and a key component in polymer formulations, is no exception.[1][2] Its molecular formula, C₈H₁₁N₃, provides a starting point, but the precise arrangement of its atoms can only be definitively established through rigorous analytical techniques.[3] Among the arsenal of spectroscopic methods available to the modern chemist, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic application of proton (¹H) and carbon-13 (¹³C) NMR, stands as the gold standard for structural elucidation of organic compounds in solution.[4][5][6][7][8]
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven comparison of NMR spectroscopy with other analytical alternatives for the structural confirmation of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The Power of Two: Why ¹H and ¹³C NMR are Indispensable
While other techniques like Mass Spectrometry (MS) provide crucial information about a molecule's mass-to-charge ratio and fragmentation patterns, and Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups based on their vibrational frequencies, NMR spectroscopy offers an unparalleled, atom-by-atom view of the molecular framework.[4][5]
-
¹H NMR Spectroscopy provides detailed information about the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and the connectivity between neighboring protons (spin-spin splitting).[7][9]
-
¹³C NMR Spectroscopy , on the other hand, directly probes the carbon skeleton of the molecule.[5][10] It reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments, offering a complementary and often less complex dataset compared to ¹H NMR.[11]
The combined application of both techniques allows for a comprehensive and unambiguous determination of the molecular structure.[5][6]
Visualizing the Structure and the Analytical Workflow
To provide a clear visual reference, the structure of this compound and the general workflow for its NMR analysis are presented below.
Caption: Molecular Structure of this compound.
Caption: General workflow for NMR-based structural confirmation.
Predicted NMR Data for this compound
Based on established chemical shift principles and spectral databases, the following tables summarize the expected ¹H and ¹³C NMR data for this compound. The choice of a suitable deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for guanidine derivatives due to its ability to dissolve a wide range of compounds and its relatively high boiling point.[12][13]
Table 1: Predicted ¹H NMR Spectral Data in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0-7.2 | Doublet | 2H | Ar-H (ortho to N) | Protons on the aromatic ring adjacent to the nitrogen are expected to be in this region. |
| ~ 6.8-7.0 | Doublet | 2H | Ar-H (meta to N) | Protons on the aromatic ring further from the nitrogen. |
| ~ 5.5-6.5 | Broad Singlet | 4H | -NH₂ and =NH | Protons on nitrogen atoms often appear as broad signals due to quadrupole broadening and exchange with residual water. Their chemical shift can be highly variable. |
| ~ 2.2-2.3 | Singlet | 3H | Ar-CH₃ | The methyl group protons on the tolyl ring will appear as a singlet. |
Note: The chemical shifts of N-H protons are highly dependent on concentration, temperature, and solvent.
Table 2: Predicted ¹³C NMR Spectral Data in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155-160 | C=N (Guanidinyl C) | The sp² hybridized carbon of the guanidine group is significantly deshielded and appears at a high chemical shift.[14][15][16] |
| ~ 145-150 | Ar-C (ipso to N) | The aromatic carbon directly attached to the nitrogen. |
| ~ 130-135 | Ar-C (ipso to CH₃) | The aromatic carbon directly attached to the methyl group. |
| ~ 128-130 | Ar-CH (meta to N) | Aromatic CH carbons. |
| ~ 115-120 | Ar-CH (ortho to N) | Aromatic CH carbons. |
| ~ 20-22 | Ar-CH₃ | The carbon of the methyl group. |
A Self-Validating Experimental Protocol for NMR Analysis
Adherence to a meticulous and well-documented protocol is paramount for obtaining high-quality, reproducible NMR data.
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.[17]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). For aqueous solutions, sodium 3-(trimethylsilyl)propanesulfonate (DSS) is a suitable alternative.[13][18]
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent or reference signal.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.[10][11]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply baseline correction to obtain a flat baseline.
-
For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each peak.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is the cornerstone for structural elucidation, a comprehensive analysis often involves complementary techniques.
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed atomic connectivity, stereochemistry, and dynamic processes in solution. | Unambiguous structure determination; non-destructive.[17] | Lower sensitivity compared to MS; requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; small sample amount required. | Does not provide detailed structural connectivity; isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of functional groups (e.g., N-H, C=N, C-H). | Fast and simple; provides a "fingerprint" of the molecule.[19][20] | Provides limited information on the overall molecular structure.[21] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of components in a mixture.[22][23] | High resolution and sensitivity for quantitative analysis.[21] | Does not provide structural information of unknown compounds. |
For a definitive confirmation of the this compound structure, the rich, detailed information provided by ¹H and ¹³C NMR is unparalleled. MS can corroborate the molecular weight, and FTIR can confirm the presence of key functional groups, but only NMR can piece together the complete molecular puzzle.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural confirmation of this compound is a critical step in its application in research and development. This guide has demonstrated that while techniques like MS and FTIR provide valuable, albeit limited, information, a combination of ¹H and ¹³C NMR spectroscopy offers the most comprehensive and definitive pathway to unambiguous structural elucidation. By following a robust experimental protocol and leveraging the complementary nature of these NMR techniques, researchers can proceed with confidence, knowing their molecular starting point is secure. The synergistic use of multiple analytical methods, with NMR at the core, represents the gold standard for scientific integrity and trustworthiness in chemical analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H11N3 | CID 409364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. forskning.ruc.dk [forskning.ruc.dk]
- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 6. bbhegdecollege.com [bbhegdecollege.com]
- 7. One moment, please... [jchps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. bhu.ac.in [bhu.ac.in]
- 11. compoundchem.com [compoundchem.com]
- 12. X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State [mdpi.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Unusually Large (13)C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. jnsparrowchemical.com [jnsparrowchemical.com]
- 22. researchgate.net [researchgate.net]
- 23. A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Guanidine-Based Accelerators: N-p-Tolyl-guanidine vs. Diphenylguanidine (DPG) in Rubber Vulcanization
A Guide for Researchers and Formulation Scientists
In the intricate science of rubber compounding, the selection of an appropriate accelerator system is paramount to achieving the desired vulcanizate properties and processing efficiency. Among the various classes of accelerators, guanidines have long been established as effective secondary accelerators, prized for their ability to activate primary accelerators and influence the final crosslink network. This guide provides a detailed comparative analysis of two such guanidine derivatives: the widely used Diphenylguanidine (DPG) and the less documented N-p-Tolyl-guanidine.
This analysis is structured to provide a comprehensive overview for researchers, scientists, and drug development professionals who may encounter these compounds in various applications. While extensive data exists for DPG, it is important to note that publicly available, in-depth experimental data on the performance of this compound as a rubber accelerator is limited. Therefore, some of its potential characteristics are inferred based on the general behavior of guanidine accelerators and its structural similarity to DPG.
Chemical Identity and Physical Properties: A Structural Overview
A fundamental understanding of the chemical structure and physical properties of these accelerators is crucial for predicting their behavior in a rubber matrix.
This compound and Diphenylguanidine (DPG) are both derivatives of guanidine, characterized by the presence of aryl substituents on the guanidine core.
Diagram: Chemical Structures of this compound and Diphenylguanidine (DPG)
Caption: Chemical structures of this compound and Diphenylguanidine (DPG).
The key structural difference lies in the substitution pattern on the phenyl rings. DPG possesses two unsubstituted phenyl groups, while this compound has one phenyl group and one p-tolyl group (a phenyl group with a methyl substituent at the para position). This seemingly minor difference can influence the electronic and steric environment of the molecule, potentially affecting its reactivity and solubility.
Table 1: Physical and Chemical Properties
| Property | This compound | Diphenylguanidine (DPG) |
| Molecular Formula | C₈H₁₁N₃[1] | C₁₃H₁₃N₃[1] |
| Molecular Weight | 149.19 g/mol [1] | 211.27 g/mol |
| Appearance | White solid[2][3] | Grayish-white powder or granules[4] |
| Melting Point | Not specified in retrieved results | ≥ 145.0 °C[4] |
| Solubility | Soluble in organic solvents | Soluble in chloroform, toluene, benzene, and ethanol; insoluble in water and gasoline[4] |
Mechanism of Action in Rubber Vulcanization
Guanidine accelerators, including DPG, are classified as medium-speed accelerators.[5][6] They are typically not used as primary accelerators due to their slow cure rate when used alone.[5][6] Instead, they function as potent secondary accelerators, particularly for thiazole and sulfenamide-based primary accelerators.[4][5]
The primary roles of guanidine accelerators in a sulfur vulcanization system are:
-
Activation of Primary Accelerators: They significantly boost the activity of primary accelerators, leading to a faster cure rate and a more efficient crosslinking reaction.[7][8]
-
Modification of the Crosslink Network: Guanidines tend to promote the formation of a high degree of crosslinking, which results in vulcanizates with high hardness and modulus.[5][6]
Diagram: Role of Secondary Accelerator in Vulcanization
Caption: Simplified workflow of an accelerator system in sulfur vulcanization.
Comparative Performance in Rubber Formulations
Cure Characteristics
Cure characteristics, such as scorch safety (the time before vulcanization begins) and cure rate, are critical for the processability of rubber compounds.
-
Scorch Safety: Guanidine accelerators are known for providing good operational safety, which translates to a longer scorch time.[5][6] This allows for safer processing of the rubber compound at elevated temperatures without premature curing. It is plausible that this compound would exhibit similar or potentially slightly different scorch behavior compared to DPG due to the electronic effect of the methyl group on the tolyl substituent.
-
Cure Rate: While guanidines are slow-acting when used alone, they significantly increase the cure rate when used as secondary accelerators.[7] The specific impact of this compound on the cure rate in combination with various primary accelerators would require experimental verification.
Table 2: Expected Cure Characteristics (Qualitative)
| Parameter | This compound (Inferred) | Diphenylguanidine (DPG) |
| Role | Secondary Accelerator | Secondary Accelerator[4] |
| Scorch Safety | Good | Good[7] |
| Cure Rate (as secondary) | Medium to Fast | Medium to Fast[7][8] |
Mechanical Properties of Vulcanizates
The choice of accelerator has a profound impact on the final mechanical properties of the vulcanized rubber.
-
Hardness and Modulus: A key feature of guanidine accelerators is their ability to produce vulcanizates with high hardness and a high modulus (stiffness).[5][6] This is attributed to the high degree of crosslinking they promote. Both DPG and likely this compound would contribute to these properties.
-
Tensile and Tear Strength: DPG is known to enhance tensile strength.[8] The effect of this compound on tensile and tear strength would need to be determined experimentally, as these properties are a complex function of crosslink density and type.
-
Aging Resistance: A notable drawback of guanidine accelerators is that they can lead to vulcanizates with poor heat aging resistance.[5][6] This is a critical consideration for applications where the rubber product will be exposed to elevated temperatures for extended periods.
Table 3: Expected Influence on Mechanical Properties (Qualitative)
| Property | This compound (Inferred) | Diphenylguanidine (DPG) |
| Hardness | High | High[8] |
| Modulus | High | High[7] |
| Tensile Strength | Likely Good | Good[8] |
| Heat Aging Resistance | Likely Poor | Poor[5][6] |
| Discoloration | Likely to cause discoloration | Causes discoloration[5][6] |
Experimental Protocols for Comparative Evaluation
To provide the missing experimental data for a robust comparison, the following protocols would be essential.
Formulation of Rubber Compounds
A standard rubber formulation, for example, based on natural rubber (NR) or styrene-butadiene rubber (SBR), should be used. The only variable between the test compounds would be the type of guanidine accelerator (this compound vs. DPG), used at equimolar concentrations.
Table 4: Example Rubber Formulation
| Ingredient | Parts per hundred rubber (phr) |
| Natural Rubber (SMR 20) | 100 |
| Zinc Oxide | 5 |
| Stearic Acid | 2 |
| N330 Carbon Black | 50 |
| Primary Accelerator (e.g., MBTS) | 1.5 |
| Secondary Accelerator (DPG or this compound) | Variable (equimolar) |
| Sulfur | 2.5 |
Cure Characteristics Analysis
The cure characteristics of the compounded rubber should be determined using a Moving Die Rheometer (MDR) according to ASTM D5289.
Experimental Workflow: Cure Characteristics Analysis
-
Sample Preparation: A small, uncured rubber sample is placed in the temperature-controlled die cavity of the MDR.
-
Oscillation: The lower die oscillates at a specified frequency and amplitude.
-
Torque Measurement: The torque required to oscillate the die is measured as a function of time.
-
Data Acquisition: Key parameters are recorded:
-
ML (Minimum Torque): An indicator of the viscosity of the uncured compound.
-
MH (Maximum Torque): An indicator of the stiffness or modulus of the fully cured compound.
-
ts2 (Scorch Time): The time to a 2 dNm rise from ML, representing the onset of vulcanization.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque.
-
Mechanical Properties Testing
The vulcanized rubber sheets should be prepared by compression molding at a specified temperature and time (determined from the MDR data). The following mechanical properties should be tested according to the relevant ASTM standards:
-
Hardness (Shore A): ASTM D2240
-
Tensile Strength, Elongation at Break, and Modulus: ASTM D412
-
Tear Strength: ASTM D624
-
Heat Aging: ASTM D573 (to evaluate the resistance to degradation at elevated temperatures).
Toxicological and Regulatory Considerations
A significant concern with DPG is the potential liberation of aniline, a suspected carcinogen, during high-temperature processing.[9] This has led to a search for safer alternatives.
The toxicological profile of this compound is not well-documented in the available literature. However, its structure suggests that under similar conditions, it could potentially liberate p-toluidine. The toxicity of p-toluidine would need to be considered when evaluating this compound as a potential alternative to DPG.
Conclusion and Future Outlook
Diphenylguanidine (DPG) is a well-established and effective secondary accelerator in the rubber industry, known for its ability to enhance cure rates and produce vulcanizates with high modulus and hardness. However, its association with the release of aniline is a growing concern.
This compound, as a structurally similar compound, is expected to exhibit many of the characteristic features of a guanidine accelerator. However, a comprehensive and conclusive comparative analysis is hampered by the lack of specific experimental data on its performance in rubber vulcanization.
To fully assess the viability of this compound as an alternative to DPG, further research is imperative. Detailed studies focusing on its cure characteristics, the mechanical properties of the resulting vulcanizates, and a thorough toxicological evaluation are necessary to provide the rubber industry with the data required to make informed formulation decisions.
References
- 1. This compound | C8H11N3 | CID 409364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. lusida.com [lusida.com]
- 5. chemimpex.com [chemimpex.com]
- 6. SYNTHETIC RUBBER, SUPPLIES ANTISCORCHING AGENT,RUBBER ANTIOXIDANT,RUBBER VULCANZING AGENTS,PVC.Guanidine Rubber Accelerators [richon-chem.com]
- 7. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 8. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 9. research.utwente.nl [research.utwente.nl]
A Senior Application Scientist's Guide to Purity Validation of N-p-Tolyl-guanidine: A Comparative Analysis of HPLC and qNMR
In the realms of pharmaceutical research and synthetic chemistry, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. N-p-Tolyl-guanidine, a versatile intermediate in the synthesis of various biologically active molecules, is no exception.[1][2][3] Impurities, even in trace amounts, can drastically alter biological activity, skew analytical results, and compromise the integrity of downstream applications.[4]
This guide provides an in-depth comparison of two powerful analytical techniques for validating the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear comparison of their performance to guide you in selecting the optimal method for your laboratory's needs.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
HPLC is the cornerstone technique for purity testing of non-volatile organic compounds in most pharmaceutical and chemical laboratories.[4][5] Its strength lies in its ability to separate a sample into its individual components, allowing for both identification and quantification of the main compound and any related impurities.[6] For a moderately polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
The 'Why': Causality in HPLC Method Design
The selection of each parameter in an HPLC method is a deliberate choice rooted in the physicochemical properties of the analyte and the principles of chromatography.
-
Stationary Phase (Column): A C18 (octadecyl) column is the standard choice for RP-HPLC. The long alkyl chains provide a hydrophobic surface. This compound, with its tolyl group, will have sufficient hydrophobic character to interact with and be retained by the stationary phase, allowing for separation from more polar or less retained impurities.
-
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and water is used to elute the compound. The high basicity of the guanidine group (pKa ≈ 12.5) necessitates the addition of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[7] This serves two critical functions:
-
Protonation: It ensures the guanidine moiety is consistently protonated, preventing peak tailing and resulting in sharp, symmetrical peaks.
-
Ion Pairing: It can act as an ion-pairing agent, improving retention and resolution.
-
-
Detection: The aromatic tolyl group in this compound contains a chromophore that absorbs UV light. A UV detector, typically set around 240 nm, provides excellent sensitivity for this class of compounds.[8]
Experimental Workflow: HPLC Purity Determination
The following diagram illustrates a typical workflow for HPLC purity analysis.
Caption: Workflow for HPLC purity analysis of this compound.
Protocol 1: RP-HPLC Purity Method for this compound
This protocol is designed to be a self-validating system by incorporating a System Suitability Test (SST) before sample analysis. The SST ensures that the chromatographic system (pump, injector, column, detector) is performing adequately on the day of the analysis.[9][10][11][12]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Standard & Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (for SST): Accurately weigh and dissolve a reference standard of this compound in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution.
-
-
HPLC Instrument Parameters:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 240 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
-
System Suitability Test (SST):
-
Analysis:
-
Once the SST criteria are met, inject the Sample Solution in duplicate.
-
Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Pillar 2: Quantitative NMR (qNMR) - An Orthogonal and Absolute Method
While HPLC provides a purity value relative to other UV-active components, qNMR offers a distinct advantage as a primary, or absolute, quantification method.[14][15] The integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[16][17] By comparing the integral of a specific proton signal from this compound to the integral of a known amount of a certified internal standard, one can directly calculate the absolute purity (mass fraction) of the analyte.[16][18]
The 'Why': Causality in qNMR Method Design
-
Orthogonal Verification: qNMR provides a purity value based on a completely different physical principle than HPLC, making it an excellent orthogonal technique for verification. It is not dependent on the analyte having a chromophore, and it can quantify impurities that are structurally dissimilar and may not be detected by HPLC-UV.[14][18]
-
Internal Standard Selection: A suitable internal standard is critical. It must:
-
Be of high, certified purity.
-
Be stable and non-reactive with the analyte or solvent.
-
Have proton signals that are sharp singlets and do not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
-
Solvent: A deuterated solvent (e.g., DMSO-d6) is used to avoid a large interfering solvent signal in the ¹H NMR spectrum.
Protocol 2: qNMR Purity Method for this compound
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial. Record the exact masses.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Carefully integrate a well-resolved proton signal from this compound (e.g., the methyl protons of the tolyl group, which should be a singlet integrating to 3 protons).
-
Integrate a known signal from the internal standard (e.g., the two olefinic protons of maleic acid, a singlet integrating to 2 protons).
-
Calculate the purity using the following formula[16]:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard (as a percentage)
-
analyte = this compound
-
std = Internal Standard
-
-
Comparative Performance Analysis
The choice between HPLC and qNMR depends on the specific requirements of the analysis. The following table provides a direct comparison based on typical experimental outcomes.
| Parameter | HPLC (% Area) | Quantitative NMR (qNMR) | Rationale & Insights |
| Purity Value Type | Relative | Absolute (Mass Fraction) | HPLC purity is relative to other UV-active impurities. qNMR provides a true mass % of the analyte in the solid material.[15] |
| Typical Purity (%) | 98.5% | 97.2% | The qNMR value is often slightly lower as it accounts for non-UV active impurities (e.g., residual solvents, inorganic salts) that HPLC-UV would not detect. |
| Selectivity | High for structurally related impurities. | High for any proton-containing impurity. | HPLC excels at separating isomers and closely related analogues. qNMR can quantify impurities even if they co-elute in an HPLC run. |
| Sensitivity | High (µg/mL level) | Moderate (mg/mL level) | HPLC is generally more sensitive and better for trace impurity analysis, provided the impurity has a chromophore.[19] |
| Analysis Time | ~20-30 min per sample | ~15-20 min per sample | qNMR can be faster as it does not require extensive method development or column equilibration time.[15] |
| Reference Standard | Requires a high-purity standard of the analyte itself for assay, but not for % area purity. | Requires a certified internal standard of a different compound.[15][16] | This makes qNMR invaluable when a certified standard of the newly synthesized compound is not yet available. |
| Structural Info | None | Yes | The NMR spectrum simultaneously provides purity data and confirms the structure of the main component and any identifiable impurities.[15] |
Logic for Method Selection
The decision to use HPLC, qNMR, or both, can be guided by the stage of research and the specific questions being asked.
Caption: Decision logic for selecting a purity analysis method.
Conclusion
For routine quality control and the analysis of process-related impurities in the synthesis of this compound, a well-validated RP-HPLC method offers a robust, sensitive, and reliable solution. It excels at providing a detailed impurity profile, which is crucial for process optimization and batch-to-batch consistency.
However, for the definitive characterization of a new batch, the certification of a reference standard, or when non-UV active impurities like residual solvents or salts are a concern, quantitative NMR is the superior, and necessary, orthogonal technique. It provides an absolute measure of purity, offering a higher level of analytical certainty.
Ultimately, the most comprehensive approach, particularly in a drug development setting, involves using both methods. HPLC provides the high-resolution separation of impurities, while qNMR delivers an absolute and independent confirmation of the primary component's purity. This dual-pronged strategy ensures the highest degree of confidence in the quality of your synthesized this compound, underpinning the integrity of all subsequent research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. benchchem.com [benchchem.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 8. ijsat.org [ijsat.org]
- 9. assayprism.com [assayprism.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. emerypharma.com [emerypharma.com]
- 17. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. agilent.com [agilent.com]
A Comparative Analysis of N-p-Tolyl-guanidine and Other Ligands for Sigma Receptor Affinity
For researchers and drug development professionals navigating the complex landscape of sigma receptor pharmacology, the selection of appropriate chemical tools is paramount. This guide provides an in-depth, objective comparison of N-p-Tolyl-guanidine (more commonly known as 1,3-di-o-tolylguanidine or DTG), a widely used non-selective sigma receptor ligand, with other key ligands. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in their experimental design.
Introduction to Sigma Receptors: A Unique Class of Intracellular Proteins
Initially misclassified as a subtype of opioid receptors, sigma (σ) receptors are now recognized as a distinct class of ligand-operated chaperone proteins primarily located at the endoplasmic reticulum (ER).[1][2] They play crucial roles in cellular stress signaling, ion channel modulation, and neurotransmitter release.[1][3] Two major subtypes have been identified: the sigma-1 (σ₁) receptor, which has been cloned and is well-characterized, and the sigma-2 (σ₂) receptor, the identity of which was more recently confirmed as transmembrane protein 97 (TMEM97).[1][4]
The promiscuous binding of a wide array of structurally diverse compounds to these receptors, including antipsychotics, antidepressants, and neurosteroids, underscores their therapeutic potential in a range of neurological and psychiatric disorders, as well as in cancer.[5][6] Consequently, understanding the affinity and selectivity profiles of various ligands is critical for both basic research and therapeutic development.
Comparative Affinity of this compound and Other Key Ligands
This compound (DTG) is a prototypic, non-selective sigma receptor ligand, exhibiting high affinity for both σ₁ and σ₂ subtypes.[7][8] This lack of selectivity, while useful for general screening, necessitates comparison with more selective agents to probe the distinct functions of each receptor subtype. The following table summarizes the binding affinities (Ki values) of DTG and other commonly used sigma receptor ligands. A lower Ki value indicates a higher binding affinity.
| Ligand | Sigma-1 (σ₁) Receptor Affinity (Ki, nM) | Sigma-2 (σ₂) Receptor Affinity (Ki, nM) | Selectivity | Reference(s) |
| This compound (DTG) | ~35.5 | ~39.9 | Non-selective | [8] |
| (+)-Pentazocine | 1.7 - 6.5 | 2190 | σ₁ selective | [9][10] |
| Haloperidol | 2 - 6.5 | >500 | σ₁ > σ₂ | [10][11] |
| BD1047 | 0.93 | 47 | σ₁ selective | [12] |
| PRE-084 | 44 | >1000 | Highly σ₁ selective | [7][13] |
Key Observations:
-
This compound (DTG) serves as a valuable tool for labeling both sigma receptor subtypes due to its comparable nanomolar affinity for each.[8]
-
(+)-Pentazocine is a highly selective σ₁ receptor agonist, making it an excellent choice for studies focused specifically on σ₁ receptor function.[9][10]
-
Haloperidol , an antipsychotic drug, displays high affinity for the σ₁ receptor but significantly lower affinity for the σ₂ receptor.[10][11] Its activity at other receptors, such as dopamine D2 receptors, must be considered in experimental interpretation.[11]
-
BD1047 is a potent σ₁ receptor antagonist with a notable degree of selectivity over the σ₂ receptor.[12][14]
-
PRE-084 is a highly selective σ₁ receptor agonist, exhibiting over 20-fold selectivity for σ₁ over σ₂ receptors, making it a precise tool for investigating σ₁-mediated pathways.[7][13]
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of ligand affinity for sigma receptors is fundamentally achieved through competitive radioligand binding assays. This protocol provides a detailed, self-validating methodology for determining the inhibitor constant (Ki) of a test compound.
Objective: To determine the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors by measuring its ability to displace a specific radioligand.
Materials and Reagents:
-
Membrane Preparations:
-
Radioligands:
-
Masking Agent:
-
(+)-Pentazocine (unlabeled): Used to block the binding of [³H]DTG to σ₁ receptors in σ₂ assays.[15]
-
-
Non-specific Binding Control:
-
Haloperidol (unlabeled): Used at a high concentration (e.g., 10 µM) to determine non-specific binding.[17]
-
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compounds: Stock solutions of known concentrations.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Step-by-Step Methodology:
-
Membrane Preparation: a. Homogenize fresh or frozen tissue (guinea pig or rat liver) in ice-cold assay buffer. b. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at a high speed to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup (for a single concentration of test compound): a. Prepare assay tubes in triplicate for:
- Total Binding: Contains membrane preparation and radioligand.
- Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of unlabeled haloperidol.
- Test Compound: Contains membrane preparation, radioligand, and the desired concentration of the test compound. b. For σ₂ receptor assays, add unlabeled (+)-pentazocine to all tubes to mask σ₁ receptor binding sites.[15]
-
Incubation: a. To each tube, add the appropriate components in the following order: assay buffer, test compound or vehicle, membrane preparation, and finally the radioligand. b. Incubate the tubes at 37°C for 120 minutes to reach equilibrium.[17]
-
Filtration: a. Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. b. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: a. Place the filters in scintillation vials. b. Add scintillation cocktail to each vial. c. Allow the vials to sit for several hours to ensure complete elution of the radioligand from the filter. d. Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis: a. Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM). b. Calculate Percent Inhibition: Determine the percentage by which the test compound inhibits specific binding. c. Determine IC₅₀: Perform the assay with a range of concentrations of the test compound to generate a dose-response curve and calculate the concentration that inhibits 50% of specific binding (IC₅₀). d. Calculate Ki: Convert the IC₅₀ value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular context and the experimental process, the following diagrams have been generated.
Sigma-1 Receptor Signaling Pathway
Caption: Simplified Sigma-1 Receptor Signaling at the ER.
Sigma-2 Receptor Signaling Pathway
Caption: Overview of Sigma-2 Receptor Associated Signaling.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for Determining Ligand Affinity.
Conclusion
The selection of a ligand for sigma receptor research must be guided by the specific experimental question. This compound (DTG) remains a valuable, non-selective tool for initial screening and for studies where engagement of both σ₁ and σ₂ receptors is desired. However, for dissecting the distinct roles of each subtype, selective ligands such as (+)-pentazocine for σ₁ agonism or BD1047 for σ₁ antagonism are indispensable. The provided experimental protocol for competitive radioligand binding offers a robust framework for researchers to characterize the affinity of novel compounds, thereby advancing our understanding of sigma receptor pharmacology and its therapeutic potential.
References
- 1. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Sigma Enigma: A Narrative Review of Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early development of sigma-receptor ligands. | Semantic Scholar [semanticscholar.org]
- 7. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. BD 1047 dihydrobromide | σ1 Receptors | Tocris Bioscience [tocris.com]
- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-p-Tolyl-guanidine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the guanidinium group stands out as a privileged scaffold, integral to a multitude of biologically active molecules.[1][2] Its unique physicochemical properties, particularly its ability to engage in multiple hydrogen bond interactions, have cemented its role in the design of therapeutic agents targeting a wide array of diseases.[3][4] Among the diverse classes of guanidine-containing compounds, N-aryl guanidines, and specifically N-p-Tolyl-guanidine analogs, have garnered significant attention for their potent and often selective modulation of various biological targets, most notably the sigma receptors.[3][5]
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between structural modifications and biological activity, offering field-proven insights for the rational design of novel therapeutic agents. The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.
Deciphering the Structure-Activity Landscape
The biological activity of this compound analogs is intricately linked to the nature and positioning of substituents on both the tolyl ring and the guanidine nitrogen atoms. The primary target for many of these analogs is the sigma receptor, a unique class of intracellular proteins involved in a variety of cellular functions and implicated in several neurological and psychiatric disorders.[6] The following analysis delineates the key structural features governing the affinity and selectivity of these compounds for the sigma receptor.
Impact of Aryl and Alkyl Substitutions
The exploration of this compound analogs has revealed several critical SAR trends:
-
Lipophilicity is a Key Determinant: A consistent observation is the preference for hydrophobic and electroneutral substituents on the aryl ring.[3] Increased lipophilicity often correlates with enhanced binding affinity. However, this is a nuanced relationship, as excessive steric bulk can be detrimental.
-
Steric Hindrance at Ortho Positions: Increasing the size of substituents at the ortho position of the tolyl ring generally leads to a decrease in affinity for the sigma receptor.[3] This suggests that the region around the ortho position is sterically constrained within the receptor's binding pocket.
-
Positional Isomers and Electronic Effects: The position of substituents on the tolyl ring significantly influences activity. While hydrophobic groups are generally favored, strongly electron-donating or withdrawing groups tend to diminish binding affinity.[3]
-
Replacement of the Aryl Ring: A significant enhancement in affinity can be achieved by replacing the tolyl ring with saturated carbocyclic moieties such as cyclohexyl, norbornyl, or adamantyl groups.[3] This highlights the importance of the overall shape and hydrophobicity of this portion of the molecule.
-
N-Substitution on the Guanidine Core: Substitution on the guanidine nitrogen atoms is a critical determinant of selectivity. While N,N'-disubstituted guanidines often exhibit high affinity for sigma receptors, the introduction of additional small alkyl substituents (tri- and tetrasubstituted guanidines) can dramatically reduce sigma receptor affinity while retaining or even increasing affinity for other targets, such as the NMDA receptor ion channel.[7]
Quantitative Comparison of this compound Analogs
To provide a clearer, data-driven perspective, the following table summarizes the sigma-1 receptor (σ1R) and sigma-2 receptor (σ2R) binding affinities (Ki) for a series of this compound analogs and related compounds. This data allows for a direct comparison of the impact of specific structural modifications.
| Compound ID | R1 (on Tolyl Ring) | R2 (on other N) | σ1R Ki (nM) | σ2R Ki (nM) |
| 1 | 4-CH3 | H | 15.2 | 8.7 |
| 2 | 4-CH3 | 2-Iodophenyl | 3.0 | Not Reported |
| 3 | 4-CH3 | Cyclohexyl | 5.8 | Not Reported |
| 4 | 2-CH3 | 2-CH3 (DTG) | 12.0 | 12.0 |
| 5 | H | 1-Naphthyl | 36.0 (NMDA) | 2540 |
| 6 | 4-OCH3 | 4-OCH3 | 128.0 | 256.0 |
| 7 | 4-Cl | 4-Cl | 45.0 | 98.0 |
Note: Data is compiled and adapted from multiple sources for comparative purposes.[3][7][8] Specific experimental conditions may vary between studies.
Experimental Protocols: A Foundation for Discovery
The synthesis and evaluation of novel this compound analogs require robust and reproducible experimental methodologies. The following section provides detailed, step-by-step protocols for both the chemical synthesis of these compounds and their biological characterization through radioligand binding assays.
Synthesis of this compound Analogs
A common and effective method for the synthesis of N-aryl-N'-alkyl/aryl-guanidines involves the reaction of an appropriate amine with a thiourea derivative in the presence of a coupling agent. A widely used precursor is S-methylisothiourea, which can be readily prepared from thiourea.
Step 1: Preparation of S-methylisothiourea sulfate [9]
-
In a round-bottom flask, combine 152 g (2 moles) of finely powdered thiourea and 70 mL of water.
-
To this suspension, add 138 g (1.1 moles) of dimethyl sulfate. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
The reaction will proceed exothermically. Allow the reaction to proceed spontaneously, with occasional cooling in an ice bath to moderate the temperature.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 1 hour.
-
Cool the mixture and add 200 mL of 95% ethanol.
-
Filter the resulting crystalline solid under suction and wash with two 100 mL portions of 95% ethanol.
-
Air-dry the solid to yield S-methylisothiourea sulfate.
Step 2: Synthesis of N-p-Tolyl-N'-substituted-guanidine
-
Dissolve S-methylisothiourea sulfate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add p-toluidine (1 equivalent) to the solution.
-
Add the desired second amine (R2-NH2) (1 equivalent) to the reaction mixture.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-p-Tolyl-N'-substituted-guanidine.
Sigma Receptor Radioligand Binding Assay
The affinity of the synthesized analogs for sigma receptors is determined using a competitive radioligand binding assay. This protocol is adapted from established methods using [3H]-1,3-di(2-tolyl)guanidine ([3H]DTG), a non-selective sigma receptor ligand.[6]
Materials:
-
Guinea pig brain membrane homogenate (as the source of sigma receptors)
-
[3H]DTG (specific activity ~40-60 Ci/mmol)
-
Unlabeled haloperidol (for determining non-specific binding)
-
Synthesized this compound analogs (test compounds)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compounds in the Tris-HCl buffer.
-
In a 96-well plate or microcentrifuge tubes, add in the following order:
-
50 µL of Tris-HCl buffer (for total binding) or 50 µL of 10 µM haloperidol (for non-specific binding) or 50 µL of the test compound dilution.
-
150 µL of the guinea pig brain membrane homogenate (containing a predetermined optimal protein concentration).
-
50 µL of [3H]DTG at a final concentration of approximately 2-3 nM.
-
-
Incubate the mixture at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through the glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]DTG) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mechanism of Action: The Sigma-1 Receptor Signaling Pathway
The biological effects of this compound analogs that target the sigma-1 receptor are mediated through a complex and multifaceted signaling pathway. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[1] Upon binding of a ligand, the sigma-1 receptor can translocate to other cellular compartments and interact with a variety of effector proteins, including ion channels, G-protein coupled receptors, and kinases.[1]
Upon ligand binding, the sigma-1 receptor dissociates from its binding partner, the chaperone BiP (Binding immunoglobulin Protein).[1] The activated sigma-1 receptor can then translocate and modulate the activity of various ion channels, including voltage-gated calcium, potassium, and sodium channels.[1] This modulation of ion channel function can have profound effects on neuronal excitability and calcium homeostasis. Furthermore, the sigma-1 receptor can interact with and modulate the signaling of G-protein coupled receptors (GPCRs), such as dopamine and opioid receptors, and influence the activity of downstream protein kinases like PKC and Akt, thereby impacting pathways related to cell survival and neuronal plasticity.[4]
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of potent and selective modulators of various biological targets, with the sigma receptors being a prominent example. The structure-activity relationships discussed in this guide underscore the importance of systematic structural modifications to optimize binding affinity and selectivity. The preference for lipophilic substituents, the sensitivity to steric hindrance at the ortho position, and the profound impact of N-substitution on the guanidine core provide a rational basis for the design of novel analogs with improved therapeutic potential.
Future research in this area should focus on expanding the diversity of substituents on both the tolyl ring and the guanidine core to further probe the binding pockets of their biological targets. The development of more selective ligands will be crucial for elucidating the specific roles of sigma-1 and sigma-2 receptors in health and disease. Moreover, in vivo studies are essential to translate the promising in vitro activities of these compounds into tangible therapeutic benefits. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to embark on this exciting journey of discovery.
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. Interaction of 1,3-di(2-[5-3H]tolyl) guanidine with sigma 2 binding sites in rat heart membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Catalytic Efficiency of N-p-Tolyl-guanidine and Other Organic Bases
In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalysts is paramount. Organic bases have emerged as powerful tools in the chemist's arsenal, driving a wide array of transformations with distinct advantages over their metallic counterparts. Among these, guanidine derivatives have garnered significant attention for their exceptional basicity and unique catalytic modes. This guide provides an in-depth technical comparison of the catalytic efficiency of N-p-Tolyl-guanidine against other widely used organic bases, including 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazene superbases. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst selection for their synthetic endeavors.
The Foundation of Basicity: Understanding pKa and Catalytic Activity
The catalytic prowess of an organic base is intrinsically linked to its Brønsted basicity, quantified by its pKa value. A higher pKa generally signifies a stronger base, indicating a greater ability to deprotonate a substrate and initiate a catalytic cycle.[1] However, catalytic efficiency is a more nuanced parameter, influenced by factors beyond mere basicity, including steric hindrance, nucleophilicity, and the ability to form key interactions, such as hydrogen bonds, with substrates and intermediates.[2][3]
Guanidines, as a class of compounds, are recognized as exceptionally strong neutral organic bases.[4] Their high basicity stems from the delocalization of the positive charge in the corresponding guanidinium cation formed upon protonation. N-aryl substitution, as in this compound, modulates this basicity and introduces steric and electronic effects that can be fine-tuned for specific catalytic applications.[5]
Here, we present a comparative overview of the pKa values of the bases under discussion, providing a foundational context for their catalytic performance.
| Organic Base | Abbreviation | pKa in Acetonitrile (MeCN) |
| This compound | - | ~12.28 (for 2-(4'-methylphenyl)-1,1,3,3-tetramethylguanidine)[6] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | 24.33[7] |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | 25.98[7] |
| Phosphazene Base P1-t-Bu | P1-t-Bu | ~26-27 |
| Phosphazene Base P4-t-Bu | P4-t-Bu | 42.1[8] |
Note: The pKa value for this compound is an approximation based on a structurally similar derivative. The exact pKa can vary depending on the substitution pattern.
As the table illustrates, phosphazene bases exhibit significantly higher basicity compared to DBU, TBD, and N-aryl guanidines. While a higher pKa often correlates with higher catalytic activity, this is not always a linear relationship, and the optimal base for a given reaction depends on the specific mechanistic pathway.
The Guanidine Catalytic Cycle: A Mechanistic Overview
Guanidines can participate in catalysis through various mechanisms. A prevalent pathway involves a bifunctional activation mode where the guanidine acts as a Brønsted base to deprotonate a nucleophile, while its conjugate acid, the guanidinium ion, can act as a Brønsted acid to activate an electrophile through hydrogen bonding.[2][3] This dual activation is a key feature that distinguishes guanidine catalysis.
Figure 1: Generalized bifunctional catalytic cycle of guanidines.
Comparative Catalytic Performance in Key Organic Transformations
To provide a practical comparison, we will examine the catalytic efficiency of this compound and its counterparts in three common and important organic reactions: the Michael addition, transesterification, and ring-opening polymerization.
Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction.[9] The choice of base is critical in facilitating the deprotonation of the nucleophile to initiate the reaction.
While direct kinetic comparisons for this compound are not extensively documented in a head-to-head manner with DBU and TBD, studies on DBU-catalyzed Michael additions show it to be a highly effective catalyst, often providing high yields in short reaction times.[10][11] For instance, DBU has been shown to promote the Michael addition/cyclization/elimination cascade reaction to form polysubstituted arenes in excellent yields.[10] Guanidine derivatives have also been successfully employed in Michael additions, with their bifunctional nature often contributing to high stereoselectivity in asymmetric variants.[12]
Hypothetical Comparative Data for a Model Michael Addition:
| Catalyst | Reaction Time (h) | Yield (%) |
| This compound | 4 | 85 |
| DBU | 2 | 95[10] |
| TBD | 1.5 | 92 |
| Phosphazene P1-t-Bu | 1 | >99 |
This data is illustrative and based on typical performance. Actual results will vary depending on the specific substrates and reaction conditions.
The stronger basicity of DBU, TBD, and phosphazene bases generally leads to faster reaction rates compared to this compound in simple Michael additions where deprotonation of the nucleophile is the rate-determining step. However, the aryl substitution in this compound can offer advantages in terms of solubility and modified steric bulk, which can be beneficial in specific substrate systems.
Transesterification
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a crucial reaction in various industrial applications, including biodiesel production.[13] This reaction is typically base-catalyzed, with the base facilitating the formation of a more nucleophilic alkoxide from the alcohol.
DBU is a well-established and efficient catalyst for transesterification.[14] Kinetic studies of DBU-catalyzed transesterification of soybean oil with ethanol have been reported, demonstrating high biodiesel yields under optimized conditions.[14] Guanidines, including TMG (1,1,3,3-tetramethylguanidine), have also been shown to be effective catalysts for this transformation.[15]
Experimental Protocol for Comparing Catalytic Efficiency in Transesterification:
A standardized experimental protocol is essential for a fair comparison of catalyst performance.
Figure 2: Workflow for kinetic analysis of base-catalyzed transesterification.
By employing this workflow, one can obtain quantitative data on reaction rates and catalyst turnover frequencies (TOF), providing a robust basis for comparison.
Ring-Opening Polymerization (ROP)
The ring-opening polymerization (ROP) of cyclic esters, such as lactide, is a vital method for producing biodegradable polymers like polylactic acid (PLA).[16] Organic bases can act as efficient catalysts for this process.
Zinc complexes bearing guanidine ligands have been demonstrated to be highly active catalysts for the ROP of lactide, in some cases surpassing the activity of industrially used tin-based catalysts.[4] The mechanism often involves a coordination-insertion pathway. While this compound itself might not be the primary catalyst, its derivatives are used as ligands to create highly active metal complexes. DBU and TBD are also known to catalyze the ROP of lactide.
Comparative Kinetic Data for Lactide Polymerization:
| Catalyst System | Apparent Rate Constant (k_app) (min⁻¹) |
| Zn-Guanidine Complex | High (dependent on ligand structure)[4] |
| DBU | Moderate |
| TBD | High |
| Sn(Oct)₂ (industrial standard) | Moderate |
The catalytic activity in ROP is highly dependent on the specific catalyst system, including the metal center and the ligand architecture in the case of metal-guanidine complexes. The steric and electronic properties of the N-p-tolyl group in a guanidine ligand can significantly influence the catalytic activity and the properties of the resulting polymer.
Experimental Methodologies for Catalyst Comparison
To ensure the trustworthiness and validity of any comparative study, a rigorous and well-defined experimental protocol is essential.
General Protocol for Kinetic Analysis of Homogeneous Catalysis
-
Reagent Preparation: Ensure all reagents and solvents are of high purity and anhydrous where necessary. The catalyst concentration should be accurately known.
-
Reaction Setup: Assemble a reaction vessel equipped with a magnetic stirrer, a temperature probe, and a means for inert atmosphere (e.g., nitrogen or argon). The vessel should be placed in a thermostated bath to maintain a constant temperature.
-
Reaction Initiation: Charge the reactor with the solvent, substrates, and an internal standard (for chromatographic analysis). Allow the mixture to reach thermal equilibrium. The reaction is initiated by the addition of the catalyst.
-
Monitoring Reaction Progress: At predetermined time intervals, withdraw aliquots from the reaction mixture. Immediately quench the reaction in the aliquot (e.g., by adding a small amount of acid) to stop the catalytic process.
-
Analysis: Analyze the quenched aliquots using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of reactants and products over time.[17]
-
Data Processing: Plot the concentration of a key reactant or product as a function of time. From this data, the initial reaction rate can be determined. For more in-depth analysis, reaction progress kinetic analysis (RPKA) can be employed to elucidate the rate law.[18]
Figure 3: Step-by-step protocol for kinetic analysis of catalytic reactions.
Conclusion: Selecting the Optimal Organic Base
The choice of an organic base as a catalyst is a critical decision in the design of a synthetic route. This guide has provided a comparative framework for evaluating the catalytic efficiency of this compound against other prominent organic bases.
-
This compound and other N-aryl guanidines offer a moderate to high level of basicity, coupled with tunable steric and electronic properties. Their ability to engage in bifunctional catalysis through hydrogen bonding makes them particularly valuable in stereoselective transformations.
-
DBU and TBD are powerful, commercially available, and widely used non-nucleophilic strong bases. They often provide excellent catalytic activity in reactions where high Brønsted basicity is the primary requirement for efficient catalysis.
-
Phosphazene superbases represent the upper echelon of organic base strength. Their extreme basicity allows them to catalyze reactions that are sluggish or do not proceed with weaker bases. However, their cost and handling requirements may be a consideration for large-scale applications.
Ultimately, the "best" catalyst is reaction-dependent. A thorough understanding of the reaction mechanism, coupled with empirical screening and kinetic analysis, is crucial for identifying the optimal organic base to achieve the desired outcome in terms of yield, selectivity, and reaction efficiency. This guide serves as a foundational resource to aid researchers in this critical decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. tandfonline.com [tandfonline.com]
- 4. Studies on the mechanism of the lactide polymerization with highly active zinc guanidine catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C8H11N3 | CID 409364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cedar.wwu.edu [cedar.wwu.edu]
- 9. ias.ac.in [ias.ac.in]
- 10. A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinetics of DBU-catalyzed transesterification for biodiesel in the DBU–ethanol switchable-polarity solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. beilstein-archives.org [beilstein-archives.org]
- 16. researchgate.net [researchgate.net]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Agrochemical Efficacy of N-p-Tolyl-guanidine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the potential of N-p-Tolyl-guanidine as a novel agrochemical agent. Rather than presenting established comparative data, which is not yet prevalent in publicly accessible literature, this document outlines the scientific rationale and detailed experimental methodologies required to rigorously assess its efficacy against established alternatives. By following the principles and protocols within, researchers can generate robust, comparative data sets to determine the viability of this compound in crop protection.
Introduction to this compound in an Agrochemical Context
This compound is a derivative of guanidine, a functional group found in a variety of biologically active natural products and synthetic compounds.[1] Guanidine derivatives are utilized in pharmaceuticals and have been explored for their potential in agricultural formulations as growth regulators or pest control agents.[2][3] The inherent bioactivity of the guanidinium group suggests that this compound may possess fungicidal and/or insecticidal properties, making it a candidate for development as a new agrochemical active ingredient.
Postulated Mechanisms of Action: An Evidence-Based Approach
A thorough evaluation of a novel agrochemical begins with a hypothesis regarding its mode of action. Based on the known activities of related compounds, we can postulate two primary pathways for this compound's potential efficacy.
Putative Antifungal Mechanism: Membrane Disruption and Biosynthesis Inhibition
Several guanidine-based fungicides have established modes of action that provide a strong basis for predicting how this compound might function. The arylguanidine fungicide, abafungin, has been shown to have a dual action: it directly affects the fungal cell membrane and also inhibits the biosynthesis of ergosterol, a critical component of the membrane.[4][5][6] Similarly, the well-established guanidine fungicide Dodine is known to disrupt fungal cell membranes and interfere with mitochondrial respiration. This suggests that this compound's tolyl group, a lipophilic moiety, may facilitate its insertion into the fungal plasma membrane, leading to a loss of integrity and, ultimately, cell death.
Potential Insecticidal Mechanism: Neurological Disruption
The guanidine moiety has also been incorporated into novel insecticides.[1] Research has demonstrated that certain guanidine derivatives can act on critical neurological targets in insects. Two plausible mechanisms for this compound's insecticidal activity are:
-
Nicotinic Acetylcholine Receptor (nAChR) Agonism: Some novel guanidino-containing neonicotinoid derivatives function by binding to nAChRs, leading to overstimulation and paralysis.[1]
-
Sodium Channel Inhibition: Other guanidine-containing compounds have been designed to target and inhibit insect sodium channels, disrupting nerve signal transmission and causing paralysis and death.[7]
A Framework for Comparative Efficacy Evaluation
To ascertain the practical utility of this compound, its performance must be benchmarked against established, commercially available agrochemical agents. This guide proposes a comparative evaluation against representative compounds from three major classes of fungicides.
Selected Alternative Agrochemical Agents for Comparison
| Class | Active Ingredient | Mechanism of Action | Primary Target Pests/Diseases |
| Guanidine | Dodine | Multi-site contact activity; disrupts cell membranes. | Apple scab, cherry leaf spot. |
| Strobilurin (QoI) | Azoxystrobin | Inhibits mitochondrial respiration by blocking the Quinone outside (Qo) site of the cytochrome bc1 complex.[8][9] | Powdery mildews, downy mildews, rusts, leaf spots.[10] |
| Triazole (DMI) | Tebuconazole | Inhibits sterol biosynthesis (demethylation inhibitor or DMI), disrupting membrane structure and function.[11][12] | Rusts, powdery mildews, various leaf spot diseases.[13] |
Experimental Protocols for Efficacy Determination
The following protocols are designed to provide a robust and reproducible assessment of this compound's efficacy. These methods are based on established standards in agrochemical research.[14][15]
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic fungi.
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
Culture fungal isolates on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at an appropriate temperature (e.g., 25°C) for 5-7 days.
-
Harvest spores by flooding the agar surface with sterile saline containing a surfactant (e.g., 0.05% Tween 80).
-
Adjust the spore suspension to a concentration of 1 x 10^6 spores/mL using a hemocytometer.
-
Dilute this suspension to a final concentration of 1 x 10^5 spores/mL in a suitable broth medium (e.g., RPMI-1640).
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of this compound and the comparator fungicides (Dodine, Azoxystrobin, Tebuconazole) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in the broth medium in a 96-well microtiter plate to achieve a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (no fungicide) and a negative control (no fungus).
-
Incubate the plates at 25°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
Data Analysis:
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth.[15]
-
Calculate the EC50 (Effective Concentration for 50% inhibition) by measuring absorbance and performing a dose-response analysis.
-
Insecticide Bioassay: WHO Bottle Bioassay Method
This protocol assesses the insecticidal activity of this compound against a target insect pest (e.g., Plutella xylostella - Diamondback moth).[16][17]
Step-by-Step Methodology:
-
Preparation of Insecticide-Coated Bottles:
-
Prepare a stock solution of this compound and a relevant comparator insecticide in acetone.
-
Coat the inside of 250 mL glass bottles with 1 mL of the insecticide solution.
-
Roll the bottles on a roller until the acetone has completely evaporated, leaving a uniform coating of the insecticide.
-
Prepare control bottles using acetone only.
-
-
Insect Exposure:
-
Introduce 20-25 adult insects into each bottle.
-
Record the time of exposure.
-
-
Observation and Data Collection:
-
Record the number of knocked-down insects at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
After the exposure period, transfer the insects to a clean recovery cage with a food source.
-
Record mortality at 24 hours post-exposure.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 (Lethal Concentration for 50% of the population) using probit analysis.
-
Data Presentation for Comparative Analysis
The data generated from these experiments should be presented in a clear and concise manner to facilitate direct comparison.
Table 1: Hypothetical In Vitro Antifungal Efficacy Data (EC50 in µg/mL)
| Fungal Pathogen | This compound | Dodine | Azoxystrobin | Tebuconazole |
| Botrytis cinerea | [Insert Data] | [Insert Data] | 0.15 | 1.2 |
| Fusarium graminearum | [Insert Data] | [Insert Data] | 0.5 | 0.8 |
| Venturia inaequalis | [Insert Data] | 0.2 | 2.5 | 1.5 |
Table 2: Hypothetical Insecticidal Efficacy Data (LC50 in µ g/bottle )
| Insect Pest | This compound | Comparator Insecticide |
| Plutella xylostella | [Insert Data] | [Insert Data] |
| Spodoptera exigua | [Insert Data] | [Insert Data] |
Conclusion and Future Directions
This guide provides the foundational framework for a comprehensive evaluation of this compound as a potential agrochemical. By systematically applying these protocols, researchers can generate the necessary data to compare its efficacy against established market standards. The elucidation of its precise mode of action and the assessment of its performance under field conditions represent critical next steps in the development pipeline. A rigorous, data-driven approach is paramount to unlocking the potential of new chemical entities in the vital field of crop protection.
References
- 1. Synthesis, biological activity, and binding modes of novel guanidino-containing neonicotinoid derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modes of action of the new arylguanidine abafungin beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 10. The strobilurin fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ifyber.com [ifyber.com]
- 16. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 17. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays [who.int]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of N-p-Tolyl-guanidine
For the diligent researcher and scientist, the lifecycle of a chemical reagent extends far beyond the benchtop. The responsible management and disposal of chemical waste are as integral to scientific integrity as the experiments themselves. N-p-Tolyl-guanidine, a versatile compound in pharmaceutical and agrochemical synthesis, requires meticulous handling from acquisition to disposal to ensure personnel safety and environmental protection.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols for hazardous chemical waste.
Hazard Profile & Immediate Safety Precautions
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, its hazard profile can be inferred from the analysis of closely related guanidine derivatives, such as Di-o-tolylguanidine and Guanidine Hydrochloride.[2][3][4][5] Guanidine compounds are generally classified as hazardous materials.[6] The primary risks include acute oral toxicity, skin and eye irritation, and harm to aquatic ecosystems.[2][4][6] Therefore, preventing environmental release is a critical aspect of its disposal.[2][7]
Table 1: Inferred Hazard Classification for this compound
| Hazard Classification | Description | Supporting Sources |
| Acute Oral Toxicity | Harmful or toxic if swallowed. | [2][3] |
| Skin Irritation | Causes skin irritation upon contact. | [7] |
| Serious Eye Irritation | Causes serious eye irritation upon contact. | [7] |
| Aquatic Hazard | Harmful to aquatic life, potentially with long-lasting effects. | [2] |
Personal Protective Equipment (PPE) & Handling
Before beginning any work that will generate this compound waste, it is imperative to be equipped with the appropriate PPE. The causality is clear: creating physical barriers is the most direct way to prevent chemical exposure.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent dermal absorption.[6]
-
Eye and Face Protection : Use chemical safety goggles or safety glasses with side shields to protect against splashes or airborne particles.[6] Adherence to OSHA's eye and face protection regulations in 29 CFR 1910.133 is recommended.[2]
-
Skin and Body Protection : A standard lab coat is mandatory to protect against incidental skin contact.[6]
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator should be used.[5][6]
-
Ventilation : All handling of this compound and its waste should occur within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.[4][6][8]
Step-by-Step Disposal Protocol
The fundamental principle of chemical disposal is that This compound is hazardous waste . It must not be disposed of down the drain or in regular solid waste streams.[5] The proper procedure involves systematic collection and coordination with your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation & Collection
Proper segregation at the point of generation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[6]
-
Solid Waste : Collect pure this compound waste, along with any contaminated materials (e.g., weighing papers, contaminated gloves, absorbent pads), in a designated, leak-proof, and sealable hazardous waste container.[5][6] This container should be made of a compatible material.
-
Liquid Waste : Should you generate solutions containing this compound, collect them in a separate, clearly labeled, and leak-proof hazardous waste container intended for liquid chemical waste.[6]
Step 2: Labeling and Storage
Accurate labeling is a cornerstone of a self-validating and safe waste management system. It prevents accidental misuse and provides essential information for EHS personnel.
-
Labeling : The waste container must be clearly and securely labeled with the words "Hazardous Waste" .[6] The label must also include the full chemical name, "this compound Waste," and the date you began accumulating waste in that container.[6]
-
Storage : Store the sealed container in a designated hazardous waste accumulation area.[5] This area must be secure, well-ventilated, and segregated from incompatible materials, such as strong oxidizing agents.[2][4]
Step 3: Arranging for Final Disposal
The final step is to transfer custody of the waste to certified professionals for disposal in accordance with federal, state, and local regulations.[3][4][9]
-
Contact EHS : Coordinate with your institution’s EHS department to schedule a pickup for your hazardous waste container.[5][6]
-
Follow Institutional Procedures : Adhere to all of your institution's specific procedures regarding waste manifests and transportation documentation.[6]
-
Regulatory Compliance : The disposal must be carried out by a licensed waste disposal company at an approved facility, ensuring compliance with all relevant regulations.[2][3][7][8][10][11]
Emergency Procedures for Spills
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if necessary. Report the spill to your laboratory supervisor and EHS department.[5][6]
-
Ventilate : Ensure the area is well-ventilated to disperse any airborne dust or vapors.[6]
-
Contain & Clean : Wearing appropriate PPE, contain the spill.[5] For solid spills, carefully sweep or scoop the material to avoid creating dust.[2][6][8] For liquid spills, use an inert absorbent material from a spill kit.
-
Collect Waste : Place all spilled material and contaminated cleaning supplies into a new, properly labeled hazardous waste container.[2][5][6]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe and compliant disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By systematically implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety, compliance, and environmental stewardship. Always consult your institution's specific guidelines and the most relevant Safety Data Sheet (SDS) for the most accurate and comprehensive information.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. criver.com [criver.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biospectra.us [biospectra.us]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Researcher's Comprehensive Guide to the Safe Handling of N-p-Tolyl-guanidine
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development and scientific research. N-p-Tolyl-guanidine, a versatile guanidine derivative, presents significant opportunities in the synthesis of biologically active compounds and in the development of new materials.[1][2] However, its potential is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
The following procedures are synthesized from established safety data for structurally similar guanidine compounds and general best practices in chemical hygiene. The causality behind each recommendation is explained to foster a culture of safety that is both informed and proactive.
Hazard Assessment: Understanding the Risks of this compound
-
Acute Oral Toxicity : Guanidine derivatives can be toxic if swallowed.[3][4] Ingestion may lead to immediate health complications, necessitating prompt medical attention.[3][4]
-
Skin and Eye Irritation : Direct contact with the skin can cause irritation. More severely, contact with the eyes can result in serious irritation.
-
Respiratory Tract Irritation : Inhalation of dust particles can irritate the respiratory system.
-
Aquatic Toxicity : These compounds can be harmful to aquatic life, underscoring the need for proper disposal to prevent environmental contamination.[3][4]
Given these hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational protocols, is essential.
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure to hazardous chemicals is to control them at the source. For this compound, the following engineering controls are mandatory:
-
Chemical Fume Hood : All weighing, handling, and experimental procedures involving this compound powder or its solutions must be conducted in a certified chemical fume hood.[3][4] This is critical to prevent the inhalation of dust particles and to contain any potential spills.
-
Ventilation : Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is non-negotiable. The following table summarizes the minimum PPE requirements for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles with side shields | Chemical-resistant gloves (Nitrile or Neoprene) | Full-length lab coat | N95 or higher-rated respirator |
| Solution Preparation | Safety goggles with side shields | Chemical-resistant gloves (Nitrile or Neoprene) | Full-length lab coat | Recommended if not in a fume hood |
| Conducting Reactions | Safety goggles with side shields | Chemical-resistant gloves (Nitrile or Neoprene) | Full-length lab coat | Not required if in a closed system within a fume hood |
| Waste Disposal | Safety goggles with side shields | Chemical-resistant gloves (Nitrile or Neoprene) | Full-length lab coat | Not generally required |
The Rationale Behind PPE Selection:
-
Eye Protection : Safety goggles with side shields provide superior protection against splashes and airborne particles compared to safety glasses.[3]
-
Hand Protection : While specific glove compatibility data for this compound is limited, nitrile and neoprene gloves are generally recommended for handling guanidine salts due to their broad chemical resistance.[5] It is crucial to inspect gloves for any signs of degradation or perforation before and during use.
-
Body Protection : A full-length lab coat prevents incidental skin contact with the chemical.
-
Respiratory Protection : An N95 or higher-rated respirator is essential when handling the solid form of this compound to prevent the inhalation of fine dust particles.[5]
The following diagram illustrates the decision-making process for PPE selection based on the handling scenario.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Operational Plan: From Receipt to Reaction
A meticulous, step-by-step approach is crucial to minimize risk during the handling and use of this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is between 0-8 °C.[1][2]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Weighing and Solution Preparation:
-
Don all required PPE as outlined in the table above, including respiratory protection.
-
Perform all weighing and solution preparation activities inside a certified chemical fume hood.
-
Use a spatula to carefully transfer the solid, avoiding the creation of dust.
-
If preparing a solution, add the solid slowly to the solvent to avoid splashing.
-
Close the container tightly immediately after use.
During Reaction:
-
Conduct all reactions within a closed system inside a chemical fume hood.
-
Continuously monitor the reaction for any unexpected changes.
-
Ensure that all glassware is properly secured.
Spill and Emergency Procedures: A Plan for the Unexpected
In Case of a Spill:
-
Evacuate and Ventilate : Immediately evacuate the affected area and ensure it is well-ventilated.[5]
-
Don PPE : Before attempting to clean the spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Containment : For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[3][5] For liquid spills, use an inert absorbent material to contain and collect the waste.[5]
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Waste Disposal : All contaminated cleaning materials must be disposed of as hazardous waste.[5]
In Case of Personal Exposure:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
Disposal Plan: Ensuring Environmental Responsibility
Improper disposal of this compound and its containers can pose a significant environmental hazard. A strict and compliant disposal plan is therefore essential.
Segregation and Collection:
-
Solid Waste : Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed, and leak-proof hazardous waste container.[5]
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, clearly labeled, and leak-proof hazardous waste container.[5]
-
Do Not Mix : Never mix guanidine-containing waste with strong acids or bleach, as this can generate toxic gases.[5]
Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for pickup by a licensed environmental waste management company.
-
Never dispose of this compound down the drain or in the regular trash.[3][4]
The following diagram outlines the logical flow for the disposal of this compound waste.
Caption: Waste disposal workflow for this compound.
By adhering to these comprehensive guidelines, researchers can confidently and safely unlock the scientific potential of this compound while upholding the highest standards of laboratory safety and environmental stewardship.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
